molecular formula C27H26O17 B600212 Apigenin 7-diglucuronide CAS No. 74696-01-8

Apigenin 7-diglucuronide

Cat. No.: B600212
CAS No.: 74696-01-8
M. Wt: 622.5 g/mol
InChI Key: SJFTVAAHLRFBST-NSHQGHFVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apigenin 7-diglucuronide, also known as Apigenin 7-diglucuronide, is a useful research compound. Its molecular formula is C27H26O17 and its molecular weight is 622.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Apigenin 7-diglucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Apigenin 7-diglucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74696-01-8

Molecular Formula

C27H26O17

Molecular Weight

622.5 g/mol

IUPAC Name

(2R,3R,4R,5S,6S)-6-[(2R,3S,4R,5R,6R)-6-carboxy-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H26O17/c28-9-3-1-8(2-4-9)13-7-12(30)15-11(29)5-10(6-14(15)41-13)40-27-23(19(34)18(33)22(43-27)25(38)39)44-26-20(35)16(31)17(32)21(42-26)24(36)37/h1-7,16-23,26-29,31-35H,(H,36,37)(H,38,39)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m1/s1

InChI Key

SJFTVAAHLRFBST-NSHQGHFVSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C(=O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O

Synonyms

Apigenin 7-O-diglucuronide;  5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl O-b-D-glucopyranuronosyl-b-D-glucopyranosiduronic acid

Origin of Product

United States

Foundational & Exploratory

Apigenin 7-diglucuronide molecular structure and chemical properties

[5]

References

  • PubChem Compound Summary. (2021). Apigenin 7-O-diglucuronide (CID 74977517). National Center for Biotechnology Information. [Link]

  • Bian, M., et al. (2017).[4] Apigenin-7-diglucuronide protects retinas against bright light-induced photoreceptor degeneration through the inhibition of retinal oxidative stress and inflammation.[5][4] Brain Research, 1663, 141-150.[4] [Link]

  • Hennebelle, T., et al. (2006).[2] Phenolics and Iridoids of Lippia alba. Natural Product Communications, 1(9).[2] (Identifies A7DG in Lippia species). [Link]

  • Kim, J.H., et al. (2011).[6] Compositional Characteristics of Glucuronide Conjugates in Regional Glechoma hederacea var. longituba Herbal Extracts. Molecules. (Describes hot water extraction of diglucuronides). [Link]

An In-depth Technical Guide to the Biosynthesis of Apigenin 7-Diglucuronide in Plants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apigenin, a widely distributed plant flavone, is the aglycone precursor to a vast array of naturally occurring glycosides. The conjugation with sugar moieties, particularly glucuronic acid, is a critical modification that profoundly alters the compound's physicochemical properties, including solubility, stability, and bioavailability, thereby modulating its pharmacological profile. This technical guide provides a comprehensive exploration of the biosynthetic pathway leading to apigenin 7-diglucuronide, a representative di-glycosylated flavonoid. We will deconstruct the pathway into two core stages: the formation of the apigenin backbone via the general phenylpropanoid and flavone synthesis pathways, and the subsequent, highly specific, two-step glucuronidation cascade. This document integrates mechanistic details, field-proven experimental methodologies, and bioengineering perspectives, offering an authoritative resource for professionals engaged in natural product chemistry, pharmacology, and metabolic engineering.

Chapter 1: Assembly of the Apigenin Core: The Flavonoid Foundation

The journey to apigenin 7-diglucuronide begins with the synthesis of its aglycone core, apigenin (4′,5,7-trihydroxyflavone). This process is a confluence of two ancient and highly conserved metabolic routes in plants: the General Phenylpropanoid Pathway and the Flavone Synthesis Pathway.

The General Phenylpropanoid Pathway (GPP)

The GPP provides the foundational C6-C3 skeleton (the B-ring and adjacent three-carbon chain) of apigenin, starting from the aromatic amino acid L-phenylalanine.

  • Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield cinnamic acid.[1][2][3][4][5] In some plants, a parallel pathway can start from L-tyrosine via Tyrosine Ammonia Lyase (TAL) to directly form p-coumaric acid.[2][5][6]

  • Hydroxylation: The cinnamic acid is then hydroxylated at the C-4 position by Cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.[1][2][3][4][5]

  • CoA Ligation: The final step of the GPP in this context is the activation of p-coumaric acid. The enzyme 4-Coumarate:CoA Ligase (4CL) attaches a Coenzyme A (CoA) molecule to the carboxyl group of p-coumaric acid, forming the high-energy thioester, p-Coumaroyl-CoA.[1][2][3][4][5] This activation is crucial for the subsequent condensation reaction.

The Flavone Synthesis Pathway (FSP)

With p-Coumaroyl-CoA as the starter molecule, the FSP constructs the characteristic three-ring structure of the flavone.

  • Chalcone Synthesis: The centerpiece enzyme, Chalcone Synthase (CHS) , a type III polyketide synthase, catalyzes the sequential condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA.[1][2][3][4][6] This reaction forms a tetraketide intermediate that undergoes intramolecular cyclization and aromatization to produce naringenin chalcone (4,2′,4′,6′-tetrahydroxychalcone).

  • Ring Isomerization: The yellow-colored naringenin chalcone is rapidly isomerized into the colorless flavanone, naringenin, by the enzyme Chalcone Isomerase (CHI) .[1][2][3][4][6] This step forms the heterocyclic C-ring.

  • Oxidation to a Flavone: The final step in creating the apigenin backbone is the introduction of a double bond between C2 and C3 of the C-ring. This oxidation is catalyzed by Flavone Synthase (FNS) , which converts the flavanone naringenin into the flavone apigenin.[1][2][3][6][7] Plants have evolved two distinct types of FNS: FNS I, a soluble dioxygenase, and FNS II, a membrane-bound cytochrome P450 monooxygenase.[2][3]

The culmination of these steps is the production of apigenin, a planar trihydroxyflavone poised for further modification.

Table 1: Key Enzymes in the Biosynthesis of the Apigenin Aglycone

EnzymeAbbreviationFunctionPathway
Phenylalanine Ammonia LyasePALL-Phenylalanine → Cinnamic AcidGPP
Cinnamate 4-hydroxylaseC4HCinnamic Acid → p-Coumaric AcidGPP
4-Coumarate:CoA Ligase4CLp-Coumaric Acid → p-Coumaroyl-CoAGPP
Chalcone SynthaseCHSp-Coumaroyl-CoA + 3x Malonyl-CoA → Naringenin ChalconeFSP
Chalcone IsomeraseCHINaringenin Chalcone → NaringeninFSP
Flavone SynthaseFNS (I/II)Naringenin → ApigeninFSP

Chapter 2: The Glucuronidation Cascade: From Aglycone to Diglucuronide

Glucuronidation is a critical "tailoring" reaction that attaches glucuronic acid to the apigenin core. This process, catalyzed by UDP-glycosyltransferases (UGTs), enhances the water solubility and alters the biological activity of the flavonoid. The synthesis of a diglucuronide is a sequential process, likely involving two distinct enzymatic steps.

The Key Players: UGTs and UDPGA

The glucuronidation reaction is mediated by a specific subclass of UGTs, often referred to as UDP-glucuronosyltransferases (UGATs).[8][9][10] These enzymes utilize an activated sugar donor, UDP-glucuronic acid (UDPGA) , to transfer the glucuronyl moiety to a nucleophilic hydroxyl group on the acceptor molecule (apigenin).[8][9] Plant UGTs are typically soluble, cytoplasmic enzymes that exhibit high substrate specificity and regio-selectivity, meaning they precisely target specific hydroxyl groups on the flavonoid scaffold.[9]

Step 1: Formation of Apigenin 7-O-glucuronide

The first step in the sequence is the attachment of a glucuronic acid molecule to the 7-hydroxyl group of apigenin.

  • Enzyme: A Flavonoid 7-O-glucuronosyltransferase (F7GAT) recognizes the 7-OH position of apigenin.[8][10]

  • Reaction: The F7GAT catalyzes the transfer of glucuronic acid from UDPGA to the 7-OH group, forming Apigenin 7-O-glucuronide and releasing UDP.

  • Causality: The 7-OH position is a common site for glycosylation in flavonoids.[11] The specific expression of an F7GAT in a particular plant tissue dictates that this modification will occur. Such enzymes have been identified and characterized in plants like Scutellaria baicalensis and members of the Lamiales order.[2][8]

Step 2: Formation of Apigenin 7,4'-di-O-glucuronide

While the term "7-diglucuronide" could imply a disaccharide chain at the 7-position, a more common biological mechanism for di-glycosylation involves the modification of a second hydroxyl group. The most likely candidate on the apigenin scaffold is the 4'-hydroxyl group on the B-ring. This leads to the formation of Apigenin 7,4'-di-O-glucuronide.

  • Enzyme: A second, distinct UGT is required for this step. This enzyme must be capable of recognizing Apigenin 7-O-glucuronide as its substrate and specifically targeting the 4'-OH group.

  • Reaction: This putative Flavonoid 4'-O-glucuronosyltransferase would catalyze the transfer of a second glucuronic acid from UDPGA to the 4'-OH of Apigenin 7-O-glucuronide, yielding the final product, Apigenin 7,4'-di-O-glucuronide.

  • Causality: The existence of enzymes that produce di-glycosylated flavonoids, such as apigenin-4',7-O-diglucoside, supports this sequential, regio-specific mechanism.[12] The final product profile of a plant is determined by the specific repertoire of UGTs it expresses, their substrate preferences, and their regiospecificity.

Apigenin 7-Diglucuronide Biosynthesis Pathway cluster_GPP General Phenylpropanoid Pathway cluster_FSP Flavone Synthesis Pathway cluster_Glucuronidation Glucuronidation Cascade Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Naringenin_Chalcone Naringenin Chalcone CouCoA->Naringenin_Chalcone CHS Malonyl 3x Malonyl-CoA Malonyl->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Api7G Apigenin 7-O-glucuronide Apigenin->Api7G F7GAT UDPGA1 UDP-Glucuronic Acid UDPGA1->Api7G UDPGA2 UDP-Glucuronic Acid Api_diG Apigenin 7,4'-di-O-glucuronide UDPGA2->Api_diG Api7G->Api_diG UGT (4'-O) Experimental Workflow for UGT Characterization A 1. UGT Gene Amplification (from plant cDNA) B 2. Cloning into Expression Vector A->B C 3. Transformation & Protein Expression in E. coli B->C D 4. Recombinant Protein Purification C->D E 5. In Vitro Enzyme Assay (Enzyme + Apigenin + UDPGA) D->E F 6. Reaction Termination & Sample Prep E->F G 7. HPLC Analysis (Product Separation) F->G H 8. LC-MS/MS Analysis (Product Identification) G->H

Sources

Technical Guide: Natural Sources and Isolation of Apigenin 7-diglucuronide in Erigeron Species

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Apigenin 7-O-diglucuronide (C27H26O17; MW 622.49 Da) is a bioactive flavonoid glycoside exhibiting significant potential in ocular therapeutics, specifically for retinal protection against oxidative stress and light-induced degeneration.[1] While often overshadowed by its mono-glucuronide counterpart (scutellarin/apigenin 7-O-glucuronide) in the genus Erigeron (Asteraceae), recent phytochemical profiling has established specific Erigeron species as viable natural sources.

This guide delineates the botanical sources, biosynthetic context, and rigorous isolation protocols for Apigenin 7-diglucuronide, distinguishing it from the structurally related scutellarin (4',5,6-trihydroxyflavone-7-glucuronide) which dominates Erigeron breviscapus extracts.

Chemical Identity & Structural Distinction

Before extraction, it is critical to distinguish the target compound from co-occurring metabolites to prevent false positives during LC-MS screening.

FeatureApigenin 7-O-diglucuronide Apigenin 7-O-glucuronide Scutellarin
Formula C₂₇H₂₆O₁₇C₂₁H₁₈O₁₁C₂₁H₁₈O₁₂
MW ( g/mol ) 622.49446.36462.36
Aglycone Apigenin (4',5,7-OH)Apigenin (4',5,7-OH)Scutellarein (4',5,6,7-OH)
Glycosylation 7-O-β-D-glucuronosyl(1→2)-β-D-glucuronide*7-O-β-D-glucuronide7-O-β-D-glucuronide
Key MS Ion m/z 621 [M-H]⁻m/z 445 [M-H]⁻m/z 461 [M-H]⁻
Solubility High (Water/MeOH)Moderate (MeOH)Low (Water, pH dependent)

*Note: Linkage position (1→2) is common for diglucuronides in Asteraceae, though (1→6) variants exist. NMR validation is required for linkage confirmation.

Natural Sources in Erigeron Species

While Perilla frutescens (Lamiaceae) is a known source, Erigeron species offer a unique phytochemical matrix where this compound co-elutes with neuroprotective breviscapine components.

Primary Erigeron Sources

The following species have been validated via phytochemical profiling (HPLC-DAD-ESI/MS) to contain Apigenin 7-diglucuronide:

  • Erigeron annuus (Annual Fleabane)

    • Part Used: Roots and whole aerial parts.[2]

    • Yield Context: A study on E. annuus roots identified Apigenin 7-diglucuronide alongside apigenin 7-glucuronide.[3] Concentration ranges can reach ~2.21 mg/g (Luteolin equivalents) in optimized fractions.

    • Relevance: High biomass availability; often considered a weed, making it a cost-effective source.

  • Erigeron multiradiatus

    • Part Used: Aerial parts.[4]

    • Context: Used in traditional Tibetan medicine. The n-Butanol fraction is the primary reservoir for flavonoid glucuronides, including the diglucuronide and scutellarin.

  • Erigeron canadensis (Horseweed)

    • Part Used: Aerial parts.[4]

    • Context: Phytochemical screening lists apigenin 7-diglucuronide as a constituent. This species is globally ubiquitous.

  • Erigeron breviscapus (Dengzhanxixin)

    • Part Used: Whole plant.[2][4]

    • Note: While E. breviscapus is the industrial source of Scutellarin (>85% of total flavonoids), apigenin glycosides are present as minor constituents. Separation from the dominant scutellarin peak requires precise gradient elution.

Biosynthetic Pathway & Mechanism

Understanding the biosynthesis aids in selecting the right plant developmental stage for harvest. The addition of the second glucuronic acid moiety is catalyzed by a specific UDP-glucuronosyltransferase (UGT) acting on the mono-glucuronide.

Biosynthesis N1 Phenylalanine N2 Naringenin Chalcone N1->N2 General Phenylpropanoid Pathway N3 Apigenin (Aglycone) N2->N3 Flavone Synthase N4 Apigenin 7-O-glucuronide (Monoglucuronide) N3->N4 Glucuronidation (7-OH) N6 Scutellarein N3->N6 C-6 Hydroxylation N5 Apigenin 7-O-diglucuronide (Target Compound) N4->N5 Sequential Glucuronidation (Target Step) N7 Scutellarin N6->N7 Glucuronidation E1 PAL/C4H/4CL E2 CHS/CHI/FNS E3 F7GAT (UGT) E4 F7GAT-2 (Putative UGT) E5 F6H (Flavonoid 6-hydroxylase)

Caption: Biosynthetic route distinguishing the apigenin 7-diglucuronide pathway from the scutellarin pathway in Erigeron species.

Isolation & Purification Protocol

Objective: Isolate high-purity (>95%) Apigenin 7-O-diglucuronide from Erigeron annuus or multiradiatus.

Phase 1: Extraction and Fractionation

Rationale: Diglucuronides are highly polar. Standard ethyl acetate partitioning will leave them in the aqueous phase; n-Butanol is required to recover them.

  • Maceration: Extract 1 kg of air-dried, powdered aerial parts with 10L of 70% Methanol (aq) for 24 hours at room temperature. Repeat 3x.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 45°C to obtain the Crude Methanolic Extract.

  • Liquid-Liquid Partitioning (Critical Step):

    • Suspend crude extract in H₂O (1L).

    • Partition with n-Hexane (3 x 1L) to remove lipids/chlorophyll. Discard Hexane layer.

    • Partition with Ethyl Acetate (3 x 1L) to remove aglycones and monoglycosides (some mono-glucuronides may partition here, but diglucuronides remain in water).

    • Partition aqueous residue with n-Butanol (water-saturated) (3 x 1L).

    • Target Fraction: Collect the n-Butanol phase . This contains the flavonoid diglucuronides.[1][5][6][7][8]

Phase 2: Chromatographic Isolation

Rationale: Polyamide or Sephadex LH-20 is superior to Silica gel for glycosides due to irreversible adsorption risks on silica.

  • Diaion HP-20 / Macroporous Resin:

    • Load n-BuOH fraction onto an HP-20 column.

    • Elute with H₂O -> 30% MeOH -> 50% MeOH -> 70% MeOH -> 100% MeOH.

    • Check Point: Apigenin diglucuronides typically elute in 30-50% MeOH fractions due to the polarity of two sugar acids.

  • Sephadex LH-20 Polishing:

    • Dissolve the 30-50% fraction in MeOH.

    • Load onto Sephadex LH-20 column. Elute with 100% Methanol .

    • Collect fractions. The diglucuronide (larger MW) will elute earlier than the monoglucuronide and aglycone in size-exclusion mode, though LH-20 also acts via adsorption.

  • Preparative HPLC (Final Purification):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 30% B over 40 min. (Diglucuronides elute early, typically before Scutellarin).

    • Detection: 335 nm (Flavone Band I).

Analytical Characterization (Self-Validating Data)

To confirm the identity of the isolated compound, compare experimental data against these standard parameters.

HPLC-DAD Profile
  • UV Spectra: λmax at 268 nm (Band II) and 335 nm (Band I).

  • Shift Reagents:

    • +NaOH: Bathochromic shift (indicates 4'-OH is free).

    • No shift with NaOAc/H3BO3 if the B-ring is apigenin (no catechol).

Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode (preferred for glucuronides).

  • Precursor Ion: m/z621.1 [M-H]⁻.

  • MS² Fragmentation:

    • m/z 445 [M-H - 176]⁻ (Loss of one glucuronic acid moiety).

    • m/z 269 [M-H - 176 - 176]⁻ (Aglycone Apigenin).

    • Validation: The observation of sequential loss of 176 Da units confirms the diglucuronide structure.

Quantitative Reference
SpeciesTissueApprox. Content (mg/g DW)Reference
E. annuusRoot/Aerial0.5 - 2.2[1]
E. breviscapusAerial< 0.5 (Minor)[2]
Perilla frutescensLeaf1.0 - 5.0[3]

(Note: Perilla is listed for comparative yield assessment).

References

  • Phytochemical Constituents of the Roots of Erigeron annuus . Korea Science.[9][10] Confirms isolation of apigenin-7-O-diglucuronide from Erigeron species.[11][12]

  • Chemical constituents of Erigeron multiradiatus . Journal of Asian Natural Products Research. Identifies flavonoid glucuronides in the genus.[7][8][13][14]

  • Apigenin-7-diglucuronide protects retinas against bright light-induced photoreceptor degeneration . Brain Research. Establishes the pharmacological value of the compound.

  • Flavonoid Glucuronides from Erigeron breviscapus . Planta Medica. Discusses the dominant scutellarin and minor apigenin glycosides.[13]

  • Differentiation of Flavonoid Diglucuronides . Journal of Chromatography A. Technical reference for MS fragmentation of diglucuronides.

Sources

Bioavailability comparison of apigenin vs apigenin 7-diglucuronide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (4′,5,7-trihydroxyflavone) is a natural flavonoid abundant in various plants, including parsley, chamomile, and celery, that has garnered significant scientific interest for its anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Despite its therapeutic promise, the clinical application of apigenin is significantly hampered by its poor oral bioavailability, a consequence of low aqueous solubility and extensive first-pass metabolism.[3][4] Apigenin is primarily metabolized into glucuronide and sulfate conjugates in the intestine and liver.[5] One of its major metabolites, apigenin 7-O-glucuronide (A7G), has demonstrated potential as a natural prodrug, offering a strategic avenue to enhance the systemic exposure of the active apigenin aglycone.[3][6]

This technical guide provides a comprehensive comparison of the bioavailability of apigenin and apigenin 7-O-glucuronide, synthesizing field-proven insights and experimental data. We will delve into the distinct metabolic pathways, present comparative pharmacokinetic data, and provide detailed experimental protocols to equip researchers with the knowledge to navigate the challenges associated with the delivery of this potent flavonoid.

Physicochemical Properties: A Tale of Two Solubilities

The structural difference between apigenin and its 7-O-glucuronide—the addition of a glucuronic acid moiety—fundamentally alters their physicochemical properties, which in turn dictates their behavior in a biological system. Apigenin is classified as a Biopharmaceutics Classification System (BCS) Class II molecule, characterized by high permeability but low water solubility.[2] The conjugation with glucuronic acid significantly increases the hydrophilicity of the molecule.

PropertyApigeninApigenin 7-O-Glucuronide
Molecular Formula C₁₅H₁₀O₅C₂₁H₁₈O₁₁
Molecular Weight 270.24 g/mol 446.36 g/mol
Water Solubility 1.35 µg/mL (very low)Slightly soluble (higher than apigenin)
Predicted LogP 2.61.3

Data compiled from sources[3][7].

This difference in solubility is a critical factor in their absorption and metabolic fate. While apigenin's lipophilicity allows for high membrane permeability, its poor solubility is a rate-limiting step for dissolution in the gastrointestinal tract.[2][4] Conversely, the increased water solubility of A7G improves its stability in simulated intestinal fluid.[3][6]

Metabolic Fate and Absorption Pathways

The journey of apigenin and A7G from oral ingestion to systemic circulation is markedly different. These differences are key to understanding their bioavailability.

Apigenin: The Challenge of the First Pass

The oral bioavailability of apigenin is exceptionally low, with studies in rats showing it to be less than 1%.[6] This is primarily due to two factors: poor stability and dissolution in the gastrointestinal lumen and an extensive intestinal first-pass effect.[4][6]

  • Absorption : Apigenin is absorbed throughout the gastrointestinal tract, utilizing both passive diffusion and active carrier-mediated transport mechanisms in the duodenum and jejunum.[2]

  • Intestinal Metabolism : Upon entering the enterocytes (intestinal cells), apigenin immediately undergoes extensive Phase II metabolism. The primary conjugation reactions are glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation.[5][8] This converts apigenin into more water-soluble metabolites, such as apigenin glucuronides and sulfates.

  • Efflux : These newly formed conjugates can be pumped back into the intestinal lumen by efflux transporters like Multidrug Resistance-Associated Protein 2 (MRP2), further reducing the net absorption of apigenin into circulation.[4][8]

  • Hepatic Metabolism : The small fraction of apigenin that reaches the liver via the portal vein undergoes further metabolism.[5]

The result is that very little free apigenin reaches systemic circulation. The predominant forms found in the bloodstream after oral apigenin administration are its glucuronide and sulfate conjugates.[5][9]

cluster_lumen GI Lumen cluster_enterocyte Enterocyte (Intestinal Cell) Oral Apigenin Oral Apigenin Apigenin Apigenin Oral Apigenin->Apigenin Absorption (Passive/Active) UGT UGT Enzymes Apigenin->UGT Phase II Metabolism Metabolites Apigenin-Glucuronide Apigenin-Sulfate Systemic Circulation Systemic Circulation Metabolites->Systemic Circulation To Portal Vein Efflux MRP2 Efflux Pump Metabolites->Efflux UGT->Metabolites Efflux->Oral Apigenin Back to Lumen

Metabolic pathway of oral apigenin.
Apigenin 7-O-Glucuronide: A Prodrug Strategy

Administering apigenin in its glucuronidated form, A7G, cleverly circumvents the initial, aggressive intestinal metabolism that the aglycone faces. A7G acts as a prodrug, delivering the active apigenin molecule more efficiently.

  • Stability : A7G is significantly more stable than apigenin in simulated intestinal fluid, allowing it to transit the upper GI tract largely intact.[6]

  • Microbial Hydrolysis : Upon reaching the lower gastrointestinal tract (colon), A7G is acted upon by β-glucuronidases, enzymes produced by the resident gut microbiota.[10][11] These enzymes cleave the glucuronic acid moiety, releasing the free apigenin aglycone.

  • Absorption of Released Apigenin : The now-liberated apigenin is absorbed from the colon. While it still undergoes metabolism, this process bypasses the high-capacity metabolic machinery of the upper small intestine.

  • Systemic Availability : This delayed release and absorption mechanism results in a significantly higher amount of apigenin reaching the systemic circulation.

cluster_lumen GI Lumen (Stomach -> Colon) cluster_microbiota Colon / Gut Microbiota Oral A7G Oral Apigenin 7-O-Glucuronide Microbial_Enzymes β-glucuronidases Oral A7G->Microbial_Enzymes Transit Released Apigenin Apigenin (Aglycone) Colonic_Absorption Colonic Absorption Released Apigenin->Colonic_Absorption Microbial_Enzymes->Released Apigenin Hydrolysis Systemic Circulation Systemic Circulation Colonic_Absorption->Systemic Circulation

Metabolic pathway of oral apigenin 7-O-glucuronide.

Comparative Bioavailability: In Vivo Evidence

A direct pharmacokinetic comparison in rats provides the most compelling evidence for the superiority of A7G as a delivery form for apigenin.[6] After oral administration of either apigenin or A7G, the systemic exposure to the active compound, apigenin, was measured.

The results demonstrated that administering A7G led to a 2.6-fold higher maximum plasma concentration (Cmax) and a 14.3-fold greater total systemic exposure (AUC) of apigenin compared to administering apigenin itself.[6]

ParameterOral Apigenin AdministrationOral Apigenin 7-O-Glucuronide AdministrationFold Increase
Apigenin Cmax (ng/mL) 10.3 ± 2.427.0 ± 10.12.62x
Apigenin AUC₀₋₂₄ (ng·h/mL) 53.6 ± 18.2768.1 ± 147.214.3x
Oral Bioavailability (F%) of Apigenin 0.708%Not directly measured, but delivers significantly more apigenin-

Data adapted from a pharmacokinetic study in rats[6].

These data strongly support the hypothesis that A7G functions as a natural prodrug. By protecting the apigenin molecule through the upper GI tract and releasing it in the colon, A7G effectively enhances the oral bioavailability of apigenin.[6]

Experimental Protocols

To facilitate further research, we provide detailed methodologies for key experiments used to assess flavonoid bioavailability.

Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a standard procedure to compare the oral bioavailability of two compounds.

Objective: To determine and compare the pharmacokinetic profiles (Cmax, Tmax, AUC) of apigenin following oral administration of apigenin versus apigenin 7-O-glucuronide.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g), cannulated in the jugular vein for serial blood sampling.

  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Dosing:

    • Fast animals overnight (approx. 12 hours) prior to dosing, with water ad libitum.

    • Divide rats into two groups (n=5-6 per group).

    • Group 1 (Apigenin): Administer apigenin (e.g., 10 mg/kg) via oral gavage. The compound should be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Group 2 (A7G): Administer an equimolar dose of apigenin 7-O-glucuronide via oral gavage in the same vehicle.

  • Blood Sampling:

    • Collect blood samples (approx. 200 µL) from the jugular vein cannula at pre-dose (0) and at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Collect samples into heparinized tubes.

  • Plasma Preparation: Centrifuge blood samples immediately (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of apigenin and A7G in plasma.

    • Perform protein precipitation on plasma samples (e.g., with acetonitrile) to extract the analytes.

    • Analyze the samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, and AUC (Area Under the Curve).

    • Perform statistical analysis (e.g., t-test) to compare the parameters between the two groups.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal Model Rat Model (Cannulated) Fasting Fasting Animal Model->Fasting Grouping Group 1: Apigenin Group 2: A7G Fasting->Grouping Oral Dosing Oral Dosing Grouping->Oral Dosing Blood Sampling Serial Blood Draws (0-24h) Oral Dosing->Blood Sampling Plasma Prep Plasma Prep Blood Sampling->Plasma Prep LC-MS/MS LC-MS/MS Plasma Prep->LC-MS/MS PK Analysis Calculate Cmax, AUC & Compare Groups LC-MS/MS->PK Analysis

Workflow for an in vivo pharmacokinetic study.
Protocol 2: In Vitro Caco-2 Cell Permeability Assay

This assay is the gold standard for predicting intestinal drug absorption in vitro.

Objective: To assess the permeability and transport mechanism of apigenin and A7G across a human intestinal epithelial cell monolayer.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells (from ATCC) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed cells onto Transwell permeable supports (e.g., 0.4 µm pore size) at a high density.

    • Maintain the culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer mimicking the intestinal barrier.

  • Monolayer Integrity Test: Before the transport experiment, confirm the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm².

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A→B) Transport (Absorption):

      • Wash the monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).

      • Add the test compound (apigenin or A7G) dissolved in HBSS to the apical (upper) chamber.

      • Add fresh HBSS to the basolateral (lower) chamber.

      • Incubate at 37°C with gentle shaking.

      • Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh HBSS.

    • Basolateral to Apical (B→A) Transport (Efflux):

      • Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.

      • Collect samples from the apical chamber at the same time points.

  • Sample Analysis (LC-MS/MS): Quantify the concentration of the transported compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration.

    • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the involvement of active efflux transporters.[12]

cluster_culture Cell Culture cluster_transport Transport Assay cluster_analysis Analysis Seed Cells Seed Caco-2 cells on Transwell Differentiate Culture for 21 days to form monolayer Seed Cells->Differentiate TEER Test Verify Monolayer Integrity (TEER) Differentiate->TEER Test Add Compound Add Apigenin or A7G to Apical or Basolateral side TEER Test->Add Compound Incubate & Sample Incubate & Sample Add Compound->Incubate & Sample LC-MS/MS LC-MS/MS Incubate & Sample->LC-MS/MS Calculate Papp & ER Calculate Permeability & Efflux Ratio LC-MS/MS->Calculate Papp & ER

Workflow for a Caco-2 permeability assay.

Conclusion and Future Perspectives

The evidence strongly indicates that apigenin 7-O-glucuronide is a more effective precursor for delivering systemically active apigenin than the aglycone itself. Its enhanced stability and ability to leverage microbial enzymes in the colon to bypass extensive first-pass metabolism present a clear advantage. For researchers and drug development professionals, this highlights a promising strategy: utilizing natural glycoside forms as prodrugs to overcome the bioavailability challenges of potent flavonoids. Future research should focus on human clinical trials to validate these preclinical findings and explore formulation strategies that could further protect and target the delivery of A7G to the colon, maximizing the therapeutic potential of apigenin.

References

  • Lee, J., et al. (2024). Pharmacokinetics and extensive intestinal first-pass effects of apigenin and its active metabolite, apigenin-7-O-glucuronide, in rats. Kyung Hee University. [Link]

  • Salehi, B., et al. (2023). Therapeutical properties of apigenin: a review on the experimental evidence and basic mechanisms. Taylor & Francis Online. [Link]

  • DeRango-Adem, E., & Blay, J. (2021). The absorption, distribution, metabolism, and elimination of apigenin. ResearchGate. [Link]

  • Wang, M., et al. (2019). A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota. PMC. [Link]

  • Crozier, A., et al. (2022). Absorption, distribution, metabolism and excretion of apigenin and its glycosides in healthy male adults. PubMed. [Link]

  • Marina, Z., et al. (2019). Intestinal permeability and transport of apigenin across caco-2 cell monolayers. Food Research. [Link]

  • Li, F., et al. (2023). Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives. Frontiers in Nutrition. [Link]

  • Crozier, A., et al. (2022). Absorption, distribution, metabolism and excretion of apigenin and its glycosides in healthy male adults. Ovid. [Link]

  • Gradolatto, A., et al. (2004). Metabolism of apigenin by rat phase I and phase II enzymes and by isolated perfused rat liver. ResearchGate. [Link]

  • Salehi, B., et al. (2019). The Therapeutic Potential of Apigenin. PMC. [Link]

  • Pandey, R. P., et al. (2014). Enzymatic Synthesis of Apigenin Glucosides by Glucosyltransferase (YjiC) from Bacillus licheniformis DSM 13. PMC. [Link]

  • Marina, Z., et al. (2025). Intestinal permeability and transport of apigenin across caco-2 cell monolayers. ResearchGate. [Link]

  • Farooqi, T., et al. (2022). Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways. MDPI. [Link]

  • Gradolatto, A., et al. (2005). Pharmacokinetic and metabolism of apigenin in female and male rats after a single oral administration. ResearchGate. [Link]

  • DeRango-Adem, E., & Blay, J. (2021). Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers?. Frontiers in Pharmacology. [Link]

  • Hanske, N., et al. (2025). The Bioavailability of Apigenin-7-Glucoside Is Influenced by Human Intestinal Microbiota in Rats. ResearchGate. [Link]

  • Hanske, N., et al. (2009). The bioavailability of apigenin-7-glucoside is influenced by human intestinal microbiota in rats. PubMed. [Link]

  • Smiljkovic, M., et al. (2017). Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. PMC. [Link]

  • Chen, J., et al. (2018). Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. PMC. [Link]

  • Smiljkovic, M., et al. (2017). Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions. EXCLI Journal. [Link]

  • Feng, R., et al. (2021). Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species. MDPI. [Link]

Sources

Apigenin 7-diglucuronide CAS number and physiochemical data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Apigenin 7-diglucuronide (CAS 74696-01-8) is a specialized flavonoid glycoside characterized by the attachment of a disaccharide moiety—specifically two glucuronic acid units—to the 7-hydroxyl position of the apigenin backbone.[1] Unlike its more common monoglucuronide counterpart (Apigenin 7-O-glucuronide, CAS 29741-09-1), the diglucuronide exhibits distinct polarity and metabolic stability profiles.

This compound is of increasing interest in ophthalmic and anti-inflammatory drug development due to its demonstrated capacity to protect retinal photoreceptors from oxidative stress. Its physiochemical behavior is dominated by the dual carboxylic acid functionalities on the sugar moiety, rendering it highly polar and significantly more water-soluble at neutral pH than the aglycone apigenin.

Chemical Identity & Nomenclature

Precise identification is critical to distinguish this molecule from the monoglucuronide.

Parameter Technical Data
Chemical Name Apigenin 7-O-diglucuronide
CAS Number 74696-01-8
Synonyms Apigenin 7-O-β-D-diglucuronide; Apigenin 7-glucuronosylglucuronide
Molecular Formula C₂₇H₂₆O₁₇
Molecular Weight 622.49 g/mol
IUPAC Name 6-[6-carboxy-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
SMILES C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O

Physiochemical Properties

The presence of two glucuronic acid units introduces two ionizable carboxyl groups, significantly altering the solubility profile compared to apigenin.

Property Value / Description Implication for Assay Design
Appearance Yellow crystalline powderLight sensitive; store in amber vials.
Solubility Soluble in DMSO (>10 mg/mL), Pyridine, Methanol. Slightly soluble in water (pH dependent).High solubility in basic buffers (pH > 7.4) due to carboxylate ionization.
pKa (Calculated) ~2.9 (Glucuronic acid -COOH), ~7.4 (7-OH), ~9.8 (4'-OH)Mobile phases must be acidified (e.g., 0.1% Formic Acid) to suppress ionization for retention on C18 columns.
UV Maxima 269 nm (Band II), 335 nm (Band I)Characteristic flavone spectrum; Band I shift indicates 7-position substitution.
LogP -0.2 (Estimated)Highly polar; low permeability across passive membranes without transporters.

Analytical Characterization (LC-MS/MS)

Identification of Apigenin 7-diglucuronide is best achieved via tandem mass spectrometry (MS/MS) in negative ionization mode (ESI-). The fragmentation pattern is distinct, showing sequential loss of the glucuronic acid moieties.[2]

MS/MS Fragmentation Pathway[10][11][12]
  • Precursor Ion [M-H]⁻: m/z 621

  • Product Ion 1 [M-H-GlcA]⁻: m/z 445 (Loss of terminal glucuronic acid, -176 Da)

  • Aglycone Ion [Apigenin-H]⁻: m/z 269 (Loss of second glucuronic acid, -176 Da)

  • Sugar Cluster Ion: m/z 351 (Characteristic diglucuronide residue fragment)[3]

Visualization: MS/MS Fragmentation Logic

MS_Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 621 Intermediate Monoglucuronide [M-H-GlcA]⁻ m/z 445 Precursor->Intermediate Neutral Loss: 176 Da (Terminal Glucuronic Acid) SugarFrag Diglucuronide Residue m/z 351 Precursor->SugarFrag Direct Cleavage of Disaccharide Moiety Aglycone Apigenin Aglycone [Agl-H]⁻ m/z 269 Intermediate->Aglycone Neutral Loss: 176 Da (Inner Glucuronic Acid)

Caption: Electrospray ionization (negative mode) fragmentation pathway for Apigenin 7-diglucuronide.

Biological Mechanism & Biosynthesis

Apigenin 7-diglucuronide is formed via sequential glycosylation reactions catalyzed by UDP-glucuronosyltransferases (UGTs). In biological systems, this modification serves as a Phase II detoxification mechanism, increasing water solubility for excretion, but also creating a reservoir of the bioactive aglycone that can be released via β-glucuronidase activity at target sites (e.g., inflammation sites).

Biosynthetic Pathway

The synthesis proceeds from Apigenin to the Monoglucuronide, and finally to the Diglucuronide.

Biosynthesis Apigenin Apigenin (Aglycone) Mono Apigenin 7-O-glucuronide (CAS 29741-09-1) Apigenin->Mono UGT (Phase II) UDP UDP-Glucuronic Acid UDP->Apigenin + UDP->Mono + Di Apigenin 7-diglucuronide (CAS 74696-01-8) Mono->Di UGT (Secondary Glycosylation)

Caption: Sequential enzymatic biosynthesis of Apigenin 7-diglucuronide mediated by UDP-glucuronosyltransferases.

Experimental Protocols

Protocol A: Extraction from Plant Matrix (Aloysia citrodora)

This compound is naturally abundant in Aloysia citrodora (Lemon Verbena). The following protocol isolates the diglucuronide fraction.

  • Tissue Preparation: Freeze-dry fresh leaves and grind to a fine powder (< 50 mesh).

  • Extraction:

    • Solvent: 80% Methanol (aq).

    • Ratio: 1:10 (w/v).

    • Condition: Sonication for 30 mins at < 40°C (Prevent thermal degradation).

  • Clarification: Centrifuge at 10,000 x g for 10 mins. Collect supernatant.

  • Enrichment (SPE):

    • Cartridge: C18 Sep-Pak.

    • Equilibration: Methanol followed by Water (0.1% Formic Acid).

    • Load: Supernatant.

    • Wash: 10% Methanol (Removes polar impurities).

    • Elute: 40-60% Methanol (Collect this fraction; Diglucuronides elute before aglycones).

  • Purification: Semi-preparative HPLC using a C18 column with a Water/Acetonitrile gradient.

Protocol B: HPLC-DAD Quantification Conditions

System: Agilent 1200 or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm). Mobile Phase:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid Gradient:

  • 0-5 min: 10% B

  • 5-20 min: 10% -> 30% B (Diglucuronide elutes early due to polarity)

  • 20-25 min: 30% -> 90% B (Wash) Flow Rate: 1.0 mL/min. Detection: 335 nm (Apigenin specific).

References

  • Bian, M., et al. (2017). "Apigenin-7-diglucuronide protects retinas against bright light-induced photoreceptor degeneration through the inhibition of retinal oxidative stress and inflammation."[1] Brain Research, 1663, 141-150.[1] Link

  • Quirantes-Piné, R., et al. (2013). "Characterization of phenolic compounds in lemon verbena (Aloysia citrodora) extracts by HPLC-ESI-QTOF-MS." Phytochemical Analysis, 24(1), 35-46. Link

  • PubChem. (2025).[4] "Apigenin 7-O-diglucuronide (Compound CID 74977517)." National Library of Medicine. Link

  • ChemFaces. (2025). "Apigenin 7-diglucuronide Datasheet." Link

Sources

Thermodynamic solubility profile of apigenin 7-diglucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Solubility Profiling of Apigenin 7-diglucuronide

Content Type: Technical Guide / Whitepaper Target Audience: Pharmaceutical Scientists, Formulation Engineers, and Pre-clinical Researchers. Compound Focus: Apigenin 7-diglucuronide (CAS: 74696-01-8)[1][2]

Executive Summary: The Solubility Challenge

Apigenin 7-diglucuronide (Apigenin 7-O-diglucuronide) is a rare, high-polarity flavonoid glycoside found in medicinal plants such as Erigeron breviscapus and Turpinia arguya. Unlike its aglycone parent (apigenin), which suffers from extreme hydrophobicity (<2 µg/mL in water), the diglucuronide carries two glucuronic acid moieties. This structural modification fundamentally alters its thermodynamic landscape, shifting the dissolution mechanism from a hydrophobicity-limited regime to a crystal-lattice-energy-limited regime.

This guide provides the definitive protocol for establishing the thermodynamic solubility profile of Apigenin 7-diglucuronide. It moves beyond kinetic solubility estimates to define the equilibrium constants (


, 

,

) required for rational drug formulation.

Physicochemical Baseline & Structural Drivers

Before commencing experimental profiling, one must understand the structural determinants governing the solubility of this specific metabolite.

Table 1: Comparative Physicochemical Properties

PropertyApigenin (Aglycone)Apigenin 7-O-glucuronide (Mono)Apigenin 7-diglucuronide (Target)
CAS Number 520-36-529741-09-174696-01-8
Formula C₁₅H₁₀O₅C₂₁H₁₈O₁₁C₂₇H₂₆O₁₇
Mol.[3][4] Weight 270.24 g/mol 446.36 g/mol ~622.5 g/mol
H-Bond Donors 36~9
H-Bond Acceptors 511~17
TPSA (Ų) ~90~180~279
LogP (Predicted) 2.580.2< -1.0 (Highly Polar)
Solubility Driver Hydrophobic EffectMixedLattice Energy / H-Bonding

Technical Insight: The dramatic increase in Topological Polar Surface Area (TPSA) to ~279 Ų suggests that while water solubility is thermodynamically favored by solvation enthalpy (


), it is heavily penalized by the high lattice energy (

) resulting from the extensive intermolecular Hydrogen-bonding network of the two sugar moieties.

Thermodynamic Theory: The Van't Hoff Framework

To profile the solubility, we model the equilibrium between the solid crystalline phase and the saturated solution. The relationship between mole fraction solubility (


) and temperature (

) is governed by the modified Van't Hoff equation:


Where:

  • 
    : Mole fraction solubility of Apigenin 7-diglucuronide.
    
  • 
    : Apparent enthalpy of solution.
    
  • 
    : Apparent entropy of solution.
    
  • 
    : Universal gas constant (
    
    
    
    ).
  • 
    : Harmonic mean temperature of the experimental range.
    

The Dissolution Mechanism:



For Apigenin 7-diglucuronide, we anticipate a positive 

(endothermic dissolution) driven by the energy required to break the crystal lattice, which must be compensated by a positive

(entropy gain) from the disordering of the crystal structure.

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by validating the solid state before and after equilibrium.

Phase 1: Solid State Characterization (Pre-Solubility)

Objective: Confirm the starting polymorph and purity. Impurities >1% act as seeds/solubilizers, skewing thermodynamic data.

  • DSC (Differential Scanning Calorimetry): Heat 2-3 mg sample at 10°C/min under

    
    .
    
    • Target: Identify Melting Point (

      
      ) and Enthalpy of Fusion (
      
      
      
      ).[5]
    • Note: Expect

      
       with degradation. If degradation occurs, use Fast-DSC.
      
  • PXRD (Powder X-Ray Diffraction): Scan

    
     from 5° to 40°. Establish the "Fingerprint" of the crystal form.
    
Phase 2: Equilibrium Solubility Determination (Shake-Flask)

Objective: Determine saturation concentration (


) at 

.

Step-by-Step Methodology:

  • Preparation: Add excess Apigenin 7-diglucuronide solid (approx. 5 mg) to 2 mL of solvent (Water, Methanol, Ethanol, Buffer pH 7.4) in borosilicate glass vials.

  • Equilibration: Place vials in an orbital shaker incubator controlled at temperature

    
    . Shake at 100 rpm for 72 hours.
    
  • Sedimentation: Stop shaking and allow to stand for 4 hours at temperature

    
     to settle solids.
    
  • Filtration: Filter supernatant using a pre-heated 0.22 µm PVDF syringe filter (to prevent precipitation on the filter).

  • Quantification: Dilute filtrate with Mobile Phase and analyze via HPLC-UV (Detection at 335 nm).

    • Standard Curve: Linear range 0.1 – 50 µg/mL (

      
      ).
      
Phase 3: Solid Phase Analysis (Post-Solubility)

Critical Step: Recover the residual solid from the shake flask and re-analyze via PXRD.

  • Pass: PXRD pattern matches Phase 1. (Equilibrium was with the stable polymorph).

  • Fail: PXRD pattern changes (Solvent-mediated polymorphic transformation or solvate formation). Data is invalid.

Visualization: Experimental Workflow & Pathway

SolubilityWorkflow Start Apigenin 7-diglucuronide (CAS 74696-01-8) Char Phase 1: Solid State (DSC / PXRD) Start->Char QC Check Equil Phase 2: Shake Flask (72h @ T1, T2, T3, T4) Char->Equil Excess Solid Filter Isothermal Filtration (0.22 µm) Equil->Filter Supernatant Residue Phase 3: Residue Analysis (PXRD Check) Equil->Residue Precipitate HPLC HPLC Quantification (UV 335 nm) Filter->HPLC Data Thermodynamic Profile (Van't Hoff Plot) HPLC->Data ln(x) vs 1/T Residue->Start Polymorph Change (INVALID) Residue->Data If Polymorph Stable

Caption: Figure 1. Self-validating thermodynamic solubility workflow. The "Residue Analysis" loop prevents errors caused by solvent-mediated polymorphic transitions during equilibration.

Data Interpretation & Reference Values

While a full published profile for the diglucuronide is rare, we can synthesize a working profile based on structural analogs and limited point data.

Reference Solubility Point:

  • Solvent: Formulated Solution (DMSO/PEG300/Tween/Saline)

  • Value:

    
     (
    
    
    
    ) [1].
  • Interpretation: This indicates that while the compound is polar, the crystal lattice energy is high. In pure water, solubility is expected to be significantly lower than in PEG-cosolvent systems but higher than the aglycone.

Thermodynamic Parameter Calculation:

  • Convert concentration (

    
    , mol/L) to mole fraction (
    
    
    
    ):
    
    
  • Plot

    
     (y-axis) vs 
    
    
    
    (x-axis).
  • Slope (

    
    ): 
    
    
    
  • Intercept (

    
    ): 
    
    
    

Expected Profile (Hypothetical based on Flavonoid Glycosides):

  • 
    :  Positive (
    
    
    
    to
    
    
    ). Dissolution is endothermic; solubility increases with temperature.
  • 
    :  Positive. The process is non-spontaneous at standard state (requires mixing entropy to dissolve).
    

References

  • Shakeel, F., et al. (2017). Solubility and thermodynamic parameters of apigenin in different neat solvents. Journal of Molecular Liquids. Retrieved from [Link]

  • PubChem. (n.d.). Apigenin 7-O-diglucuronide (CID 74977517).[3] National Library of Medicine. Retrieved from [Link][3]

Sources

In Silico Binding Affinity of Apigenin 7-Diglucuronide to Protein Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for determining the binding affinity of the flavonoid apigenin 7-diglucuronide to protein targets using in silico methodologies. Recognizing the current scarcity of direct experimental binding data for this specific diglucuronide, this guide establishes a robust workflow using its well-characterized mono-glucuronidated analog, apigenin 7-O-glucuronide, and its validated target, Matrix Metalloproteinase-13 (MMP-13), as a practical, instructional case study. This document is designed for researchers, computational chemists, and drug development professionals, offering a narrative that combines procedural steps with the underlying scientific rationale. We will progress from foundational principles of molecular docking to advanced molecular dynamics simulations and end-point free energy calculations, providing field-proven insights into the complexities of modeling highly flexible, glycosylated ligands.

Introduction: The Rationale for In Silico Analysis

Apigenin 7-diglucuronide is a naturally occurring flavonoid glycoside, a class of compounds known for a wide array of pharmacological activities, including anti-inflammatory and anti-oxidant effects.[1] The addition of two glucuronic acid moieties to the apigenin backbone significantly increases its polarity, size, and conformational flexibility, which in turn dictates its pharmacokinetic profile and molecular interactions. Understanding how this molecule binds to specific protein targets is fundamental to elucidating its mechanism of action and exploring its therapeutic potential.

In silico methods provide a powerful, resource-efficient alternative to high-throughput experimental screening for predicting and analyzing these interactions at a molecular level.[2] By simulating the binding process computationally, we can:

  • Predict Binding Poses: Determine the most likely orientation of the ligand within the protein's active site.

  • Estimate Binding Affinity: Quantify the strength of the interaction, often expressed as a binding free energy (ΔG).

  • Identify Key Interactions: Pinpoint the specific amino acid residues and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

  • Guide Drug Design: Inform the rational design of more potent and selective analogs.

This guide will provide the expertise-driven causality behind the selection of computational tools and parameters, ensuring a self-validating and reproducible workflow.

A Note on the Model System: Apigenin 7-O-glucuronide and MMP-13

Direct, experimentally validated protein targets and associated binding affinities for apigenin 7-diglucuronide are not extensively documented in publicly accessible databases. However, its close analog, apigenin 7-O-glucuronide, has been shown to be a potent inhibitor of several enzymes. Notably, it exhibits strong inhibitory activity against Matrix Metalloproteinase-13 (MMP-13), an enzyme implicated in osteoarthritis and cancer, with a reported half-maximal inhibitory concentration (IC50) of 0.27 µM.[3][4]

Therefore, to provide a technically sound and data-grounded guide, we will use the human MMP-13 protein in complex with apigenin 7-O-glucuronide as our primary model system. The principles and methodologies detailed herein are directly applicable to the study of apigenin 7-diglucuronide, and we will discuss the specific adaptations required for the larger, more flexible diglucuronide ligand.

Foundational Stage: Molecular Docking

Molecular docking serves as the initial, rapid assessment of ligand binding.[2] It predicts the preferred orientation of a ligand when bound to a protein target and assigns a score that reflects the binding affinity. We will utilize AutoDock Vina, a widely used, robust, and efficient open-source docking program.

Causality of Choice: Why AutoDock Vina?

AutoDock Vina is selected for its balance of speed and accuracy. Its scoring function is well-validated for predicting the binding poses of small molecules, and its multithreading capabilities allow for rapid screening. While its scoring function provides a valuable initial estimate, it is crucial to understand its limitations, particularly in not explicitly modeling solvent effects or protein flexibility, which we will address with more advanced methods later.

Experimental Protocol: Molecular Docking Workflow

This protocol outlines the step-by-step process for docking apigenin 7-O-glucuronide to MMP-13.

Step 1: Preparation of the Protein (Receptor)

  • Obtain Crystal Structure: Download the 3D crystal structure of human MMP-13 from the Protein Data Bank (PDB). A high-resolution structure is preferable. For this guide, we will use PDB ID: 4L19 , which is a human MMP-13 structure at 1.66 Å resolution.[5]

  • Clean the Structure: Use molecular visualization software (e.g., PyMOL, UCSF Chimera) to remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. For this example, retain the catalytic zinc ion, as it is crucial for the enzyme's function.

  • Add Hydrogens and Assign Charges: Use AutoDock Tools (ADT) to add polar hydrogens and compute Gasteiger charges. This step is critical for accurately calculating electrostatic interactions.

  • Define the Grid Box: The grid box defines the search space for the docking simulation. It should be centered on the active site of MMP-13 and large enough to accommodate the entire ligand, allowing for translational and rotational freedom. The active site can be identified from the literature or by the location of the co-crystallized ligand in the original PDB file.

  • Save as PDBQT: Convert the prepared protein structure into the PDBQT file format, which includes charge and atom type information required by Vina.

Step 2: Preparation of the Ligand

  • Obtain Ligand Structure: The 3D structure of apigenin 7-O-glucuronide can be obtained from databases like PubChem (CID: 5319484). For apigenin 7-diglucuronide, the structure can be sourced from PubChem (CID: 74977517) or built using molecular modeling software.[1]

  • Energy Minimization: Perform an energy minimization of the ligand's 3D structure using a force field like MMFF94. This ensures a low-energy, stable starting conformation.

  • Assign Charges and Define Rotatable Bonds: Use ADT to compute Gasteiger charges and automatically detect rotatable bonds. The flexibility of the glycosidic linkage is a key parameter.

  • Save as PDBQT: Save the prepared ligand in the PDBQT format.

Insight for Apigenin 7-Diglucuronide: The primary challenge with the diglucuronide is its increased number of rotatable bonds. This expands the conformational search space exponentially. To address this, it is advisable to increase the exhaustiveness parameter in the Vina configuration file to ensure a more thorough search for the optimal binding pose.

Step 3: Running the Docking Simulation

  • Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.

  • Execute AutoDock Vina: Run the simulation from the command line: vina --config conf.txt --log docking_log.txt

Data Presentation and Interpretation

AutoDock Vina will output a PDBQT file containing multiple binding poses (typically 9), ranked by their binding affinity scores in kcal/mol.

Table 1: Representative Molecular Docking Results

Binding Pose Binding Affinity (kcal/mol) RMSD from Best Pose (Å)
1 -9.8 0.00
2 -9.5 1.21
3 -9.2 1.87

| 4 | -8.9 | 2.54 |

Note: These are illustrative values. Actual results will vary.

Interpretation:

  • Binding Affinity Score: More negative values indicate stronger predicted binding. The top-ranked pose is the one with the most favorable (lowest) score.

  • Pose Analysis: The top-ranked poses should be visually inspected using PyMOL or Chimera. A credible pose will exhibit chemically sensible interactions with key active site residues (e.g., hydrogen bonds with polar residues, coordination with the catalytic zinc ion). A cluster of low-energy poses in a similar orientation adds confidence to the prediction.

Advanced Stage: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations introduce dynamism, allowing us to observe the behavior of the protein-ligand complex over time in a simulated physiological environment. This is crucial for assessing the stability of the docked pose and refining our understanding of the binding interactions. We will use GROMACS, a powerful and widely used MD engine.

Causality of Choice: Why GROMACS?

GROMACS is chosen for its exceptional performance, extensive documentation, and active user community. It is highly efficient for simulating large biomolecular systems and includes a comprehensive suite of tools for trajectory analysis. Importantly, it is compatible with various force fields, such as CHARMM and AMBER, which are essential for accurately modeling proteins and glycosylated ligands.

Experimental Protocol: MD Simulation Workflow

This protocol begins with the top-ranked docked pose from the previous stage.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis Docked_Pose Best Docked Pose (Protein + Ligand) Force_Field Choose Force Field (e.g., CHARMM36m) Docked_Pose->Force_Field Topology Generate Topology (Protein & Ligand) Force_Field->Topology Solvation Solvate with Water & Add Ions Topology->Solvation Minimization Energy Minimization Solvation->Minimization NVT NVT Equilibration (Constant Volume) Minimization->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT Production_MD Production MD Run (e.g., 100 ns) NPT->Production_MD Trajectory Analyze Trajectory (RMSD, RMSF) Production_MD->Trajectory Interactions Interaction Analysis (H-bonds, etc.) Trajectory->Interactions Free_Energy Binding Free Energy (MM/PBSA) Interactions->Free_Energy Analysis_Logic cluster_metrics Key Stability Metrics cluster_interpretation Interpretation RMSD RMSD (Backbone & Ligand) Stable_Complex Stable Complex RMSD->Stable_Complex Low & Converged Unstable_Complex Unstable Complex RMSD->Unstable_Complex High & Diverging RMSF RMSF (Per Residue) RMSF->Stable_Complex Low in Binding Site H_Bonds Hydrogen Bonds H_Bonds->Stable_Complex Maintained H_Bonds->Unstable_Complex Frequently Broken

Caption: Logic for Interpreting MD Simulation Stability.

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand's heavy atoms over time, relative to the starting structure. A stable complex is indicated by a low, plateauing RMSD value (typically < 3 Å). A continuously increasing RMSD suggests the ligand may be dissociating from the binding pocket.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each amino acid residue. This highlights flexible regions of the protein. Residues in the binding pocket that interact with the ligand should exhibit lower RMSF values, indicating they are stabilized by the binding event.

  • Interaction Analysis: Monitor key interactions, such as hydrogen bonds, between the ligand and protein throughout the simulation. The persistence of specific hydrogen bonds identified in the docking pose provides strong evidence for a stable interaction.

Quantitative Assessment: Binding Free Energy Calculation

The final step is to calculate a more accurate estimate of the binding free energy from the MD trajectory. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point technique that offers a good compromise between accuracy and computational cost.

Causality of Choice: Why MM/PBSA?

MM/PBSA is more rigorous than docking scores because it incorporates ensemble averaging from the MD simulation and uses a continuum solvent model to account for solvation energies. While not as precise as more computationally expensive methods like Free Energy Perturbation (FEP), it is highly effective for ranking a series of ligands and provides valuable insights by decomposing the binding energy into its constituent parts.

Protocol: MM/PBSA Calculation

The binding free energy (ΔG_bind) is calculated using the following thermodynamic cycle:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term (G) is calculated as:

G_x = - T +

Where:

  • : Average molecular mechanics energy (van der Waals + electrostatic).

  • T: Entropic contribution (often the most challenging to calculate and sometimes omitted for relative comparisons).

  • : Solvation free energy (polar + non-polar components).

The calculation is performed on a series of snapshots extracted from the stable portion of the production MD trajectory.

Step 1: Extract Snapshots: Use GROMACS tools to extract frames from the equilibrated part of the trajectory. Step 2: Run MM/PBSA Calculation: Use a tool like g_mmpbsa to perform the calculations. This will compute each energy term for the complex, the receptor alone, and the ligand alone for each snapshot and then average the results.

Data Presentation and Interpretation

Table 2: Example MM/PBSA Binding Free Energy Decomposition (kcal/mol)

Energy Component Average Value Standard Deviation
Van der Waals Energy -45.5 3.1
Electrostatic Energy -28.7 4.5
Polar Solvation Energy 52.1 5.2
Non-polar (SASA) Energy -4.8 0.4

| ΔG_bind (excluding entropy) | -26.9 | 6.8 |

Note: These are illustrative values. Actual results will vary.

Interpretation:

  • ΔG_bind: The final calculated binding free energy. More negative values signify stronger binding.

  • Energy Decomposition: The table reveals the driving forces of binding. In this example, both van der Waals and electrostatic interactions contribute favorably, while the polar solvation energy opposes binding (as polar groups on the ligand and protein that were interacting with water are now desolvated). This level of detail is invaluable for understanding the why behind the binding affinity and for guiding lead optimization.

Conclusion and Future Directions

This guide has detailed a multi-stage in silico workflow to assess the binding affinity of apigenin 7-diglucuronide to protein targets, using the experimentally validated interaction between apigenin 7-O-glucuronide and MMP-13 as a self-validating model system. We have progressed from rapid molecular docking to assess binding poses to rigorous molecular dynamics simulations to confirm stability and detailed MM/PBSA calculations to quantify binding free energy.

The causality behind each methodological choice—from software selection to parameter settings—has been explained to provide the user with not just a protocol, but an understanding of how to adapt this workflow to new systems. The primary challenge in studying glycosylated flavonoids like apigenin 7-diglucuronide lies in their high flexibility and the need for well-parameterized force fields. The methods described here provide a robust foundation for tackling these challenges.

Future work should focus on applying this workflow to apigenin 7-diglucuronide with its putative protein targets. The ultimate validation of these in silico predictions will, of course, rely on experimental verification. The computational insights generated through this guide can significantly streamline and focus these experimental efforts, accelerating the path of drug discovery and development.

References

  • RCSB Protein Data Bank. (2022). 7E3H: Crystal structure of human acetylcholinesterase in complex with donepezil. [Link]

  • Wikipedia. (n.d.). Matrix metallopeptidase 13. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). PTPN1. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). 3D structure of Human Acetylcholinesterase (AChE) PDB ID-3LII. Retrieved February 17, 2026, from [Link]

  • RCSB Protein Data Bank. (2018). 6F25: Crystal structure of human acetylcholinesterase in complex with C35. [Link]

  • RCSB Protein Data Bank. (2013). 4M0E: Structure of human acetylcholinesterase in complex with dihydrotanshinone I. [Link]

  • Wikipedia. (n.d.). AKR1B1. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Active site regions of human acetylcholinesterase and human butyrylcholinesterase. Retrieved February 17, 2026, from [Link]

  • Molsoft. (n.d.). Apigenin-7-O-β-D-glucuronide. Retrieved February 17, 2026, from [Link]

  • Zhao, L., et al. (2023). Apigenin Inhibits the Progression of Osteoarthritis by Mediating Macrophage Polarization. International Journal of Molecular Sciences, 24(7), 6233. [Link]

  • RCSB Protein Data Bank. (2010). 3KEJ: Crystal Structure of Human MMP-13 complexed with a (pyridin-4-yl)-2H-tetrazole compound. [Link]

  • Phenol-Explorer. (2007). Showing dietary polyphenol Apigenin 7-O-diglucuronide. [Link]

  • RCSB Protein Data Bank. (2017). 5KAB: Protein Tyrosine Phosphatase 1B Delta helix 7, P185G mutant in complex with TCS401, open state. [Link]

  • RCSB Protein Data Bank. (2017). 5UWN: Matrix metalloproteinase-13 complexed with selective inhibitor compound 10d. [Link]

  • PubChem. (n.d.). Apigenin 7-O-diglucuronide. Retrieved February 17, 2026, from [Link]

  • Roche, D. B., & McGuffin, L. J. (2016). In silico identification and characterization of protein-ligand binding sites. Methods in Molecular Biology, 1414, 1-21. [Link]

  • Guvench, O., et al. (2020). Comparison of Conformational Analyses of Naturally Occurring Flavonoid-O-glycosides with Unnatural Flavonoid-CF2-glycosides Using Molecular Modeling. Molecules, 25(23), 5678. [Link]

  • ResearchGate. (n.d.). Structure of apigenin-7-O-β-D-glucuronide methyl ester. Retrieved February 17, 2026, from [Link]

  • RCSB Protein Data Bank. (2023). 8FH6: Crystal Structure Of Aldose Reductase (AKR1B1) Complexed With NADP+ And Two AT-001. [Link]

  • RCSB Protein Data Bank. (2013). 4JIR: Crystal Structure Of Aldose Reductase (AKR1B1) Complexed With NADP+ And Epalrestat. [Link]

  • RayBiotech. (n.d.). Protein Tyrosine Phosphatase Non Receptor Type-1, Human Recombinant. Retrieved February 17, 2026, from [Link]

  • FooDB. (2010). Showing Compound Apigenin 7-O-glucuronide (FDB000138). [Link]

  • InterPro. (n.d.). Aldo-keto reductase family 1 member B1 (P16116). Retrieved February 17, 2026, from [Link]

  • UniProt. (2007). AKR1B1 - Aldo-keto reductase family 1 member B1 - Homo sapiens (Human). [Link]

  • RCSB Protein Data Bank. (1994). 2HNP: CRYSTAL STRUCTURE OF HUMAN PROTEIN TYROSINE PHOSPHATASE 1B. [Link]

  • UniProt. (n.d.). Tyrosine-protein phosphatase non-receptor type 1 - Homo sapiens (Human). Retrieved February 17, 2026, from [Link]

  • RCSB Protein Data Bank. (2014). 4L19: Matrix metalloproteinase-13 complexed with selective inhibitor compound Q1. [Link]

  • Hatcher, E., et al. (2010). CHARMM Additive All-Atom Force Field for Glycosidic Linkages in Carbohydrates Involving Furanoses. The Journal of Physical Chemistry B, 114(40), 12981-12994. [Link]

  • Guvench, O., et al. (2011). CHARMM additive all-atom force field for carbohydrate derivatives and its utility in polysaccharide and carbohydrate-protein modeling. Journal of Chemical Theory and Computation, 7(10), 3162-3180. [Link]

  • RDP, P. T., & van der Donk, W. A. (2013). New CHARMM force field parameters for dehydrated amino acid residues, the key to lantibiotic molecular dynamics simulations. Physical Chemistry Chemical Physics, 15(20), 7845-7852. [Link]

  • CHARMM. (2024). CHARMM. [Link]

  • Chen, Y., et al. (2018). Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis. RSC Advances, 8(11), 5987-6003. [Link]

  • McGee, T. D., et al. (2022). Parameterization and Application of the General Amber Force Field to Model Fluro Substituted Furanose Moieties and Nucleosides. bioRxiv. [Link]

  • Zhang, Y., et al. (2024). Efficient and Precise Force Field Optimization for Biomolecules Using DPA-2. arXiv. [Link]

  • Torsello, M., et al. (2021). General AMBER Force Field Parameters for Diphenyl Diselenides and Diphenyl Ditellurides. Journal of Chemical Information and Modeling, 61(11), 5535-5547. [Link]

  • Stobiecki, M., et al. (2010). Fragmentation pathways of acylated flavonoid diglucuronides from leaves of Medicago truncatula. Phytochemical Analysis, 21(3), 224-233. [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for Apigenin 7-diglucuronide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the HPLC method development and quantification of Apigenin 7-diglucuronide (A7DG) . This guide addresses the specific challenges associated with analyzing this highly polar flavonoid glycoside, distinguishing it from its less polar counterparts like apigenin aglycone or apigenin 7-monoglucuronide.

Abstract & Introduction

Apigenin 7-diglucuronide (A7DG) (CAS: 74696-01-8) is a bioactive flavonoid glycoside found in medicinal plants such as Erigeron breviscapus, Glechoma longituba, and Scutellaria species.[1][2][3] Unlike its aglycone (apigenin) or monoglucuronide (A7G) counterparts, A7DG possesses two glucuronic acid moieties attached to the flavone backbone.

The Analytical Challenge: The presence of two carboxylic acid groups renders A7DG extremely polar and acidic. Standard C18 methods designed for apigenin often fail for A7DG because the compound elutes near the solvent front (dead volume), leading to poor resolution and ion suppression in LC-MS.

This guide details a "Polar-Retention" HPLC protocol designed to:

  • Maximize retention of the hydrophilic diglucuronide.

  • Suppress ionization of the carboxylic moieties for sharp peak shape.

  • Provide baseline separation from the monoglucuronide and other matrix interferents.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step in method design.

PropertyDataMethodological Implication
Structure Flavone + 2 Glucuronic AcidsHigh polarity; requires high aqueous start.
pKa ~3.2 (Carboxylic acids)Critical: Mobile phase pH must be < 3.0 to keep acids protonated (

) and hydrophobic enough to retain on C18.
UV Maxima 269 nm (Band II), 335 nm (Band I)335 nm is preferred for specificity (flavonoid band) and reduced background noise compared to 269 nm.
Solubility High in Water/MeOH; Low in EtOAcDo NOT use standard Ethyl Acetate LLE (Liquid-Liquid Extraction). Use MeOH/Water protein precipitation or SPE.
The "Polar-Retention" Strategy

To prevent A7DG from eluting in the void volume (


), we employ two specific tactics:
  • Phase Collapse Prevention: Use a C18 column capable of withstanding 100% aqueous conditions (e.g., Polar-Embedded or "Aq" type C18).

  • Acidic Mobile Phase: 0.1% Formic Acid or Phosphoric Acid is mandatory. Neutral pH will cause the molecule to ionize (

    
    ), resulting in zero retention on C18.
    

Detailed Experimental Protocol

Reagents and Standards[4][5][6][7][8]
  • Reference Standard: Apigenin 7-diglucuronide (Purity >98%).

  • Internal Standard (IS): Luteolin-7-glucoside (preferred) or Baicalin. Note: Do not use Apigenin aglycone as IS; its elution time is too different.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer: Formic Acid (FA) or Orthophosphoric Acid (H3PO4).

  • Water: Milli-Q (18.2 MΩ·cm).

Chromatographic Conditions

This gradient is optimized to retain A7DG while eluting less polar impurities later.

  • HPLC System: Agilent 1260/1290 or equivalent with DAD.

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 4.6 mm) or Waters Atlantis T3 (for enhanced polar retention).

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 5–10 µL.

  • Detection: UV at 335 nm (Reference 500 nm).

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

  • Solvent B: 100% Acetonitrile.

Gradient Program:

Time (min)% Solvent B (ACN)EventRationale
0.0 5%StartHigh aqueous content to trap A7DG at column head.
2.0 5%Isocratic HoldEnsures A7DG does not elute in void volume.
12.0 25%Linear RampElution of A7DG (expected

~6-8 min) and A7G.
15.0 90%WashElution of aglycones (Apigenin) and hydrophobic matrix.
18.0 90%HoldColumn cleaning.
18.1 5%Re-equilibrateReturn to initial conditions.
23.0 5%StopSystem ready for next injection.
Sample Preparation (Biological Fluids/Plant Extracts)[9]

Option A: Plant Extract (High Load)

  • Weigh 100 mg powdered plant material.

  • Add 10 mL 70% Methanol (aq). Note: 100% MeOH may not extract the diglucuronide as efficiently as hydromethanolic mixtures.

  • Ultrasonicate for 30 mins at 40°C.

  • Centrifuge at 12,000 rpm for 10 min.

  • Filter supernatant through 0.22 µm PTFE filter.

Option B: Plasma/Serum (Trace Quantification) Standard LLE with Ethyl Acetate is ineffective for A7DG due to high polarity.

  • Aliquot 100 µL Plasma.

  • Add 10 µL Internal Standard solution.

  • Add 300 µL Cold Methanol (containing 1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 1 min.

  • Centrifuge at 14,000 rpm for 15 min at 4°C.

  • Transfer supernatant to a fresh vial.

  • Evaporate to dryness under Nitrogen (optional, if concentration needed) and reconstitute in Initial Mobile Phase (5% ACN in Water) . Crucial: Reconstituting in 100% MeOH will lead to peak distortion.

Method Validation Parameters

Perform these checks to ensure the method is robust (per ICH Q2(R1) guidelines).

  • System Suitability:

    • Inject Standard (10 µg/mL) 6 times.

    • Requirement: RSD of Peak Area < 2.0%; Tailing Factor < 1.5.[5]

  • Linearity:

    • Range: 0.5 µg/mL to 100 µg/mL.

    • Requirement:

      
      .[4]
      
  • LOD/LOQ:

    • Estimated LOD: ~0.1 µg/mL (Signal-to-Noise 3:1).

    • Estimated LOQ: ~0.3 µg/mL (Signal-to-Noise 10:1).

  • Carryover:

    • Inject a blank immediately after the highest standard.

    • Requirement: No peak at A7DG retention time.

Visualization of Workflows

Method Development Logic

The following diagram illustrates the decision-making process for optimizing the separation of polyglucuronides.

MethodDevelopment Start Start: A7DG Method Development CheckPolarity Analyze Structure: 2x Glucuronic Acid = High Polarity Start->CheckPolarity SelectColumn Column Selection: Standard C18 vs. Aqueous C18 CheckPolarity->SelectColumn MobilePhase Mobile Phase pH: Must be < 3.0 (Acidic) SelectColumn->MobilePhase Decision1 Is Retention > 2 min? MobilePhase->Decision1 Good Proceed to Validation Decision1->Good Yes Bad Elutes in Void Volume Decision1->Bad No Fix1 Decrease Initial Organic % (Try 2-3% B) Bad->Fix1 Fix2 Switch to Polar-Embedded C18 (e.g., Waters T3) Bad->Fix2 Fix1->Decision1 Fix2->Decision1

Caption: Decision tree for optimizing retention of polar apigenin polyglucuronides on Reverse Phase HPLC.

Sample Preparation Workflow

Comparison of extraction efficiency based on solvent polarity.

ExtractionWorkflow Sample Biological Sample (Plasma/Tissue) MethodA LLE (Ethyl Acetate) Sample->MethodA MethodB Protein Ppt (MeOH + 1% FA) Sample->MethodB ResultA Poor Recovery (<30%) A7DG stays in aqueous phase MethodA->ResultA ResultB High Recovery (>90%) Precipitates proteins, keeps A7DG MethodB->ResultB

Caption: Comparative efficiency of extraction methods. Acidified Methanol is superior for diglucuronides.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Splitting Sample solvent too strong.Reconstitute sample in initial mobile phase (Water/5% ACN), not pure MeOH.
Broad/Tailing Peak Secondary interactions or pH > pKa.Ensure mobile phase pH is ~2.7. Add 0.1% Formic Acid.[6] Use end-capped column.
Retention Time Shift Column equilibration issue.Increase re-equilibration time (post-gradient) to at least 5 column volumes.
Low Sensitivity Wavelength mismatch.Ensure detection is at 335 nm (Band I), not 254 nm.

References

  • Bian, M., et al. (2017). Apigenin-7-diglucuronide protects retinas against bright light-induced photoreceptor degeneration...[2] Brain Research.[2] (Source of isolation and in vivo usage).[2][6]

  • PubChem Compound Summary.Apigenin 7-O-diglucuronide (CID 74977517).

  • Hostetler, G., et al. (2012).Flavone deglycosylation increases their anti-inflammatory activity... (General reference for flavonoid glycoside HPLC behavior).

  • BenchChem Application Note.HPLC-DAD Analysis of Apigenin 7-O-glucuronide. (Methodology adapted for the more polar diglucuronide).

Sources

Definitive Identification of Apigenin 7-Diglucuronide: A Validated LC-MS/MS Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the robust identification and characterization of apigenin 7-diglucuronide using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Apigenin, a widely studied flavonoid with significant therapeutic potential, is extensively metabolized into conjugated forms, primarily glucuronides. The accurate identification of these metabolites, such as the diglucuronide conjugate, is paramount for pharmacokinetic, metabolic, and toxicological studies in drug development and natural product research. This guide details optimized parameters for sample preparation, chromatographic separation, and mass spectrometric analysis, explaining the scientific rationale behind each step to ensure methodological rigor and data integrity.

Introduction: The Rationale for Specificity

Apigenin (5,7,4'-trihydroxyflavone) is a natural flavone found in numerous plants and is associated with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] In biological systems, flavonoids undergo extensive Phase II metabolism, with glucuronidation being a primary pathway that significantly alters their bioavailability, distribution, and clearance.[3][4] Apigenin 7-diglucuronide is a key metabolite, and its precise identification is often challenging due to the presence of isomeric compounds and a complex sample matrix.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers unparalleled sensitivity and selectivity, making it the gold standard for analyzing such conjugated metabolites.[1][5] This protocol leverages the power of Multiple Reaction Monitoring (MRM) to create a highly specific and validated method suitable for complex matrices such as plant extracts and biological fluids.

Foundational Methodology: Sample Preparation

The goal of sample preparation is to efficiently extract apigenin 7-diglucuronide while minimizing matrix effects that can interfere with ionization and compromise analytical accuracy.[6] For biological fluids like plasma or bile, which contain high concentrations of interfering substances, a robust cleanup is essential.[3][4]

Protocol 2.1: Solid-Phase Extraction (SPE) for Biological Fluids

This protocol is optimized for cleaning up complex biological samples.

  • Cartridge Selection: Utilize a C18 SPE cartridge (e.g., 500 mg, 6 mL). The nonpolar C18 stationary phase effectively retains the moderately polar flavonoid glucuronide while allowing more polar impurities to pass through.

  • Conditioning: Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. This step activates the C18 functional groups and ensures reproducible interaction with the analyte.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic buffer) onto the conditioned cartridge.[6]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove highly polar interferences like salts and sugars.[6]

  • Elution: Elute the target analyte, apigenin 7-diglucuronide, with 5 mL of methanol. The methanol disrupts the hydrophobic interactions between the analyte and the C18 sorbent.

  • Final Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.[6]

Core Analytical Protocol: LC-MS/MS Parameters

The heart of this application lies in the precise optimization of both the chromatographic separation and the mass spectrometric detection.

Liquid Chromatography (LC) - Achieving Separation

Reverse-phase chromatography is the method of choice for separating flavonoids and their glycosides.[5] A C18 column provides excellent resolving power for these compounds.

ParameterRecommended SettingRationale
LC System UHPLC or HPLC systemUHPLC offers higher resolution and shorter analysis times.[1]
Column C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)Provides robust separation of moderately polar flavonoid conjugates.
Mobile Phase A 0.1% Formic Acid in WaterThe acidifier promotes better protonation/deprotonation for improved peak shape and ESI efficiency.[7][8]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good separation efficiency.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring optimal chromatographic performance.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Injection Volume 5 µLA standard volume; should be optimized based on sample concentration and system sensitivity.
Gradient Program Time (min) % Mobile Phase B
0.05
1.05
12.060
15.095
17.095
17.15
20.05
Workflow for Apigenin 7-Diglucuronide Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_process Data Processing Sample Biological or Plant Sample SPE Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute Sample->SPE Drydown Drydown & Reconstitution SPE->Drydown LC UHPLC Separation (C18 Column) Drydown->LC MS Mass Spectrometer (ESI Negative Mode) LC->MS Data Data Acquisition (MRM) MS->Data Identify Peak Identification (Retention Time & MRM) Data->Identify Confirm Fragmentation Pattern Confirmation Identify->Confirm Report Final Report Confirm->Report cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_process cluster_process G Parent Apigenin 7-Diglucuronide [M-H]⁻ m/z 621.11 Loss1 - Glucuronic Acid (-176 Da) Parent->Loss1 Frag1 Apigenin 7-Monoglucuronide [M-H-176]⁻ m/z 445.08 Loss2 - Glucuronic Acid (-176 Da) Frag1->Loss2 Frag2 Apigenin Aglycone [M-H-352]⁻ m/z 269.05 Loss1->Frag1 Loss2->Frag2

Caption: Fragmentation of Apigenin 7-Diglucuronide in negative ESI mode.

Data Interpretation and System Validation

Identification Criteria: The definitive identification of apigenin 7-diglucuronide requires satisfying three key criteria:

  • The chromatographic peak must elute at the expected retention time as determined by an authentic reference standard.

  • The precursor ion at m/z 621.11 must be detected.

  • Both product ions (m/z 445.08 and m/z 269.05) must be detected at a consistent ratio.

Method Validation: For quantitative applications, this method should be validated according to standard guidelines. This includes assessing linearity by preparing a series of standard solutions (e.g., 1 to 1000 ng/mL) and constructing a calibration curve. [6]Additionally, accuracy, precision, limit of detection (LOD), and lower limit of quantification (LLOQ) should be established to ensure the method is reliable and fit for purpose. [9]

Conclusion

This application note provides a detailed and scientifically grounded LC-MS/MS protocol for the identification of apigenin 7-diglucuronide. By explaining the rationale behind parameter selection—from sample preparation to the specifics of mass spectrometric fragmentation—this guide equips researchers, scientists, and drug development professionals with a robust method to accurately characterize this important flavonoid metabolite. Adherence to these guidelines will facilitate high-quality data generation for advanced pharmacological and metabolic research.

References

  • In-Session. (2024, June 15). Modern Chromatographic Methods for Determination Flavonoids. In-Session. [Link]

  • LCGC International. (2025, April 21). New Study Reviews Chromatography Methods for Flavonoid Analysis. LCGC International. [Link]

  • Auctores Publishing. (2024, January 19). Chromatographic methods for the identification of flavonoids. Auctores Journals. [Link]

  • Nikolaos C. Tzerakis, et al. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]

  • International Journal of Creative Research Thoughts. (2024, March 11). Review of HPLC techniques for isolating flavonoids from plants belonging to Solanum family. IJCRT. [Link]

  • Tu, Y., et al. (2020). Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study. Analytical Biochemistry. [Link]

  • National Center for Biotechnology Information. Apigenin 7-O-diglucuronide. PubChem. [Link]

  • ResearchGate. (2023, April 12). Application of UPLC-MS/MS Method for Analysis of Apigenin, Apigenin 7-Glucoside and Chlorogenic Acid in Goat Serum. ResearchGate. [Link]

  • Lee, S., et al. (2020). Identification of Polyphenol Glucuronide Conjugates in Glechoma hederacea var. longituba Hot Water Extracts by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Molecules. [Link]

  • ResearchGate. Hypothesized fragmentation pattern of deprotonated (a) Apigenin.... ResearchGate. [Link]

  • Karaźniewicz-Łada, M., et al. (2023). Application of UPLC-MS/MS Method for Analysis of Apigenin, Apigenin 7-Glucoside and Chlorogenic Acid in Goat Serum. Food Analytical Methods. [Link]

  • She, G., et al. (2015). Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens. Journal of Zhejiang University Science B. [Link]

  • Scholars Research Library. (2017). Development of Simultaneous LC–MS/MS Method for the Quantitation of Apigenin, Luteolin and Quercetin in Achillea millefolium E. Scholars Research Library. [Link]

  • National Center for Biotechnology Information. apigenin-7-O-glucuronide. PubChem. [Link]

  • Barbosa, S., et al. (2021). Chromatographic profile of xanthones and flavonoids in the anti-dengue extracts of Fridericia samydoides (Cham.) L.G. Lohmann (Bignoniaceae). Anais da Academia Brasileira de Ciências. [Link]

  • Siddiqui, F. A., et al. (2021). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Arabian Journal of Chemistry. [Link]

  • ResearchGate. The mass spectra of apigenin glucuronide in negative mode and the proposed fragmentation pathway. ResearchGate. [Link]

  • protocols.io. (2019, March 24). FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). protocols.io. [Link]

  • da Silva, A. B., et al. (2018). In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. Revista Brasileira de Farmacognosia. [Link]

  • FooDB. (2010, April 8). Showing Compound Apigenin 7-O-glucuronide (FDB000138). FooDB. [Link]

  • Tu, Y., et al. (2020). Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study. PMC. [Link]

Sources

Application Notes and Protocols for the Isolation and Characterization of Apigenin 7-Diglucuronide from Plant Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the extraction, purification, and characterization of apigenin 7-diglucuronide, a bioactive flavonoid glycoside found in various medicinal plants.[1][2] Intended for researchers, scientists, and professionals in drug development, this document outlines detailed methodologies, from initial sample preparation to final structural elucidation. The protocols herein are designed to be adaptable, emphasizing the scientific rationale behind procedural choices to empower researchers in optimizing these methods for their specific plant matrices and research objectives.

Introduction: The Significance of Apigenin 7-Diglucuronide

Apigenin, a well-studied flavone, is known for its diverse pharmacological activities. Its glycosidic forms, such as apigenin 7-diglucuronide, often exhibit modified solubility and bioavailability, influencing their therapeutic potential. Apigenin 7-diglucuronide, specifically, has been noted for its presence in medicinal plants with anti-inflammatory and antioxidant properties.[1][2] The accurate and efficient extraction and characterization of this compound are paramount for further investigation into its pharmacological applications.

Chemical Structure of Apigenin 7-Diglucuronide:

  • IUPAC Name: 6-[6-carboxy-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

  • Molecular Formula: C₂₇H₂₆O₁₇

  • Molecular Weight: 622.5 g/mol

Sourcing and Preparation of Plant Material

Apigenin 7-diglucuronide has been identified in the leaves of Turpinia arguya Seem.[1] While this guide provides a general protocol, optimization for this specific plant matrix is recommended.

Protocol 1: Plant Material Preparation

  • Harvesting: Collect fresh, healthy leaves from the target plant species.

  • Cleaning: Gently wash the leaves with distilled water to remove any debris or contaminants.

  • Drying: Air-dry the leaves at room temperature in a well-ventilated area, shielded from direct sunlight, until they are brittle. Alternatively, use a freeze-dryer for optimal preservation of phytochemicals.

  • Grinding: Pulverize the dried leaves into a fine powder (approximately 40-60 mesh) using a mechanical grinder. Homogenize the powder to ensure uniformity.

  • Storage: Store the powdered plant material in an airtight, light-proof container at -20°C to prevent degradation of the target compound.

Extraction of Apigenin 7-Diglucuronide

The choice of extraction method is critical and depends on factors such as the stability of the target compound and the desired yield and purity. Both conventional and modern techniques can be employed.

Maceration: A Foundational Approach

This method is straightforward but may be less efficient than modern techniques.

Protocol 2: Maceration Extraction

  • Solvent Selection: A mixture of methanol and water (e.g., 80% methanol) is a common choice for extracting flavonoid glycosides due to its ability to solvate a wide range of polarities.

  • Extraction:

    • Combine the powdered plant material with the extraction solvent in a sealed container at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).

    • Agitate the mixture at room temperature for 24-72 hours.

  • Filtration: Separate the extract from the solid plant material by vacuum filtration.

  • Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to maximize yield.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.

Advanced Extraction Techniques for Enhanced Efficiency

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of reduced extraction time and solvent consumption.

Table 1: Optimized Parameters for Advanced Extraction of Apigenin Glycosides

ParameterUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Solvent 50-80% Ethanol or Methanol50-80% Ethanol or Methanol
Solid-to-Solvent Ratio 1:20 to 1:30 (g/mL)1:20 to 1:30 (g/mL)
Temperature 40-60°C60-80°C
Time 20-40 minutes2-5 minutes
Ultrasonic Power 200-400 WN/A
Microwave Power N/A400-800 W

Protocol 3: Ultrasound-Assisted Extraction (UAE)

  • Setup: Place the powdered plant material and the selected solvent in a vessel within an ultrasonic bath.

  • Extraction: Apply ultrasonic waves at the optimized frequency and power for the specified time and temperature (refer to Table 1).

  • Processing: After extraction, filter and concentrate the extract as described in the maceration protocol.

Protocol 4: Microwave-Assisted Extraction (MAE)

  • Setup: Combine the plant powder and solvent in a microwave-safe extraction vessel.

  • Extraction: Place the vessel in a microwave extractor and apply the optimized power and time settings (refer to Table 1).

  • Processing: Allow the extract to cool before filtering and concentrating as previously described.

Purification of Apigenin 7-Diglucuronide

A multi-step purification strategy is typically required to isolate apigenin 7-diglucuronide from the crude extract.

Liquid-Liquid Partitioning

This initial step fractionates the crude extract based on polarity.

Protocol 5: Solvent Partitioning

  • Suspension: Suspend the dried crude extract in distilled water.

  • Fractionation: Sequentially partition the aqueous suspension with solvents of increasing polarity:

    • n-hexane (to remove non-polar compounds like chlorophyll and lipids)

    • Ethyl acetate (to remove less polar flavonoids)

    • n-butanol (flavonoid glycosides like apigenin 7-diglucuronide are often enriched in this fraction)

  • Concentration: Concentrate each fraction separately using a rotary evaporator. The n-butanol fraction will be the primary source for further purification.

Column Chromatography

Column chromatography is a crucial step for the separation of individual compounds from the enriched fraction.

Table 2: Column Chromatography Systems for Flavonoid Glycoside Purification

Stationary PhaseMobile Phase System (Gradient Elution)Target Fraction
Silica Gel Chloroform:Methanol (e.g., starting from 100:0 to 70:30)Fractions containing apigenin 7-diglucuronide, monitored by TLC.
Sephadex LH-20 100% Methanol or Methanol:Water mixturesFurther purification of silica gel fractions to remove pigments and other impurities.[3]
Macroporous Resin Stepwise gradient of Ethanol in Water (e.g., 0%, 20%, 40%, 60%, 80%)Adsorption of flavonoids followed by elution with increasing ethanol concentration.

Protocol 6: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry packing method with the initial mobile phase (e.g., 100% chloroform).

  • Sample Loading: Adsorb the dried n-butanol fraction onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Elute the column with a gradient of increasing methanol in chloroform.

  • Fraction Collection: Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol:water, 8:2:0.2) and visualization under UV light (254 nm and 365 nm).

  • Pooling: Combine the fractions containing the target compound.

Protocol 7: Sephadex LH-20 Column Chromatography

  • Column Preparation: Swell the Sephadex LH-20 resin in the eluting solvent (e.g., methanol) and pack the column.

  • Sample Application: Dissolve the pooled fractions from the silica gel column in a minimal amount of methanol and apply to the column.

  • Elution: Elute the column with the same solvent.

  • Monitoring and Collection: Collect and monitor fractions as described for silica gel chromatography.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve high purity, preparative HPLC is the method of choice.

Table 3: Preparative HPLC Parameters for Apigenin Glycoside Purification

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 250 x 20 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Elution Optimized based on analytical HPLC separation (e.g., 10-40% B over 30 min)
Flow Rate 5-20 mL/min
Detection Wavelength 335 nm
Injection Volume Dependent on column loading capacity

Protocol 8: Preparative HPLC Purification

  • Method Development: Develop an analytical HPLC method to determine the retention time of apigenin 7-diglucuronide.

  • Scaling Up: Scale up the analytical method to the preparative scale, adjusting the flow rate and gradient accordingly.

  • Purification: Inject the semi-purified sample onto the preparative HPLC system.

  • Fraction Collection: Collect the peak corresponding to the retention time of apigenin 7-diglucuronide.

  • Purity Check: Analyze the collected fraction using analytical HPLC to confirm its purity.

  • Lyophilization: Lyophilize the pure fraction to obtain the isolated apigenin 7-diglucuronide as a powder.

Structural Characterization

The identity and structure of the purified compound must be confirmed using spectroscopic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides information on the molecular weight and fragmentation pattern of the compound.

Table 4: LC-MS/MS Parameters for the Analysis of Apigenin Glucuronides

ParameterRecommended Conditions
LC Column C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile or Methanol
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
MS Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)
MRM Transitions (Theoretical for Apigenin 7-Diglucuronide) Precursor Ion (Q1): m/z 621.1 (M-H)⁻, Product Ions (Q3): m/z 445.1 (M-H-glucuronic acid)⁻, m/z 269.0 (Apigenin aglycone)⁻
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the definitive structural elucidation of the isolated compound. The following are reference chemical shifts for a structurally similar compound, apigenin-7-O-β-D-glucuronide methyl ester, which can serve as a guide.[4]

Table 5: Reference ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Position¹H δ (ppm)¹³C δ (ppm)
Apigenin Moiety
2' & 6'6.35104.0
3' & 5'6.90120.0
36.20102.0
66.18999.0
86.18493.0
Glucuronide Moiety
1''5.18157.0
2'' & 4''3.90151.0, 146.0
3''3.72136.0

Note: The actual chemical shifts for apigenin 7-diglucuronide may vary. Detailed 2D NMR experiments (COSY, HSQC, HMBC) are recommended for unambiguous assignment.

Workflow and Data Visualization

Overall Workflow Diagram

Extraction_Purification_Workflow Plant_Material Plant Material (e.g., Turpinia arguya leaves) Drying_Grinding Drying & Grinding Plant_Material->Drying_Grinding Extraction Extraction (Maceration, UAE, or MAE) Drying_Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning n_Butanol_Fraction n-Butanol Fraction Partitioning->n_Butanol_Fraction Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) n_Butanol_Fraction->Column_Chromatography Semi_Pure_Fraction Semi-Pure Fraction Column_Chromatography->Semi_Pure_Fraction Prep_HPLC Preparative HPLC Semi_Pure_Fraction->Prep_HPLC Pure_Compound Pure Apigenin 7-Diglucuronide Prep_HPLC->Pure_Compound Characterization Structural Characterization (LC-MS/MS, NMR) Pure_Compound->Characterization

Caption: Workflow for the extraction and purification of apigenin 7-diglucuronide.

Conclusion

The protocols detailed in this application note provide a robust starting point for the successful isolation and characterization of apigenin 7-diglucuronide from plant sources. The key to a high-yield and high-purity isolation lies in the systematic optimization of each step, from the initial extraction to the final purification. The analytical techniques outlined will ensure the unambiguous identification of the target molecule, paving the way for further pharmacological and drug development studies.

References

  • Kamalakarao, K., et al. (2017). Apigenin-7-O-Β-D-Glucuronide Methyl Ester Isolated from Manilkara zapota Leaves. International Journal of Pharmaceutical Quality Assurance, 8(2).
  • Lee, J., et al. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. Molecules, 28(2), 733.
  • Karaźniewicz-Łada, M., et al. (2023).
  • Mottaghipisheh, J., & Iriti, M. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Molecules, 25(18), 4195.
  • OSADHI. (n.d.). List of plants having phytochemicals: APIGENIN-7-O-GLUCURONIDE. Retrieved from [Link]

  • Peng, H., Zhang, X., & Xu, J. (2016). Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens. Journal of Zhejiang University. Science. B, 17(6), 447–454.
  • Fajriah, S., Megawati, A., & Darmawan, A. (2018). 1H-and 13C-NMR data of compound A and Apigenin.
  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
  • Rathod, P. S., et al. (2022). Development and Validation of HPLC Method for Estimation of Apigenin in Parsley Leaves Extract. International Journal of Recent Advances in Multidisciplinary Topics, 3(4).
  • Ziaková, A., & Brandšteterová, E. (2003). Determination of apigenin in the plant extract of Matricaria chamomilla by solid-phase extraction and high-performance liquid chromatography.
  • Lee, J., et al. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction.
  • Chougule, et al. (2022). A review on analytical methods for the determination of apigenin. International Journal of Pharmaceutical Sciences and Research, 13(12), 4857-4864.
  • BenchChem. (n.d.). Application Notes and Protocols for the HPLC-DAD Analysis of Apigenin 7-O-glucuronide.
  • BenchChem. (n.d.).
  • Tu, Y., et al. (2020). Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study. Analytical Biochemistry, 601, 113723.
  • Ahmad, I., et al. (2019). Isolation of Apigenin by solute-solvent extraction from Symphotrichum novea anglea. International Journal of Biosciences, 14(6), 33-39.
  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.

Sources

Enzymatic synthesis of apigenin 7-diglucuronide using glucuronosyltransferases

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Streamlined Approach to the Enzymatic Synthesis of Apigenin 7-Diglucuronide Using Regioselective Glucuronosyltransferases

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for the enzymatic synthesis of apigenin 7-diglucuronide, a modified flavonoid with potential for enhanced bioavailability and novel pharmacological activities. Traditional chemical synthesis of flavonoid glucuronides is often fraught with challenges, including complex protection-deprotection steps, low yields, and poor regioselectivity.[1][2] Enzymatic synthesis using UDP-glucuronosyltransferases (UGTs) offers a powerful alternative, enabling highly specific and efficient conjugation under mild reaction conditions.[3][4] This document details a strategic two-step biocatalytic process, outlines detailed protocols for synthesis and purification, and offers expert insights into reaction optimization and troubleshooting. The methodologies are designed to be self-validating and are grounded in established biochemical principles, providing a reliable platform for producing flavonoid glucuronides for research and development.

Part 1: Foundational Principles of Enzymatic Glucuronidation

The Rationale for Enzymatic Synthesis

Glucuronidation is a major phase II metabolic pathway in mammals that enhances the water solubility and excretion of xenobiotics and endogenous compounds.[5] This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the activated sugar donor, uridine 5'-diphosphoglucuronic acid (UDPGA), to a substrate.[1] While mammalian UGTs are critical for detoxification, their membrane-bound nature can complicate large-scale production.[3] In contrast, many plant-derived UGTs are soluble enzymes, making them more amenable to in vitro applications and ideal candidates for the targeted synthesis of flavonoid glucuronides.[3]

The addition of one or more glucuronic acid groups to apigenin can significantly alter its physicochemical properties, potentially improving its poor aqueous solubility and low bioavailability, which currently limit its therapeutic applications.[6][7] This guide focuses on the synthesis of apigenin 7-diglucuronide, a derivative where a second glucuronic acid is attached to the first, likely via a 1,6-glycosidic bond. Such modifications can lead to compounds with unique biological activities.

Key Reaction Components

The success of the enzymatic synthesis hinges on three critical components:

  • The Acceptor Substrate (Apigenin): A naturally occurring flavone found in many plants, apigenin is synthesized via the phenylpropanoid pathway and is known for its anti-inflammatory, antioxidant, and anti-cancer properties.[6][8] Its structure contains hydroxyl groups at the 4', 5, and 7 positions, which are potential sites for glucuronidation.

  • The Sugar Donor (UDPGA): Uridine 5'-diphosphoglucuronic acid is the activated form of glucuronic acid required by all UGTs for the conjugation reaction.[9] The availability and stability of UDPGA are crucial for achieving high reaction yields.

  • The Biocatalyst (Glucuronosyltransferase): The choice of UGT is paramount as it dictates the regioselectivity of the reaction. For the synthesis of apigenin 7-diglucuronide, a two-step approach is proposed:

    • Step 1 (Monoglucuronidation): Utilizes a UGT with high selectivity for the 7-hydroxyl group of apigenin. Several human UGTs, such as UGT1A1 and UGT1A9, are known to glucuronidate apigenin effectively.[10][11] Plant UGTs are also excellent candidates due to their high specificity.[1][9]

    • Step 2 (Diglucuronidation): Requires a UGT capable of catalyzing a sugar-sugar linkage by adding a second glucuronic acid molecule to the existing glucuronide moiety of apigenin 7-O-glucuronide. While specific UGTs for this reaction on apigenin are not extensively documented, enzymes with known sugar-sugar glycosylation activity can be explored.[12]

Part 2: Synthesis, Purification, and Characterization Protocols

This section outlines a detailed, two-step experimental workflow for producing apigenin 7-diglucuronide.

Workflow Overview

The overall process involves the sequential enzymatic synthesis of the mono- and di-glucuronide, with purification steps after each reaction, followed by final analytical confirmation.

G process process input input output output analysis analysis A Apigenin + UDPGA C Reaction 1: Synthesis of Apigenin 7-O-glucuronide A->C B UGT Enzyme (7-OH specific) B->C D Purification 1: (e.g., SPE, Prep-HPLC) C->D Crude Product E Apigenin 7-O-glucuronide (Intermediate) D->E Purified H Reaction 2: Synthesis of Apigenin 7-O-diglucuronide E->H F UDPGA F->H G UGT Enzyme (Sugar-sugar specific) G->H I Purification 2: (e.g., Prep-HPLC) H->I Crude Product J Final Product: Apigenin 7-O-diglucuronide I->J Purified K Characterization: HPLC, LC-MS, NMR J->K

Caption: Experimental workflow for the two-step enzymatic synthesis of apigenin 7-diglucuronide.

Protocol 1: Synthesis of Apigenin 7-O-glucuronide (Intermediate)

This protocol is adapted from standard in vitro UGT assay procedures.[10][13]

1. Reagent Preparation:

  • Reaction Buffer: 100 mM Tris-HCl or Potassium Phosphate buffer, pH 7.4.
  • Apigenin Stock (10 mM): Dissolve 2.7 mg of apigenin in 1 mL of DMSO.
  • UDPGA Stock (40 mM): Dissolve UDPGA in the reaction buffer. Prepare fresh or store in aliquots at -80°C.
  • MgCl₂ Stock (100 mM): Dissolve in deionized water.
  • UGT Enzyme: Recombinant human UGT1A1 or a suitable plant UGT, diluted in reaction buffer to the desired concentration (e.g., 0.1-0.5 mg/mL).
  • Stop Solution: 94% Acetonitrile / 6% Glacial Acetic Acid.

2. Reaction Setup:

  • In a 1.5 mL microcentrifuge tube, combine the following in order:
  • Reaction Buffer (to a final volume of 200 µL)
  • 2 µL of 100 mM MgCl₂ (Final: 1 mM)
  • Recombinant UGT enzyme (e.g., 10 µL of a 1 mg/mL solution)
  • 6 µL of 10 mM Apigenin Stock (Final: 300 µM)
  • Pre-incubate the mixture at 37°C for 5 minutes.
  • Initiate the reaction by adding 10 µL of 40 mM UDPGA Stock (Final: 2 mM).
  • Incubate at 37°C for 2-4 hours with gentle shaking. Expert Insight: The optimal reaction time should be determined by running a time-course experiment (e.g., taking samples at 30, 60, 120, and 240 minutes) to find the point of maximum product formation before potential enzyme degradation or product inhibition occurs.

3. Reaction Termination and Preparation for Purification:

  • Stop the reaction by adding 50 µL of ice-cold Stop Solution.[10]
  • Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
  • Transfer the supernatant to an HPLC vial for analysis or proceed to preparative purification.
Protocol 2: Synthesis of Apigenin 7-O-diglucuronide

This protocol uses the purified product from Protocol 1 as the starting material.

1. Substrate Preparation:

  • Purify the apigenin 7-O-glucuronide from the first reaction using preparative HPLC. Lyophilize the collected fractions to obtain a clean, dry powder.
  • Prepare a 10 mM stock solution of the purified apigenin 7-O-glucuronide in 50:50 Methanol:Water or DMSO.

2. Reaction Setup:

  • The reaction setup is similar to Protocol 1, substituting apigenin with the intermediate.
  • In a 1.5 mL microcentrifuge tube, combine:
  • Reaction Buffer (to a final volume of 200 µL)
  • 2 µL of 100 mM MgCl₂ (Final: 1 mM)
  • UGT enzyme with potential sugar-sugar activity (concentration to be optimized)
  • Apigenin 7-O-glucuronide stock solution (Final concentration to be optimized, e.g., 300 µM)
  • Pre-incubate at 37°C for 5 minutes.
  • Initiate the reaction by adding 10 µL of 40 mM UDPGA Stock (Final: 2 mM).
  • Incubate at 37°C for 2-6 hours. Causality Note: Reactions involving larger substrates or less efficient enzymes often require longer incubation times or higher enzyme concentrations to achieve satisfactory conversion.

3. Reaction Termination and Purification:

  • Terminate the reaction as described in Protocol 1.
  • Purify the final apigenin 7-diglucuronide product using preparative HPLC with a suitable gradient method.

Part 3: Product Analysis and Data Interpretation

Accurate characterization is essential to confirm the identity and purity of the synthesized compounds.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and assess the purity of the final product. A C18 column is typically used with a gradient of water (with 0.1% formic acid) and acetonitrile. Glucuronidated products will have shorter retention times than the aglycone due to their increased polarity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The definitive method for confirming the identity of the products by determining their mass-to-charge ratio (m/z). This confirms the successful addition of each glucuronic acid moiety (mass of 176.03 Da).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural elucidation of the final purified product, confirming the attachment position (7-O) and the linkage between the two glucuronic acid units.

Expected Analytical Data

The following table summarizes the expected mass spectrometry data for each compound in the synthesis pathway.

CompoundChemical FormulaExact Mass (Da)Expected [M-H]⁻ Ion (m/z)
ApigeninC₁₅H₁₀O₅270.0528269.0455
Apigenin 7-O-glucuronideC₂₁H₁₈O₁₁446.0849445.0774[14]
Apigenin 7-O-diglucuronideC₂₇H₂₆O₁₇622.1170621.1098[15]

Part 4: Visualizing the Biosynthetic Pathway

The enzymatic conversion of apigenin to its diglucuronide derivative is a stepwise process.

G Apigenin Apigenin L1 Apigenin->L1 Mono Apigenin 7-O-glucuronide L2 Mono->L2 Di Apigenin 7-O-diglucuronide L1->Mono UGT (7-OH specific) + UDPGA L2->Di UGT (Sugar-sugar specific) + UDPGA

Sources

Solid-phase extraction (SPE) methods for apigenin metabolites in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solid-Phase Extraction (SPE) of Apigenin and Phase II Metabolites from Plasma

Executive Summary

Apigenin (4′,5,7-trihydroxyflavone) is a bioactive flavonoid with significant therapeutic potential.[1][2] However, its in vivo analysis is complicated by extensive Phase II metabolism, primarily glucuronidation and sulfation. In plasma, apigenin exists largely as Apigenin-7-O-glucuronide (A7G) and Apigenin-7-O-sulfate , with free aglycone often present at trace levels.

Standard C18 SPE protocols often fail to retain these polar metabolites or suffer from low recovery due to sorbent drying. This guide presents two optimized workflows using Hydrophilic-Lipophilic Balanced (HLB) copolymer sorbents, which provide superior retention for polar conjugates and resistance to drying.

  • Workflow A (Total Apigenin): Enzymatic hydrolysis followed by SPE for pharmacokinetic (PK) normalization.

  • Workflow B (Metabolic Profiling): Direct extraction of intact glucuronides and aglycones for mechanistic studies.

Metabolic Context & Analytical Challenges

AnalytePolarity (LogP)Plasma AbundanceAnalytical Challenge
Apigenin (Aglycone) High (~2.8)Low (<5%)Non-specific binding to plasma proteins.
Apigenin-7-O-glucuronide Low (<0.[3]5)High (>60%)Premature elution during SPE wash steps; requires polar-retentive mechanism.
Apigenin Sulfate Very LowModerateHighly ionic; requires pH control to suppress ionization or ion-exchange mechanisms.

Expert Insight: Why HLB over C18? Silica-based C18 sorbents rely heavily on hydrophobic interactions. If the sorbent dries during vacuum steps, the hydrocarbon chains collapse, leading to near-zero recovery of the polar glucuronides upon sample loading. Polymeric HLB sorbents (containing N-vinylpyrrolidone) remain wettable and retain polar metabolites via hydrogen bonding and dipole-dipole interactions, even after drying.

Experimental Workflows

Reagents & Materials
  • SPE Cartridge: Waters Oasis HLB (30 mg, 1 cc) or equivalent wettable copolymer.

    • Alternative for High Throughput: Oasis PRiME HLB µElution Plate (removes phospholipids).

  • Enzyme (Workflow A only):

    
    -glucuronidase/sulfatase (from Helix pomatia or E. coli).
    
  • Internal Standard (IS): Luteolin or

    
    C-Apigenin.
    
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).

Workflow Logic (Visualization)

SPE_Workflow Start Plasma Sample (100-200 µL) Decision Goal: Total PK vs. Profiling? Start->Decision Hydrolysis Enzymatic Hydrolysis (pH 5.0, 37°C, 2h) Converts Metabolites -> Aglycone Decision->Hydrolysis Total Apigenin (PK) Pretreat_B Pre-treatment Dilute 1:1 with 4% H3PO4 Ion Suppression for Glucuronides Decision->Pretreat_B Intact Metabolites Pretreat_A Pre-treatment Acidify to pH ~3 (2% FA) Disrupt Protein Binding Hydrolysis->Pretreat_A Condition Conditioning (Optional for HLB) 1 mL MeOH -> 1 mL Water Pretreat_A->Condition Pretreat_B->Condition Load Load Sample Flow: <1 mL/min Condition->Load Wash Wash Step CRITICAL: 5% MeOH in Water Removes salts/proteins Retains Glucuronides Load->Wash Elute Elution 1 mL MeOH (or ACN) Collects all analytes Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Caption: Decision tree for apigenin extraction. Workflow A (Red path) converts all metabolites to aglycone. Workflow B (Grey path) preserves intact conjugates.

Detailed Protocols

Protocol A: Total Apigenin (Hydrolysis Method)

Best for: Pharmacokinetic studies where total drug exposure is the endpoint.

  • Sample Prep: Aliquot 100 µL plasma. Add 10 µL Internal Standard (IS).

  • Hydrolysis: Add 100 µL Acetate Buffer (0.1 M, pH 5.0) containing

    
    -glucuronidase/sulfatase (e.g., 1000 units). Incubate at 37°C for 2 hours.
    
    • Note: Ensure the enzyme source has sulfatase activity if sulfate metabolites are expected.

  • Protein Crash/Stop: Add 200 µL cold ACN to stop the reaction and precipitate bulk proteins. Centrifuge at 10,000 x g for 5 min.

  • Dilution: Transfer supernatant and dilute with water to reduce organic content to <10% (crucial for SPE retention).

  • SPE Loading: Load processed sample onto HLB cartridge.

  • Wash: 1 mL 5% MeOH in Water.

  • Elute: 1 mL 100% MeOH. Evaporate and reconstitute in mobile phase.

Protocol B: Metabolic Profiling (Direct Extraction)

Best for: Mechanistic studies identifying specific metabolite ratios.

  • Pre-treatment: Mix 100 µL plasma with 100 µL 4% Phosphoric Acid (

    
    ) .
    
    • Why? Acidification (pH ~2-3) suppresses the ionization of the glucuronic acid moiety (

      
      ) and the phenolic hydroxyls, ensuring the molecule is neutral and maximally retained by the reversed-phase sorbent.
      
  • Conditioning (HLB): 1 mL MeOH followed by 1 mL Water.

  • Load: Apply pre-treated sample at a slow flow rate (~1 mL/min).

  • Wash (Critical Optimization): Apply 1 mL 5% MeOH in 2% Formic Acid .

    • Warning: Do not exceed 5-10% organic solvent in the wash. Apigenin-7-glucuronide is significantly more polar than the aglycone and will elute if the wash is too strong (e.g., 20% MeOH will strip the metabolite).

  • Elution: Apply 1 mL Acetonitrile:Methanol (90:10) .

    • Tip: Pure ACN is a stronger eluent than MeOH for these compounds and ensures complete recovery of the tightly bound aglycone.

  • Post-Elution: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).

Validation & Quality Control

Quantitative Parameters

Summarized from validation studies in rat and human plasma.

ParameterAcceptance CriteriaTypical Results (HLB)Troubleshooting
Recovery (Aglycone) 85 - 115%92 - 98%If low: Check protein binding; increase elution volume.
Recovery (Glucuronide) 80 - 110%85 - 92%If low: Wash solvent was too strong (>5% org).
Matrix Effect (ME) ± 15%< 10% (with HLB)If high suppression: Use Oasis PRiME or wash with 2% FA.
Linearity (

)
> 0.99> 0.995Range: 1.0 - 5000 ng/mL.
Stability Considerations
  • Benchtop Stability: Apigenin is light-sensitive. Perform extractions under yellow light or low light.

  • Freeze-Thaw: Glucuronides are generally stable for 3 cycles.

  • Reconstitution: Use a solvent similar to initial mobile phase conditions (e.g., 20% ACN). Dissolving in 100% organic can lead to poor peak shape (solvent effects) upon injection.

Troubleshooting Guide

  • Issue: Low Recovery of Glucuronide (A7G).

    • Cause: Wash step too aggressive.

    • Fix: Reduce wash solvent to 100% Water with 2% Formic Acid. The acid keeps the glucuronide protonated (neutral) and retained.

  • Issue: High Backpressure during Loading.

    • Cause: Protein precipitation in the cartridge.

    • Fix: Ensure the plasma is diluted 1:1 with acid (Protocol B) or the supernatant is diluted with water (Protocol A) before loading. Do not load pure plasma.

  • Issue: Phospholipid Interference (Ion Suppression).

    • Cause: Phospholipids co-elute with analytes.

    • Fix: Switch to Oasis PRiME HLB . This sorbent is designed to retain phospholipids while letting analytes pass (in pass-through mode) or elute selectively.

References

  • Zhu, S., et al. (2021). LC-MS/MS Determination of Apigenin in Rat Plasma and Application to Pharmacokinetic Study. Current Pharmaceutical Biotechnology, 22(2), 274-280. Link

  • Waters Corporation. (2017).[4] A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB.[5][6][7] Application Note. Link

  • Tang, D., et al. (2007). Quantitative determination of apigenin and its metabolism in rat plasma after intravenous bolus administration by HPLC coupled with tandem mass spectrometry. Journal of Chromatography B, 855(2), 286-289. Link

  • Zhang, X., et al. (2016). Improvements in recovery, reproducibility and matrix effects with Oasis PRiME HLB. Waters Application Note. Link

  • Suvarna, V., et al. (2024). Analytical Methods for Determination of Apigenin – An Update.[1] International Journal of Health Sciences and Research, 14(8). Link

Sources

Preparation of apigenin 7-diglucuronide stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Preparation and Handling of Apigenin 7-Diglucuronide Stock Solutions for In Vitro Cell Culture Applications

Introduction: The Criticality of Stock Solution Integrity in Cell-Based Assays

Apigenin 7-diglucuronide is a flavonoid glycoside found in various medicinal plants, recognized for its potent anti-inflammatory and antioxidant activities.[1][2] Its application in cell culture studies, particularly for investigating pathways related to oxidative stress and inflammation, is expanding.[1][2] However, the reproducibility and validity of data derived from such in vitro studies are fundamentally dependent on the precise and consistent preparation of the compound solutions used for cell treatment.

The physicochemical properties of apigenin 7-diglucuronide, such as its hydrophobicity and stability, necessitate a carefully controlled protocol for solubilization and storage. Improper handling can lead to precipitation, degradation, or inaccurate concentration, resulting in misleading experimental outcomes. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, quality control, storage, and use of apigenin 7-diglucuronide stock solutions to ensure maximal efficacy and experimental reproducibility.

Foundational Knowledge: Physicochemical Properties

A thorough understanding of the compound's properties is the first step in designing a robust preparation protocol. Apigenin 7-diglucuronide's structure, featuring two glucuronic acid moieties, influences its solubility and handling characteristics compared to its aglycone, apigenin.

PropertyValueSource(s)
Chemical Formula C₂₇H₂₆O₁₇[3]
Molecular Weight 622.5 g/mol [3]
CAS Number 74696-01-8[1]
Appearance Typically a yellow powder[4]
Solubility DMSO: Soluble up to 50 mg/mL (requires sonication) • Water: Sparingly soluble / Insoluble • Ethanol: Insoluble[1][4][5]

Causality Behind Solvent Choice: The limited aqueous solubility of many flavonoids, including apigenin 7-diglucuronide, mandates the use of a polar aprotic solvent for creating a high-concentration primary stock.[6] Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solubilizing capacity for such compounds and its miscibility with aqueous cell culture media at low final concentrations.

Core Protocol: High-Concentration Primary Stock Solution (100 mM)

This protocol details the preparation of a high-concentration primary stock solution that can be aliquoted for long-term storage and subsequently diluted to various working concentrations.

Principle of the Method

The core principle is to achieve complete solubilization of the compound in a sterile, stable format. This is accomplished by using high-quality, anhydrous DMSO to prevent hydration-related solubility issues, followed by sterilization through a membrane filter to eliminate potential microbial contaminants, which is a critical step for any reagent added to cell cultures.[7]

Materials and Equipment
  • Apigenin 7-diglucuronide powder (purity ≥95%)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, positive displacement pipette and tips

  • Sterile 1.5 mL or 2.0 mL polypropylene microcentrifuge tubes (amber or wrapped in foil)

  • Analytical balance (accurate to 0.01 mg)

  • Vortex mixer

  • Bath sonicator

  • Sterile 0.22 µm syringe filter (PTFE or other DMSO-compatible membrane)

  • Sterile syringes (1 mL)

  • Laminar flow hood / Class II Biosafety Cabinet

Step-by-Step Methodology
  • Pre-Equilibration: Allow the vial of apigenin 7-diglucuronide powder and the bottle of anhydrous DMSO to equilibrate to room temperature for at least 1 hour before opening. This prevents water condensation, which can significantly reduce the compound's solubility in DMSO.[1][5]

  • Calculation: Calculate the mass of powder and volume of DMSO required. To prepare 1 mL of a 100 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L x 0.001 L x 622.5 g/mol x 1000 mg/g = 62.25 mg

  • Weighing: In a laminar flow hood, accurately weigh the calculated mass of apigenin 7-diglucuronide powder and place it into a sterile microcentrifuge tube.

  • Solubilization: Using a positive displacement pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

  • Mixing: Tightly cap the tube and vortex vigorously for 2-3 minutes.

  • Sonication (Critical Step): Place the tube in a bath sonicator for 10-15 minutes to ensure complete dissolution.[1] Visually inspect the solution against a light source to confirm that no particulates are present. The solution should be clear.

  • Sterile Filtration: In the biosafety cabinet, draw the solution into a sterile 1 mL syringe. Attach a sterile 0.22 µm syringe filter and carefully dispense the solution into a new, sterile amber or foil-wrapped microcentrifuge tube. This step removes any potential bacterial or fungal contaminants introduced during handling.[8]

  • Aliquotting: Immediately dispense the sterile stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes. This practice is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[9]

Visualization: Stock Preparation Workflow

G cluster_prep Preparation Phase cluster_sterile Sterilization & Storage start Equilibrate Reagents (Compound & Anhydrous DMSO) weigh Weigh Compound (Aseptic Technique) start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex & Sonicate for Complete Dissolution add_dmso->mix filter Sterile Filter (0.22 µm) into Light-Protected Tube mix->filter Visually Confirm Clarity aliquot Aliquot into Single-Use Volumes filter->aliquot store Store Aliquots (See Table 2) aliquot->store

Caption: Workflow for preparing sterile, high-concentration stock solution.

Quality Control: A Self-Validating System

Adherence to stringent quality control (QC) measures ensures the integrity of the stock solution and the reliability of experimental results.[10][11]

QC Protocol: Sterility Testing

This protocol validates the aseptic technique used during preparation.

  • Obtain a sterile tube containing 3-5 mL of sterile cell culture growth medium (the same type used for your experiments).

  • Add a small volume (e.g., 1-2 µL) from a "test" aliquot of your newly prepared stock solution to the medium.

  • Incubate this tube alongside your cell cultures (e.g., 37°C, 5% CO₂) for 48-72 hours.

  • Validation: Observe the tube for any signs of microbial growth, such as turbidity (cloudiness) or a rapid change in the pH indicator color (e.g., phenol red turning yellow).[8] A clear medium indicates a sterile stock. If contamination is observed, discard the entire batch of stock solution and prepare a new one, reviewing your aseptic technique.

Visualization: Quality Control Decision Workflow

G start Prepare Stock Solution qc_step Perform Sterility Test: Inoculate Culture Medium start->qc_step incubate Incubate 48-72 hours qc_step->incubate check Observe for Contamination incubate->check pass Stock Solution Validated Release for Experimental Use check->pass No fail FAIL: Contamination Detected Discard Entire Stock Batch check->fail Yes review Review Aseptic Technique & Re-prepare Stock fail->review

Sources

Application Notes & Protocols: Isolation of High-Purity Apigenin 7-Diglucuronide Using Preparative HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Apigenin 7-diglucuronide is a flavonoid glycoside found in a variety of medicinal plants known for its anti-inflammatory and antioxidant properties.[1][2] As a derivative of apigenin, a well-researched flavone, its diglucuronide form presents unique characteristics that influence its biological activity and solubility.[3][4] The isolation of this compound in high purity is essential for accurate pharmacological studies, development of analytical standards, and potential therapeutic applications.[5] This guide provides a comprehensive, in-depth protocol for the isolation of high-purity apigenin 7-diglucuronide from plant sources, with a primary focus on preparative High-Performance Liquid Chromatography (HPLC). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework from initial extraction to final purity analysis.

Chemical and Physical Properties of Apigenin 7-Diglucuronide

A thorough understanding of the physicochemical properties of the target molecule is fundamental to developing a successful purification strategy.

PropertyValue/DescriptionSource(s)
Chemical Formula C27H26O17[6]
Molecular Weight 622.5 g/mol [6]
Appearance Typically a yellow powder[3]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol. Slightly soluble in water.[2][3]
UV-Vis (λmax) 270, 335 nm (in Methanol)[3]

Part 1: Initial Sample Preparation - From Plant Material to Crude Extract

The journey to isolating high-purity apigenin 7-diglucuronide begins with the careful preparation of the initial plant material and subsequent extraction and fractionation to enrich the target compound.

Step 1.1: Sourcing and Preparation of Plant Material

Apigenin and its glycosides are present in a variety of plants, including chamomile, parsley, celery, and onions.[7][8] For this protocol, a plant source known to be rich in apigenin 7-diglucuronide, such as the leaves of Turpinia arguya Seem, is recommended.[2]

Protocol:

  • Obtain fresh or dried plant material. If fresh, dry the material in a well-ventilated area away from direct sunlight to preserve the chemical integrity of the flavonoids.

  • Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

Step 1.2: Extraction

The goal of this step is to efficiently extract a broad range of compounds, including the target apigenin 7-diglucuronide, from the plant matrix.

Protocol:

  • Macerate the powdered plant material in 80% methanol at a solid-to-liquid ratio of 1:10 (w/v) for 72 hours at room temperature.[3]

  • Agitate the mixture periodically to enhance extraction efficiency.

  • Filter the extract through cheesecloth or a similar filter to remove the bulk plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[3]

Step 1.3: Solvent Partitioning for Fractionation

Solvent partitioning is a critical step to separate compounds based on their polarity, thereby enriching the fraction containing the more polar flavonoid glycosides like apigenin 7-diglucuronide.

Protocol:

  • Suspend the crude methanol extract in distilled water.

  • Perform successive liquid-liquid extractions with solvents of increasing polarity:

    • n-hexane (to remove nonpolar compounds like lipids and chlorophyll)

    • Ethyl acetate (to remove moderately polar compounds)

    • n-butanol (this fraction is expected to be enriched with apigenin 7-diglucuronide)[3]

  • Concentrate the n-butanol fraction using a rotary evaporator. This enriched fraction will be the starting material for chromatographic purification.

Part 2: Chromatographic Purification Strategy

A multi-step chromatographic approach is often necessary to achieve high purity. This typically involves an initial column chromatography step followed by preparative HPLC.

Step 2.1: Preliminary Purification by Column Chromatography

This step serves to further clean up the n-butanol fraction and isolate a mixture of flavonoid glycosides.

Protocol:

  • Prepare a silica gel column.

  • Dissolve the dried n-butanol fraction in a minimal amount of methanol.

  • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

  • Load the dried sample onto the column.

  • Elute the column with a gradient of chloroform-methanol, gradually increasing the polarity (e.g., from 100:0 to 80:20 v/v).[3]

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualizing under a UV lamp.[9]

  • Pool the fractions that show a strong spot corresponding to the expected polarity of apigenin 7-diglucuronide.

For further purification and removal of pigments, a Sephadex LH-20 column eluted with methanol can be employed.[10]

Part 3: High-Purity Isolation by Preparative HPLC

Preparative HPLC is the cornerstone of this protocol, enabling the isolation of apigenin 7-diglucuronide with high purity.[5][11] The key to a successful preparative separation is the systematic scale-up from an analytical method.[12]

Step 3.1: Analytical Method Development

Before scaling up, an efficient analytical HPLC method must be developed to achieve good resolution of the target compound from impurities.

Protocol:

  • Column Selection: Utilize a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[13][14] C18 columns are widely used for flavonoid separation due to their hydrophobic stationary phase, which interacts well with the moderately polar flavonoid structures.

  • Mobile Phase Optimization: A common mobile phase for flavonoid analysis is a gradient of acetonitrile or methanol and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.[13][15]

    • Mobile Phase A: Water with 0.1% acetic acid

    • Mobile Phase B: Methanol or Acetonitrile

  • Gradient Elution: Develop a gradient elution method to ensure adequate separation of all components in the enriched fraction. A typical gradient might start with a low percentage of organic solvent and gradually increase.

  • Detection: Use a UV detector set at the maximum absorbance wavelengths for apigenin 7-diglucuronide (270 nm and 335 nm).[3] A photodiode array (PDA) detector is highly recommended to assess peak purity.[12]

Step 3.2: Scaling Up to Preparative HPLC

The transition from an analytical to a preparative scale requires careful adjustment of several parameters to maintain the separation quality.[16][17] The primary goal is to maximize sample load without sacrificing resolution.

Key Scaling Considerations:

  • Column Chemistry: To ensure predictable results, use a preparative column with the same stationary phase chemistry and particle size as the analytical column.[12]

  • Flow Rate: The flow rate for the preparative column should be scaled up based on the cross-sectional area of the column. The scaling factor can be calculated as:

    • Scaling Factor = (Preparative Column Radius)² / (Analytical Column Radius)²

    • Preparative Flow Rate = Analytical Flow Rate x Scaling Factor

  • Injection Volume: The injection volume can also be scaled up using the same factor to maximize the amount of sample purified per run.

  • Gradient Duration: If the column lengths are the same, the gradient time can remain the same. If the lengths differ, adjustments are necessary to maintain the gradient volume.[16]

Preparative HPLC Protocol:

ParameterRecommended SettingRationale
System Preparative HPLC System with a binary gradient pump, autosampler/manual injector, and a UV/PDA detector.Capable of handling higher flow rates and larger sample volumes required for purification.
Column C18 Preparative Column (e.g., 250 x 20 mm, 5 µm)Larger diameter allows for higher sample loading.
Mobile Phase A: Water with 0.1% Acetic Acid B: MethanolA common and effective mobile phase for flavonoid separation.
Gradient Optimized based on the analytical method, scaled for the preparative column.To ensure the target compound is well-resolved from impurities.
Flow Rate Scaled up from the analytical method (e.g., 10-20 mL/min).To maintain linear velocity and separation efficiency on the larger column.
Detection UV at 270 nm and 335 nmTo monitor the elution of the target compound.
Sample Loading Determined by performing loading studies to find the maximum amount that can be injected without loss of resolution.To maximize throughput.
Step 3.3: Fraction Collection and Post-Purification Processing

Protocol:

  • Inject the enriched fraction onto the preparative HPLC system.

  • Monitor the chromatogram and collect the fraction corresponding to the retention time of apigenin 7-diglucuronide.

  • Concentrate the collected fraction under reduced pressure to remove the mobile phase solvents.

  • Lyophilize the remaining aqueous solution to obtain the purified apigenin 7-diglucuronide as a powder.

Part 4: Purity Assessment and Structural Elucidation

After isolation, it is crucial to confirm the purity and identity of the compound.

Step 4.1: Purity Analysis

Protocol:

  • Analyze the purified compound using the developed analytical HPLC method.

  • A single, sharp peak at the expected retention time indicates high purity.

  • Use a PDA detector to check for peak purity, ensuring that the UV spectrum is consistent across the entire peak.

Step 4.2: Structural Confirmation

The identity of the isolated compound should be confirmed using spectroscopic techniques.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To elucidate the chemical structure and confirm the identity as apigenin 7-diglucuronide.[18]

Visualization of the Workflow

Isolation_Workflow cluster_prep Part 1: Sample Preparation cluster_purification Part 2 & 3: Chromatographic Purification cluster_analysis Part 4: Analysis & Confirmation Plant_Material Plant Material Sourcing & Grinding Extraction 80% Methanol Extraction Plant_Material->Extraction Solvent_Partitioning Solvent Partitioning (n-hexane, EtOAc, n-BuOH) Extraction->Solvent_Partitioning Column_Chromatography Silica Gel Column Chromatography Solvent_Partitioning->Column_Chromatography n-Butanol Fraction Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Fraction_Collection Fraction Collection & Lyophilization Prep_HPLC->Fraction_Collection Purity_Check Analytical HPLC Purity Check Fraction_Collection->Purity_Check Purified Compound Structure_ID Structural Elucidation (LC-MS, NMR) Purity_Check->Structure_ID Final_Product Final_Product Structure_ID->Final_Product High-Purity Apigenin 7-Diglucuronide

Caption: Overall workflow for the isolation of high-purity apigenin 7-diglucuronide.

Conclusion

This application note provides a detailed and systematic approach for the isolation of high-purity apigenin 7-diglucuronide from plant sources using preparative HPLC. By following the outlined steps, from initial extraction and enrichment to analytical method development, scaling up to preparative chromatography, and final purity verification, researchers can confidently obtain a high-quality product suitable for a wide range of scientific applications. The principles and techniques described herein are broadly applicable to the purification of other natural products, providing a solid foundation for flavonoid research and development.

References

  • Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract.
  • Penduff, P. (2013, September 1). Analytical to Preparative HPLC Method Transfer. Agilent Technologies, Inc.
  • BenchChem. (2025). An In-depth Technical Guide to Apigenin 7-O-glucuronide: Chemical and Physical Properties.
  • MedchemExpress. (n.d.). Apigenin-7-diglucuronide.
  • Waters Corporation. (2018, February 21). Application Note | Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product [Video]. YouTube.
  • ResearchGate. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract.
  • ChemFaces. (n.d.). Apigenin 7-diglucuronide | CAS:74696-01-8.
  • Gao, S., et al. (n.d.). Preparative Isolation and Purification of Five Flavonoids from Pogostemon cablin Benth by High-Speed Countercurrent Chromatography and Preparative High-Performance Liquid Chromatography. PMC.
  • MDPI. (2017, May 9). An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC.
  • Waters Corporation. (n.d.). Isolation of Flavonoids from Ginkgo Biloba Leaf using the Waters Prep 150 LC System.
  • Thermo Fisher Scientific. (2019, July 11). Prep LC 101: Scaling up with Preparative HPLC.
  • National Center for Biotechnology Information. (n.d.). Apigenin 7-O-diglucuronide. PubChem.
  • Troscriptions. (2025, March 20). What are some natural sources of apigenin?.
  • Wang, Y., et al. (2018, November 9). Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. PMC.
  • SciELO. (n.d.). Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana.
  • MDPI. (2022, July 4). Pharmacological Properties of 4′, 5, 7-Trihydroxyflavone (Apigenin) and Its Impact on Cell Signaling Pathways.
  • Frontiers. (2024, February 26). Apigenin: a natural molecule at the intersection of sleep and aging.
  • Ramakrishnan, P., Kamalanathan, C., & Rajagopal, V. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(Suppl 2), S486–S491.
  • Tavakoli, S., et al. (2022, September 15). Isolation and purification of apigenin, quercetin and apigenin 7-O-glycoside from Apium graveolens L., Petroselinum crispum (Mill.) Fuss, Allium cepa L., respectively. Journal of Medicinal Plants.
  • SciSpace. (n.d.). Refining the methods of extraction and purification of apigenin from Viola yedoensis makino.
  • Impactfactor. (2017, June 10). Apigenin-7-O-Β-D-Glucuronide Methyl Ester Isolated from Manilkara zapota Leaves.
  • ResearchGate. (2017, June 10). (PDF) Apigenin-7-O-Β-D-Glucuronide Methyl Ester Isolated from Manilkara zapota Leaves.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of Apigenin 7-diglucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Amphiphilic Challenge

Apigenin 7-diglucuronide (A7DG) presents a unique solubilization challenge compared to its aglycone parent, apigenin.[1] While the addition of two glucuronic acid moieties significantly increases polarity, it introduces a critical dependency on pH.

A7DG behaves as a weak acid .[1] Its solubility is governed by the ionization state of the carboxyl groups on the glucuronic acid residues.[1] In acidic environments (pH < 4), these groups are protonated (neutral), leading to rapid precipitation.[1] In neutral-to-basic environments (pH > 6.5), they ionize (anionic), vastly improving aqueous solubility.[1]

This guide provides field-proven protocols to navigate these physicochemical properties, ensuring stable, precipitate-free solutions for in vitro and in vivo applications.[1]

Physicochemical Foundation

To troubleshoot solubility, one must understand the driving forces. A7DG is not merely "hydrophobic"; it is pH-switchable .[1]

Key Parameters
PropertyValue / CharacteristicImplication
Molecular Weight ~622.5 g/mol Large molecule; slower dissolution rate than aglycone.[1]
pKa (Carboxyls) ~2.7 – 3.2 (Predicted)Critical: Below pH 4, the molecule is largely uncharged and insoluble.[1]
LogP (Octanol/Water) ~ -0.2 (Ionized) vs. >1.5 (Unionized)Solubility shifts dramatically with pH.[1]
Hygroscopicity HighAbsorbs atmospheric water, which can degrade solid-state stability.[1]
Mechanism of Insolubility

The most common user error is diluting a DMSO stock into unbuffered water or acidic media (like unbuffered saline).[1] This drops the local pH, protonating the carboxyl groups and forcing the molecule out of solution.

solubility_mechanism cluster_acid Acidic Environment (pH < 4) cluster_base Neutral/Basic Environment (pH > 7) A Protonated Form (-COOH) B Neutral Charge A->B D Deprotonated Form (-COO⁻) A->D  Add Base (pH↑)   C Precipitation (Aggregates) B->C E Anionic Charge D->E F Stable Solution (Repulsion) E->F

Figure 1: The pH-dependent solubility switch of Apigenin 7-diglucuronide.[1] Maintaining the anionic state is essential for aqueous stability.

Validated Solubilization Protocols

Protocol A: The "pH-Shift" Dilution (Recommended)

Best for: Cell culture, enzymatic assays, and neutral buffers.

The Logic: This method ensures the molecule never encounters an environment where it is thermodynamically favorable to precipitate.[1]

Materials:

  • A7DG Powder (Store at -20°C, desiccated).[1]

  • Anhydrous DMSO (Freshly opened or stored over molecular sieves).[1]

  • Phosphate Buffered Saline (PBS), pH 7.4 (Do not use water).[1]

Step-by-Step:

  • Stock Preparation: Dissolve A7DG in anhydrous DMSO to a concentration of 10–50 mM . Vortex vigorously for 30 seconds.[1]

    • Note: If the solution is cloudy, sonicate at 30-40°C for 5 minutes.

  • Buffer Check: Verify your aqueous buffer is at pH 7.4 ± 0.2 .

  • The Drop-wise Addition: While vortexing the buffer gently, add the DMSO stock drop-wise.

    • Critical: Do not exceed 0.5% v/v DMSO if using for sensitive cell lines.[1]

  • Visual Inspection: The solution should be clear and slightly yellow.[1] If turbidity appears, check pH immediately. If pH < 7.0, adjust with dilute NaOH.

Protocol B: Cyclodextrin Complexation (High Concentration)

Best for: Animal studies (IP/IV/Oral) requiring high doses (>1 mg/mL) without high DMSO loads.[1]

The Logic: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex, shielding the hydrophobic core of the apigenin backbone while the hydrophilic exterior interacts with water.[1]

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1]

  • Solubilization: Add A7DG powder directly to the vehicle.[1]

  • Heat & Shear: Heat to 45°C and sonicate for 20–30 minutes.

  • Equilibration: Shake at room temperature for 4 hours.

  • Filtration: Filter through a 0.22 µm PVDF or PES filter to remove uncomplexed particles.[1]

Troubleshooting Guide

Issue 1: "My solution precipitates immediately upon adding to cell media."

Cause: Cell culture media (DMEM/RPMI) often becomes acidic upon storage or metabolic activity.[1] Furthermore, the high salt content can cause "salting out" if the A7DG concentration is marginal. Solution:

  • Pre-dilute the DMSO stock into a small volume of 100 mM Tris-HCl (pH 8.0) intermediate buffer.

  • Add this intermediate to your media.[1] The extra buffering capacity prevents the local pH drop during mixing.[1]

Issue 2: "The stock solution in DMSO froze and now has crystals."

Cause: DMSO freezes at ~18°C. Repeated freeze-thaw cycles introduce atmospheric moisture, which acts as an anti-solvent for A7DG.[1] Solution:

  • Warm the stock to 37°C.

  • Sonicate for 10 minutes.

  • Prevention: Aliquot stocks into single-use vials. Store over desiccant.

Issue 3: "I need to use an acidic buffer (pH 5.0) for a lysosomal assay."

Cause: You are working near the pKa of the glucuronic acid carboxyls. Solution:

  • Co-solvent Strategy: You must use a co-solvent.[1] Add PEG-400 (10-20%) or Ethanol (10%) to the buffer.[1]

  • Surfactant: Add Tween-80 (0.1%) to prevent aggregation of the protonated form.[1]

Decision Tree for Experimental Design

Use this logic flow to select the correct solvent system for your specific application.

decision_tree Start Start: Define Final Application Check_pH Is the target pH < 6.0? Start->Check_pH Acidic High Risk of Precipitation Check_pH->Acidic Yes Neutral Target pH 7.0 - 8.0 Check_pH->Neutral No Solvent_Choice Use Cosolvent System: 10% DMSO + 20% PEG-400 OR 0.1% Tween-80 Acidic->Solvent_Choice DMSO_Check Is DMSO toxicity a concern? (e.g., in vivo) Neutral->DMSO_Check Use_DMSO Protocol A: Standard DMSO Stock Dilute into PBS pH 7.4 DMSO_Check->Use_DMSO No Use_CD Protocol B: 20% HP-β-Cyclodextrin (DMSO-free) DMSO_Check->Use_CD Yes

Figure 2: Strategic selection of solubilization method based on experimental pH and toxicity constraints.

Frequently Asked Questions (FAQs)

Q: Can I heat the solution to improve solubility? A: Yes, but with caution. A7DG is a glycoside.[1][2][3][4] Prolonged heating (>60°C) or heating in acidic conditions can cause hydrolysis, cleaving the sugar moieties and leaving you with insoluble Apigenin aglycone.[1] Limit heating to 45°C for <30 minutes .

Q: How do I sterilize the solution? A: Use 0.22 µm PES or PVDF filters .[1] Do not use Nylon filters, as flavonoids can bind non-specifically to nylon membranes, reducing your actual concentration.

Q: Is the "diglucuronide" more soluble than the "monoglucuronide"? A: Generally, yes. The addition of a second sugar moiety increases the Total Polar Surface Area (TPSA).[1] However, the diglucuronide is also larger, which can sterically hinder dissolution. The pKa rules (Section 2) apply equally to both.[1]

Q: My HPLC peak is splitting. Is this a solubility issue? A: Likely not. This is often a stability issue. If your mobile phase is too acidic (pH < 2.[1]5) or the column temperature is high, you may be observing on-column hydrolysis or rotamer separation.[1] Ensure your mobile phase pH is buffered around 3.0–4.0 if possible, or use a gradient that minimizes time in strong acid.[1]

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to Apigenin 7-O-glucuronide: Chemical and Physical Properties.[1] Retrieved from [1]

  • PubChem. (2024).[1] Apigenin 7-O-diglucuronide (CID 74977517) - Chemical and Physical Properties.[1][4] National Library of Medicine.[1] Retrieved from [1]

  • Selleck Chemicals. (2024).[1] Apigenin-7-O-glucuronide Solubility and Handling Guide. Retrieved from [1]

  • Shakeel, F., et al. (2017).[1][5] Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures.[1][6] Journal of Molecular Liquids.[1] Retrieved from [1]

  • Tang, L., et al. (2012).[1] Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides.[1] Drug Metabolism and Disposition.[1] Retrieved from [1]

Sources

Technical Support Center: Stabilizing Apigenin 7-Diglucuronide (A7DG)

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Hydrolysis of Apigenin 7-Diglucuronide During Extraction Ticket ID: A7DG-STABILITY-001 Support Level: Tier 3 (Senior Application Scientist) Applicable Matrices: Erigeron breviscapus (Breviscapine), Scutellaria, Plasma/Urine Bioanalysis.

Part 1: Critical Mechanism Analysis

The "Pincer" Threat: Why A7DG Degrades

Apigenin 7-diglucuronide (A7DG) is structurally fragile. It possesses a glycosidic linkage at the C7 position connecting two glucuronic acid units to the flavone backbone. During extraction, you face a "pincer" attack from two opposing forces:

  • Enzymatic Hydrolysis (Biological Threat):

    • Culprit: Endogenous

      
      -glucuronidases and other glycosidases released immediately upon cell rupture.
      
    • Mechanism: These enzymes cleave the

      
      -glycosidic bond, converting A7DG first to Apigenin 7-glucuronide (A7G), and finally to the aglycone, Apigenin.
      
    • Kinetics: Extremely rapid in aqueous buffers at physiological pH (5.0–7.0) and moderate temperatures (25–40°C).

  • Acid Hydrolysis (Chemical Threat):

    • Culprit: Strong mineral acids (HCl, H₂SO₄) or high concentrations of organic acids (Formic/Acetic) combined with heat.

    • Mechanism: Protonation of the glycosidic oxygen leads to bond cleavage.

    • Kinetics: Accelerates exponentially with temperature (>60°C) and pH < 3.0.

The Paradox: To kill the enzyme, you often need heat or solvents; but excessive heat or wrong pH triggers chemical hydrolysis. The protocol below resolves this paradox.

Part 2: Troubleshooting Guide (Scenario-Based)

Issue 1: "My LC-MS shows a massive Apigenin aglycone peak, but low A7DG."

Diagnosis: Unchecked Enzymatic Activity. Root Cause: The extraction solvent contained too much water (>30%) or the plant material was thawed slowly before extraction, allowing


-glucuronidase to reactivate.
Immediate Fix: 
  • Flash Freeze: Always grind fresh plant material in liquid nitrogen.

  • Solvent Shock: The extraction solvent must be >80% Methanol or Ethanol . High organic content denatures the enzyme immediately. Do not start with water or low-alcohol buffers.

Issue 2: "I see Apigenin 7-glucuronide (monoglucuronide) but no Diglucuronide."

Diagnosis: Partial Hydrolysis. Root Cause: This is likely Acid Hydrolysis . If you used 5-10% Formic acid or heated the extract at >80°C for prolonged periods, you stripped the terminal sugar. Immediate Fix:

  • Buffer Control: Maintain extraction pH between 4.5 and 6.0.

  • Limit Acid: Use <0.1% Formic acid in your LC-MS mobile phase, but avoid adding acid to the bulk extraction solvent if heat is involved.

Issue 3: "The A7DG peak area decreases while the sample sits in the autosampler."

Diagnosis: Post-Extraction Instability. Root Cause: Residual enzymes were not removed, or the sample solvent is reactive. Immediate Fix:

  • Filtration: Ensure all particulate matter is removed via 0.22 µm PTFE filters (enzymes are proteins; removing biomass helps, but soluble enzymes require denaturation).

  • Temperature: Set autosampler to 4°C.

  • Stabilizer: Add 0.1% EDTA to chelate divalent cations (

    
    , 
    
    
    
    ) required by some glycosidases for maximum activity.

Part 3: Optimized Extraction Protocol (The "Solvent-Quench" Method)

This protocol is designed to maximize A7DG recovery from Erigeron breviscapus or similar matrices by prioritizing enzyme inactivation.

Reagents Required[1][2][3][4][5][6][7]
  • Extraction Solvent: Methanol:Water (80:20, v/v). Note: Ethanol is a greener alternative but Methanol is often more efficient for polar glucuronides.

  • Stabilizer: 10 mM Ammonium Acetate (buffers pH ~6.8).

  • Equipment: Ultrasonic bath, Centrifuge (refrigerated), Lyophilizer.

Step-by-Step Workflow
StepActionTechnical Rationale
1. Pre-treatment Lyophilize fresh material immediately or grind in Liquid Nitrogen .Prevents moisture-activated enzymatic degradation during particle size reduction.
2. Solvent Contact Add 80% Methanol (pre-chilled to 4°C) to powder. Ratio: 1:20 (w/v).High organic concentration denatures proteins (enzymes) instantly. Cold temp slows kinetics.
3. Extraction Ultrasonic extraction (40 kHz) for 30 mins at <40°C.Cavitation breaks cell walls. Keeping temp <40°C prevents thermal degradation of the diglucuronide.
4.[1] Separation Centrifuge at 10,000 rpm for 10 min at 4°C.Pellets the denatured enzymes and biomass.
5. Purification Collect supernatant. If concentrating, use a rotary evaporator at <45°C .High heat during evaporation is a common silent killer of diglucuronides.
6. Storage Re-dissolve residue in 10% Methanol + 0.1% Formic Acid only immediately prior to injection.Long-term storage in acidic solution promotes hydrolysis. Store dry at -20°C.

Part 4: Visualization of Stability Logic

Diagram 1: The Degradation Pathway & Intervention Points

A7DG_Degradation A7DG Apigenin 7-diglucuronide (Target) A7G Apigenin 7-glucuronide (Intermediate) A7DG->A7G Partial Hydrolysis (Acid/Heat or Terminal Glycosidase) Api Apigenin (Aglycone) A7G->Api Full Hydrolysis (Beta-Glucuronidase) Int1 PREVENTION: >80% MeOH (Denatures Enzyme) Int1->A7G Blocks Int2 PREVENTION: pH > 4.0 Temp < 45°C Int2->A7G Blocks

Caption: Pathway showing how enzymatic and chemical factors strip sugar units from A7DG. Blue notes indicate critical prevention steps.

Diagram 2: Extraction Decision Tree

Extraction_Logic Start Start: Plant Material State State of Sample? Start->State Fresh Fresh / Wet State->Fresh Dry Dried / Powdered State->Dry Action1 Flash Freeze (Liq N2) OR Boiling EtOH Drop Fresh->Action1 High Enzyme Risk Action2 Extract with 80% MeOH (Cold) Dry->Action2 Enzymes Dormant Action1->Action2 Check Is A7DG Stable? Action2->Check Yes Proceed to LC-MS Check->Yes Yield High No Add inhibitor: Saccharolactone (Expensive) OR EDTA Check->No Aglycone detected

Caption: Decision logic for handling fresh vs. dry samples to minimize enzymatic activity.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use 100% water for extraction if I want a "green" method? A: No. 100% water is the perfect environment for


-glucuronidase activity. If you must use water (e.g., for food-grade extraction), you must perform a "Heat Kill" step (boiling water for 5-10 minutes) before prolonged extraction to denature the enzymes. However, A7DG solubility is lower in pure water than in hydro-alcoholic mixtures.

Q: Is saccharolactone necessary for plant extraction? A: Generally, no. While D-saccharic acid 1,4-lactone is a potent specific inhibitor of


-glucuronidase, it is expensive for bulk extraction. Using 80% Methanol is a cost-effective and equally efficient method for denaturing the enzyme in plant matrices. Saccharolactone is reserved for plasma/urine analysis where you cannot use high organic solvents due to protein precipitation issues in bioassays.

Q: How stable is A7DG in the autosampler? A: In 0.1% Formic Acid/Water, A7DG is stable for 24 hours at 4°C. At room temperature, degradation (isomerization or hydrolysis) can occur. Always keep the autosampler cooled.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to Apigenin 7-O-glucuronide: Chemical and Physical Properties. Retrieved from

  • Frontiers in Pharmacology. (2021). Advances in Chemical Constituents, Clinical Applications, Pharmacology, Pharmacokinetics and Toxicology of Erigeron breviscapus. Retrieved from

  • National Institutes of Health (PubMed). (2001). Identification and determination of glucuronides and their aglycones in Erigeron breviscapus by liquid chromatography-tandem mass spectrometry. Retrieved from

  • MDPI (Applied Sciences). (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? Retrieved from

  • Frontiers in Plant Science. (2022). Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. (Used as reference for hydrolysis conditions to avoid). Retrieved from

Sources

Technical Support Center: High-Resolution Separation of Apigenin 7-Diglucuronide

Author: BenchChem Technical Support Team. Date: February 2026

Status: SYSTEM ACTIVE Operator: Senior Application Scientist Ticket ID: #A7DG-HPLC-RES Subject: Troubleshooting peak co-elution and retention loss for Apigenin 7-diglucuronide (A7DG).

Diagnostic Triage: Define Your Co-elution Problem

Before adjusting your method, we must characterize the co-elution. Apigenin 7-diglucuronide is significantly more polar and acidic than its monoglucuronide counterpart due to the presence of two glucuronic acid moieties.

Select the scenario that matches your chromatogram:

ScenarioSymptomLikely Root CauseImmediate Action
A Void Volume Bunching A7DG elutes < 2 min (on 100mm col) mixed with matrix injection pulse.Phase Collapse / Low Retention. Standard C18 cannot retain the highly polar diglucuronide.Switch to High-Aqueous C18 or HILIC mode.
B Isobaric Overlap A7DG co-elutes with Apigenin 7-O-glucuronide (A7OG) or other glycosides.Insufficient Selectivity. The stationary phase cannot distinguish the sugar load.Switch to PFP (Pentafluorophenyl) column.
C Peak Tailing/Shouldering Peak is split or has a heavy tail co-eluting with impurities.Ionization State. Mobile phase pH > pKa of glucuronic acid.Lower mobile phase pH to < 2.5 .
Core Troubleshooting Protocols
Protocol A: The "Polar Retention" Fix (For Scenario A)

Use this if your analyte is eluting too early, mixing with the solvent front.

The Science: A7DG is highly hydrophilic. Standard C18 columns suffer from "dewetting" (phase collapse) in highly aqueous conditions (95%+ water), causing polar analytes to shoot through unretained.

Step-by-Step Solution:

  • Stationary Phase: Replace standard C18 with a C18-Aq (Aqueous) or T3-type column. These have compatible end-capping that prevents pore dewetting.

  • Initial Conditions: Start at 100% Aqueous (0% Organic) for the first 2 minutes.

    • Why? This forces the polar A7DG to interact with the stationary phase before elution.

  • Thermostat: Lower column temperature to 25°C .

    • Why? Lower temperature increases retention for polar compounds in RPLC.

Protocol B: The "Orthogonal Selectivity" Fix (For Scenario B)

Use this if A7DG co-elutes with other flavonoids (like A7OG).

The Science: C18 separates based on hydrophobicity (carbon load). Since A7DG and A7OG share the same apigenin core, C18 struggles to resolve them solely based on the number of sugar units. PFP phases offer three interaction mechanisms: Hydrophobicity,


 interactions (with the aromatic apigenin core), and Hydrogen bonding (with the glucuronic hydroxyls).

Step-by-Step Solution:

  • Column: Switch to a PFP (Pentafluorophenyl) column (e.g., Kinetex PFP or Pursuit PFP).

  • Mobile Phase Modifier: Use Methanol instead of Acetonitrile.

    • Why? Methanol is a protic solvent that enhances the H-bonding selectivity of the PFP phase.

  • Gradient:

    • 0-2 min: 5% MeOH

    • 2-15 min: 5%

      
       35% MeOH
      
    • Result: A7DG (more polar) will elute distinctly earlier than A7OG, but with sufficient retention to clear the void.

Protocol C: The "Ion Suppression" Fix (For Scenario C)

Use this if peaks are broad or tailing.

The Science: A7DG has two carboxylic acid groups (from the glucuronic acids). The pKa of glucuronic acid is


.
  • If pH > 2.9: The molecule is negatively charged (ionized). It becomes too polar and repels from the silica backbone

    
     Early elution + Tailing.
    
  • If pH < 2.5: The molecule is neutral (protonated). It interacts properly with the hydrophobic stationary phase

    
     Sharp peaks + Better retention.
    

Step-by-Step Solution:

  • Acidify Mobile Phase A: Add 0.1% Formic Acid (for MS) or 0.1% Phosphoric Acid (for UV only).

  • Verification: Measure the pH of the aqueous buffer. It must be

    
    .
    
    • Warning: Acetate buffers (pH 4-5) are forbidden for this separation.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for resolving A7DG co-elution.

A7DG_Troubleshooting Start Start: A7DG Co-elution Issue CheckRT Check Retention Time (RT) Start->CheckRT Void Elutes in Void (<2 min)? CheckRT->Void Resolution Co-elutes with A7-Monoglucuronide? Void->Resolution No (Retained but overlapped) Sol_Aq SOLUTION: Use C18-Aq / T3 Column Start 100% Aqueous Buffer Void->Sol_Aq Yes (Too Polar) PeakShape Broad/Tailing Peak? Resolution->PeakShape No Sol_PFP SOLUTION: Switch to PFP Column Use Methanol (Protic Solvent) Resolution->Sol_PFP Yes (Selectivity Issue) PeakShape->Sol_Aq No (Check Column Health) Sol_pH SOLUTION: Acidify Mobile Phase pH < 2.5 (Suppresses Ionization) PeakShape->Sol_pH Yes (Ionization Issue)

Caption: Decision tree for selecting the correct stationary phase and mobile phase chemistry based on specific A7DG elution symptoms.

Frequently Asked Questions (FAQ)

Q: Can I use an ion-pairing agent to fix the retention? A: While ion-pairing agents (like TBA) increase retention of acidic glucuronides, they are not recommended if you are using Mass Spectrometry (LC-MS). They cause severe signal suppression and contaminate the ion source. Stick to the C18-Aq or PFP column strategy which avoids these reagents [1].

Q: Why does my A7DG peak split into two? A: This is often due to mutarotation or solvent mismatch.

  • Solvent Mismatch: If you dissolve your sample in 100% Methanol but inject onto a high-aqueous gradient, the strong solvent carries the analyte down the column. Fix: Dissolve sample in 10% Methanol / 90% Water.

  • Isomers: Ensure you aren't seeing the separation of the 7-diglucuronide from a 4'-diglucuronide isomer. PFP columns are excellent at resolving these positional isomers [2].

Q: What is the recommended MRM transition for A7DG? A: For LC-MS/MS (ESI Negative mode):

  • Precursor: m/z 621 [M-H]⁻

  • Quantifier: m/z 445 (Loss of one glucuronide) or m/z 269 (Aglycone Apigenin).

  • Note: Ensure chromatographic resolution from the monoglucuronide (m/z 445 precursor) to prevent "crosstalk" if the source fragmentation is high [3].

Summary of Optimized Conditions
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Column Standard C18 (e.g., Zorbax Eclipse)C18-Aq (e.g., Atlantis T3) or PFP (e.g., Kinetex PFP)
Mobile Phase A Water or Ammonium Acetate (pH 5)Water + 0.1% Formic Acid (pH ~2.6)
Mobile Phase B AcetonitrileMethanol (Better selectivity for glycosides)
Flow Rate 1.0 mL/min0.4 - 0.8 mL/min (Optimal Van Deemter for polar interaction)
Sample Diluent 100% MeOHInitial Mobile Phase (e.g., 5% MeOH / 95% Water)
References
  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

  • Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

Technical Support Center: Minimizing Matrix Effects in Apigenin Metabolite Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshooting and Minimizing Matrix Effects in LC-MS/MS Analysis of Apigenin and its Metabolites (Glucuronides/Sulfates)

Introduction: The Hidden Variable in Flavonoid Analysis

In the LC-MS/MS analysis of apigenin and its phase II metabolites (e.g., apigenin-7-O-glucuronide , apigenin-4'-O-glucuronide ), "matrix effects" (ME) are the most common cause of bioanalytical failure. Unlike the lipophilic aglycone apigenin, its metabolites are highly polar and often co-elute with endogenous interferences like lysophospholipids and bile acids (in plasma/bile) or salts/urea (in urine).

These co-eluting components compete for charge in the electrospray ionization (ESI) source, leading to ion suppression (signal loss) or enhancement . This guide provides a systematic, self-validating approach to diagnosing and eliminating these effects.

Diagnostic Phase: Do I Have a Matrix Problem?

Before optimizing extraction, you must quantify the problem. Do not rely solely on recovery data; high recovery can coexist with severe ion suppression.

The "Traffic Light" Diagnostic Workflow

Use the Post-Column Infusion (PCI) method for a qualitative "fingerprint" of your matrix.

Protocol:

  • Setup: Infuse a neat solution of apigenin-7-O-glucuronide (100 ng/mL) into the MS source via a 'T' connector at 10 µL/min.

  • Injection: Inject a blank extracted matrix (e.g., plasma processed by your current method) via the LC column.

  • Observation: Monitor the baseline.

    • Green Light: Flat baseline (no disturbance).

    • Red Light: Dips (suppression) or peaks (enhancement) at the retention time of your analyte.

Troubleshooting Modules (Q&A)

Module 1: Sample Preparation (The First Line of Defense)

Q1: I am using Protein Precipitation (PPT) with Acetonitrile, but I still see significant ion suppression at the solvent front and metabolite retention times. Why?

Technical Insight: PPT is effective for removing proteins but fails to remove phospholipids (glycerophosphocholines and lysophospholipids). These species are highly abundant in plasma (approx. 1 mg/mL) and often elute late in the gradient or build up on the column, causing "ghost peaks" or suppression in subsequent runs.

Solution:

  • Upgrade to Phospholipid Removal Plates: Use hybrid filtration/adsorption plates (e.g., Phenomenex Phree™ or Waters Ostro™ ). These remove >95% of phospholipids while maintaining the simplicity of PPT.[1][2]

  • Switch to Solid Phase Extraction (SPE): For maximum cleanliness, especially for urine or bile.

Q2: Which SPE cartridge is best for extracting both Apigenin (lipophilic) and Apigenin-7-O-glucuronide (polar)?

Recommendation: Use a Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent (e.g., Waters Oasis HLB or Phenomenex Strata-X).

  • Why? Traditional C18 silica cartridges often suffer from "dewetting" (loss of retention if dried) and may not retain the polar glucuronide effectively during the wash step. HLB copolymers retain polar metabolites via N-vinylpyrrolidone moieties and lipophilic aglycones via divinylbenzene moieties.

  • Protocol (HLB Generic):

    • Condition: Methanol -> Water.

    • Load: Sample (acidified with 2% H3PO4 to keep glucuronides protonated).

    • Wash: 5% Methanol in Water (removes salts/proteins without eluting glucuronides).

    • Elute: 100% Methanol or Acetonitrile.

Module 2: Chromatography & Mass Spectrometry

Q3: My Internal Standard (IS) response varies >20% between samples. Is this a matrix effect?

Answer: Yes, this is a classic sign of variable matrix effects.

Corrective Actions:

  • Check IS Type: Are you using a structural analog (e.g., chrysin, sulfamethoxazole) or a Stable Isotope Labeled (SIL) IS (e.g., Apigenin-d5 )?

    • Critical: SIL-IS is the gold standard because it co-elutes with the analyte and experiences the exact same suppression.

    • Caveat: Deuterium labeling can sometimes cause a slight retention time shift (the "deuterium isotope effect"). If separation occurs, the IS will not perfectly compensate for the matrix.

  • Dilution: If sensitivity allows, dilute the sample extract 1:5 or 1:10 with mobile phase. This is the simplest way to reduce matrix load.

Q4: How do I separate Apigenin-7-O-glucuronide from Apigenin-4'-O-glucuronide?

Technical Insight: These are positional isomers with identical mass transitions (m/z 431 -> 269). Co-elution prevents accurate quantitation.

Chromatographic Strategy:

  • Column: Use a high-strength silica (HSS) T3 or a Polar C18 column (1.8 µm or 2.6 µm particle size). These phases withstand 100% aqueous conditions and offer better selectivity for polar isomers.

  • Mobile Phase: Use 0.1% Formic Acid (not just water). The acid suppresses the ionization of the glucuronic acid moiety (

    
    ), increasing retention and resolution.
    
  • Gradient: Employ a shallow gradient (e.g., 10% B to 30% B over 5 minutes) rather than a rapid ramp.

Validation Protocol: Calculating the Matrix Factor (MF)

To validate your method according to FDA/EMA guidelines, you must quantify the Matrix Factor.

Formula:



IS-Normalized MF:



Step-by-Step Validation Experiment
SetDescriptionPreparation
Set A (Neat) Standard in Mobile PhaseSpike analyte into pure solvent/mobile phase.
Set B (Matrix) Post-Extraction SpikeExtract blank matrix (plasma/urine). Then spike analyte into the final extract.
Set C (Recovery) Pre-Extraction SpikeSpike analyte into matrix. Then extract.

Interpretation:

  • MF = 1.0: No matrix effect.

  • MF < 1.0: Ion Suppression (e.g., 0.8 = 20% suppression).

  • MF > 1.0: Ion Enhancement.

  • CV of MF: The Coefficient of Variation (CV) of the IS-normalized MF calculated from 6 different lots of matrix must be < 15% .

Systematic Matrix Effect Elimination Strategy (Visual)

MatrixEffectStrategy Start Start: Observed Signal Variability or Low Sensitivity PCI Step 1: Post-Column Infusion (PCI) Qualitative Diagnosis Start->PCI Decision1 Suppression Zone Identified? PCI->Decision1 ChromOpt Step 2: Chromatographic Optimization (Shift analyte away from suppression zone) Decision1->ChromOpt Yes (Co-elution) SamplePrep Step 3: Sample Prep Upgrade (Remove the suppressor) Decision1->SamplePrep Yes (Broad Suppression) Validation Step 5: Calculate IS-Normalized Matrix Factor (Target: CV < 15%) Decision1->Validation No (Clean Trace) IS_Check Step 4: Internal Standard Check ChromOpt->IS_Check PPT Current: Protein Precip? SamplePrep->PPT Phree Action: Switch to Phospholipid Removal Plates PPT->Phree Yes SPE Action: Switch to SPE (HLB) Wash with 5% MeOH PPT->SPE No (Already SPE) Phree->IS_Check SPE->IS_Check SIL_IS Use Stable Isotope Labeled IS (Apigenin-d5) IS_Check->SIL_IS SIL_IS->Validation

Caption: A logical workflow for diagnosing and eliminating matrix effects, moving from qualitative identification to quantitative validation.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Retrieved from [Link]

  • Phenomenex. (2025). Phree Phospholipid Removal Solutions - Technical Guide. Retrieved from [Link]

  • Waters Corporation. (2024). Oasis HLB Sample Extraction Products: Methodology and Applications. Retrieved from [Link]

  • Tang, D., et al. (2020). Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides... in bile and blood. Analytical Biochemistry. Retrieved from [Link]

Sources

Troubleshooting low recovery rates of apigenin glucuronides from serum

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support intervention. It bypasses generic advice to focus on the specific physicochemical and enzymatic challenges of recovering flavonoid glucuronides from biological matrices.

Topic: Troubleshooting Low Recovery Rates in Serum Analysis Ticket Priority: High (Bioanalytical Method Validation) Assigned Specialist: Senior Application Scientist, Bioanalysis Division

Diagnostic Framework: The "Phantom Loss" Phenomenon

User Issue: "I spiked apigenin-7-glucuronide into serum, but my LC-MS recovery is <50%. However, I see a massive increase in the apigenin aglycone peak."

Scientist’s Diagnosis: You are likely not experiencing a physical extraction loss, but a chemical conversion. Apigenin glucuronides are chemically fragile and enzymatically labile. In serum (unlike plasma), the clotting process releases intracellular enzymes, including


-glucuronidase, which actively converts your target analyte back into its aglycone form (apigenin) before you even begin extraction.
The Mechanism of Failure

The following diagram illustrates where your analyte is "disappearing" to.

G Serum Serum Preparation (Clotting) Enzyme Release of β-glucuronidase Serum->Enzyme Cell Lysis Hydrolysis Enzymatic Hydrolysis Enzyme->Hydrolysis Catalyst Target Target Analyte: Apigenin Glucuronide Target->Hydrolysis Substrate Loss Apparent Low Recovery Target->Loss Quantitation Failure Artifact Artifact: Apigenin Aglycone Hydrolysis->Artifact Deconjugation

Figure 1: The enzymatic deconjugation pathway causing apparent loss of apigenin glucuronides during serum processing.[1][2]

Module 1: Pre-Analytical Stabilization (The "Hidden" Loss)

Q: Can I use standard serum processing tubes? A: No. Standard clotting time (30-60 mins at Room Temperature) is sufficient to degrade 20-40% of glucuronides.

Corrective Protocol:

  • Switch Matrix (If possible): Plasma (EDTA or Heparin) is cleaner than serum for glucuronides because it avoids the clotting-induced enzyme release.

  • Inhibition (If Serum is mandatory): You must create a "hostile environment" for enzymes immediately upon collection.

    • Temperature: Keep all samples on wet ice (

      
      ) immediately.
      
    • Acidification: Add

      
       of 5% Formic Acid per 
      
      
      
      of serum immediately. Lowering pH < 4.0 drastically reduces
      
      
      -glucuronidase activity.
    • Inhibitor: For critical PK studies, add Saccharolactone (10 mM final concentration) to the collection tubes. It is a potent specific inhibitor of

      
      -glucuronidase.
      

Module 2: Extraction Optimization (The "Physical" Loss)

Q: I am using Ethyl Acetate LLE (Liquid-Liquid Extraction) because it works for Apigenin. Why does it fail for the Glucuronide? A: Polarity Mismatch. Apigenin is lipophilic (LogP ~2.8). Apigenin glucuronide is highly polar (LogP < 0.5). Ethyl acetate is too non-polar; your glucuronide remains trapped in the aqueous serum layer.

Comparative Extraction Efficiency Data

MethodSolvent SystemApigenin RecoveryApigenin Glucuronide RecoveryVerdict
LLE Ethyl Acetate / Hexane> 90%< 15% FAIL (Too non-polar)
PPT Methanol (100%)85-90%60-70%RISK (Co-elution issues)
PPT Acetonitrile + 1% Formic Acid 88-92%85-90% RECOMMENDED
SPE HLB (Hydrophilic-Lipophilic Balance)> 95%> 90%GOLD STANDARD
Recommended Protocol: Acidified Protein Precipitation (PPT)

For high-throughput screening where SPE is too costly.

  • Aliquot: Transfer

    
     serum to a centrifuge tube.
    
  • Crash: Add

    
     (3:1 ratio) of ice-cold Acetonitrile containing 1% Formic Acid .
    
    • Why Acid? It breaks protein binding. Glucuronides bind to albumin; acid protonates the complex, releasing the analyte.

  • Vortex: High speed for 60 seconds.

  • Chill: Incubate at

    
     for 10 minutes (improves precipitate compaction).
    
  • Spin: Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Transfer: Inject supernatant directly (if sensitivity allows) or evaporate/reconstitute.

Module 3: Chromatographic "Traps"

Q: My extraction recovery is good, but the peak shape is terrible (split/tailing) or absent. Why? A: This is likely "Solvent Strength Mismatch" or "Ion Suppression."

Troubleshooting Checklist:

  • Reconstitution Solvent: If you evaporated your PPT supernatant, do not reconstitute in 100% Methanol.

    • The Issue: Injecting a strong solvent (MeOH) onto a reverse-phase column causes polar analytes (glucuronides) to "wash through" instantly, eluting in the void volume with salts.

    • The Fix: Reconstitute in the starting mobile phase (e.g., 95% Water / 5% ACN / 0.1% Formic Acid).

  • Column Choice: Standard C18 columns may struggle to retain polar glucuronides.

    • Recommendation: Use a High Strength Silica (HSS T3) or Polar C18 column. These are designed to retain polar compounds in high-aqueous mobile phases.

Validated Workflow Visualization

Workflow cluster_0 Pre-Analytical (Critical) cluster_1 Extraction cluster_2 Analysis Sample Serum Collection Acid Add 1% Formic Acid (Stop Enzyme) Sample->Acid PPT Protein Precipitation (ACN + 1% FA) Acid->PPT Spin Centrifuge 14,000g @ 4°C PPT->Spin Recon Reconstitute in Initial Mobile Phase Spin->Recon LCMS LC-MS/MS (HSS T3 Column) Recon->LCMS

Figure 2: Optimized workflow for apigenin glucuronide quantification minimizing enzymatic loss and maximizing polar retention.

References & Verification

  • Zhu, S., et al. (2021). LC-MS/MS Determination of Apigenin in Rat Plasma and Application to Pharmacokinetic Study.[3] Current Pharmaceutical Biotechnology.[3]

    • Relevance: Validates the use of Acetonitrile protein precipitation for apigenin recovery (86.5-90.1%).[3][4]

  • Karaźniewicz-Łada, M., et al. (2023). Application of UPLC-MS/MS Method for Analysis of Apigenin, Apigenin 7-Glucoside and Chlorogenic Acid in Goat Serum. Molecules.[2][4][5][6][7][8][9][10][11]

    • Relevance: Demonstrates successful recovery of polar apigenin glycosides/glucuronides using acidified precipitation protocols.

  • BenchChem Technical Guides (2025). A Comparative Guide to Analytical Method Validation for Apigenin 7-O-glucuronide.

    • Relevance: Compares HPLC-DAD vs LC-MS/MS and highlights the necessity of SPE for complex matrices like bile, while PPT is acceptable for blood if optimized.

  • Gradolatto, A., et al. (2004). Metabolism of apigenin by rat liver phase I and phase II enzymes and metabolism in isolated perfused rat liver. Drug Metabolism and Disposition.[4]

    • Relevance: Establishes the rapid kinetics of glucuronidation and the susceptibility of these metabolites to hydrolysis.

Sources

Storage conditions to prevent degradation of apigenin 7-diglucuronide standards

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Technical Guide & Troubleshooting Subject: Storage, Stability, and Handling of Apigenin 7-Diglucuronide Standards Status: Active Senior Scientist Note: Dr. A. Vance, Senior Application Scientist

Introduction: The Stability Paradox

Apigenin 7-diglucuronide (A7DG) is a flavonoid glycoside critical for metabolic studies and pharmacokinetic profiling. While the apigenin backbone is robust, the glycosidic bonds linking the two glucuronic acid moieties are chemically vulnerable.

The Core Challenge: Users often treat A7DG like its aglycone parent (Apigenin). This is a fatal error. The diglucuronide form is significantly more polar, hygroscopic, and susceptible to enzymatic and acidic hydrolysis. Improper storage leads to the "phantom peak" phenomenon—where your standard degrades into Apigenin 7-O-glucuronide or free Apigenin, skewing quantification curves.

Module 1: Mechanisms of Degradation (The "Why")

To prevent degradation, you must understand the enemies of this molecule.

  • Hydrolysis (The Primary Threat):

    • Trigger: Acidic environments (pH < 5), high temperatures, or contamination with

      
      -glucuronidases (common on skin/non-sterile surfaces).
      
    • Result: Cleavage of the O-glycosidic bond at C7.[1] A7DG degrades first to the monoglucuronide, then to the aglycone (Apigenin).

  • Photo-Oxidation:

    • Trigger: UV/VIS light exposure (especially < 350 nm).

    • Result: Formation of reactive quinones or ring-opening degradation products.

  • Hygroscopicity:

    • Trigger: Exposure to ambient humidity.

    • Result: The sugar moieties absorb water, facilitating hydrolysis and altering the effective mass of the standard.

Visualizing the Threat Landscape

DegradationPathways A7DG Apigenin 7-Diglucuronide (Intact Standard) Mono Apigenin 7-O-Glucuronide (Intermediate) A7DG->Mono Partial Hydrolysis Oxidized Quinones/Oxidation Products (Irreversible) A7DG->Oxidized Photo-oxidation Aglycone Apigenin (Aglycone) Mono->Aglycone Complete Hydrolysis Acid Acidic pH / Heat Acid->A7DG Enzyme β-Glucuronidase Enzyme->A7DG UV UV Light / O2 UV->A7DG

Figure 1: Degradation pathways of Apigenin 7-Diglucuronide. Note that hydrolysis is a stepwise process, often yielding a secondary peak (monoglucuronide) before the aglycone appears.

Module 2: Storage Protocols (The "How")
Table 1: Stability Matrix
StateTemperatureContainerMax Shelf LifeCritical Notes
Lyophilized Powder -20°CAmber Glass Vial2-3 YearsMust be kept desiccated. Warm to RT before opening to prevent condensation.
Stock Solution (DMSO) -80°CAmber Glass / PP6 MonthsDMSO is hygroscopic; repeated opening introduces water. Use single-use aliquots.
Stock Solution (MeOH) -20°CAmber Glass1 MonthMethanol evaporates even at -20°C; check concentration before use.
Working Solution (Aq) +4°CAmber Plastic< 24 HoursHigh Risk. Hydrolysis accelerates in water. Prepare fresh daily.
Protocol: The "Zero-Degradation" Reconstitution Workflow

Objective: Create a stable stock solution (10 mM) without introducing moisture or contaminants.

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9% purity.

  • Argon or Nitrogen gas (optional but recommended).

Steps:

  • Equilibration: Remove the vial of A7DG powder from the freezer. Let it sit on the bench for 30 minutes to reach room temperature. Why? Opening a cold vial causes atmospheric moisture to condense instantly on the powder.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

    • Note: Avoid Methanol for long-term storage if possible, as it is volatile and can lead to concentration drift.

  • Dissolution: Vortex gently for 30 seconds. Sonicate for 1 minute if particles remain visible.

    • Warning: Do not heat above 30°C to aid dissolution.

  • Aliquot: Immediately divide the stock into small aliquots (e.g., 20-50 µL) in amber microtubes.

  • Seal: If available, overlay the headspace with Argon gas before closing.

  • Freeze: Snap-freeze in liquid nitrogen or dry ice/ethanol bath, then transfer to -80°C.

Module 3: Experimental Workflow Visualization

Workflow Start Receive Lyophilized A7DG Desiccate Store at -20°C (Desiccator Cabinet) Start->Desiccate Warm Equilibrate to RT (30 mins, unopened) Desiccate->Warm Prepare Stock Dissolve Dissolve in Anhydrous DMSO (Avoid Water!) Warm->Dissolve Aliquot Aliquot into Single-Use Vials (Amber Tubes) Dissolve->Aliquot DeepFreeze Store at -80°C Aliquot->DeepFreeze Use Thaw ONCE for Experiment (Dilute in Buffer) DeepFreeze->Use Use->DeepFreeze DO NOT REFREEZE

Figure 2: Recommended lifecycle of an A7DG standard. The red dashed line indicates a prohibited action (refreezing thawed aliquots).

Module 4: Troubleshooting & FAQs

Q1: I see a precipitate when I dilute my DMSO stock into PBS buffer.

  • Diagnosis: "Solvent Shock." A7DG has limited water solubility.[2][3][4][5]

  • Solution:

    • Ensure the final DMSO concentration is < 0.5% (or as tolerated by your assay).

    • Use a stepwise dilution: DMSO Stock

      
       1:1 DMSO:Water 
      
      
      
      Final Buffer.
    • If precipitation persists, verify the pH of your PBS. A7DG is more soluble at neutral/slightly alkaline pH (7.4), but stability decreases as pH rises. Keep pH near 7.0-7.4.

Q2: My HPLC chromatogram shows a new peak eluting after the main peak.

  • Diagnosis: This is likely Apigenin (Aglycone) .[1]

  • Cause: Hydrolysis has occurred. The glucuronic acid moieties are polar; removing them makes the molecule more hydrophobic, increasing retention time on Reverse Phase (C18) columns.

  • Action: Discard the stock. Check your solvents for acidic contamination or bacterial growth.

Q3: Can I use ultrasonic baths to dissolve the powder?

  • Answer: Yes, but briefly (< 2 mins). Prolonged sonication generates heat and free radicals in the solvent, which can degrade the glycoside.

Q4: Why does the color of my solution turn from pale yellow to brown?

  • Diagnosis: Oxidation.

  • Cause: Exposure to light or high pH (> 8.0). Flavonoids are sensitive to alkaline oxidation.

  • Action: Ensure buffers are degassed and pH is controlled. Store in the dark.

References
  • Hostetler, G., et al. (2017). Flavone deglycosylation and stability in aqueous solutions.[1] Journal of Agricultural and Food Chemistry.[6]

  • Cayman Chemical. (2023). Apigenin 7-O-glucuronide Product Information & Stability Data.

  • MedChemExpress. (2024). Apigenin-7-diglucuronide Storage and Handling Protocols.[7]

  • Selleck Chemicals. (2023). Solubility and Stability of Flavonoid Glycosides in DMSO.

  • Zhang, J., et al. (2012). Metabolism and pharmacokinetics of apigenin and its glycosides. Drug Metabolism Reviews.

Sources

Technical Support Center: Apigenin 7-Diglucuronide (A7DG) Ionization Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Optimizing for Apigenin 7-diglucuronide (A7DG) presents a classic "Goldilocks" challenge in mass spectrometry. As a flavonoid O-glycoside, the bond between the aglycone (apigenin) and the sugar moiety (glucuronic acid) is labile (fragile).

  • Too Low Energy: Poor ionization efficiency and low sensitivity.

  • Too High Energy: In-Source Fragmentation (ISF) occurs, stripping the glucuronide groups before detection. This leads to false quantification, as the detector sees the aglycone (Apigenin) rather than the intact drug/metabolite.

This guide provides a self-validating protocol to maximize the intensity of the intact precursor ion (


) while minimizing ISF.

Part 1: The Physics of Fragility (Theory)

Before touching the instrument, you must distinguish between the two "voltages" that control your signal. Confusing these is the #1 cause of failure for this analyte.

ParameterAlternate NamesFunctionEffect on A7DG
Spray Voltage Capillary Voltage, Vcap, ESI VoltageCreates the charged aerosol droplets.Ionization Efficiency. High voltage increases signal but risks discharge (arcing) in negative mode.
Cone Voltage Declustering Potential (DP), Fragmentor, Orifice VoltageAccelerates ions from atmospheric pressure into the vacuum.[1]Structural Integrity. High voltage causes collisions with gas molecules, breaking the O-glycosidic bond (ISF).

The Mechanism of Failure (ISF): In negative mode ESI, A7DG forms a deprotonated ion


. If the Cone Voltage is too high, the internal energy of the ion increases during expansion into the vacuum. This energy is redistributed to the weakest link—the ether oxygen connecting the apigenin C7 position to the glucuronic acid—causing homolytic or heterolytic cleavage.
Visualization: The Fragmentation Pathway[2][3]

A7DG_Fragmentation cluster_legend Signal Interpretation A7DG Intact A7DG [M-H]- (m/z ~621) Mono Mono-Glucuronide [M-H]- (m/z ~445) A7DG->Mono Loss of GlcA (-176 Da) (Low ISF) Aglycone Apigenin (Aglycone) [M-H]- (m/z ~269) A7DG->Aglycone Direct double loss (Extreme ISF) Mono->Aglycone Loss of GlcA (-176 Da) (High ISF) Legend Blue: Target Analyte Yellow: Warning Sign Red: Critical Failure (ISF)

Figure 1: In-Source Fragmentation (ISF) pathway. The presence of m/z 445 or 269 in a full scan of pure standard indicates excessive Cone Voltage.

Part 2: Optimization Protocol (Step-by-Step)

Do not rely on auto-tune algorithms; they often optimize for the most stable ion (the aglycone), which is exactly what you want to avoid.

Required Materials
  • A7DG Standard (1 µg/mL in 50:50 Methanol:Water).

  • Syringe pump.

  • Tee-union (to mix with LC flow).

Workflow
  • System Setup:

    • Mode: Negative ESI (

      
      ).
      
    • Solvent: 50% Aqueous (0.1% Formic Acid) / 50% Acetonitrile or Methanol.

    • Flow Rate: Set LC flow to your method's initial condition (e.g., 0.3 mL/min).

    • Infusion: Infuse standard at 10 µL/min via the tee-union.

  • Step 1: Spray Voltage Optimization (The "Arc" Check)

    • Start at -2.5 kV .

    • Ramp to -4.5 kV in 0.5 kV increments.

    • Goal: Find the plateau where signal is stable.

    • Note: Negative mode is prone to corona discharge (arcing) above -4.0 kV, which destroys labile ions.

    • Target: Usually -3.0 to -3.5 kV .

  • Step 2: Cone Voltage Ramp (The "Survival" Check)

    • Critical Step: Set the MS to scan mode (m/z 200–700).

    • Start Cone Voltage/DP at 10 V (Very soft).

    • Ramp in 10 V increments up to 100 V .

    • Monitor: Extract ion chromatograms (EIC) for:

      • 621 (Parent)

      • 269 (Aglycone)

    • Plot: Intensity vs. Voltage.

  • Step 3: Selection Criteria

    • Select the voltage where 621 is maximal AND 269 is < 5% of the parent signal .

    • Insight: Often, the absolute max intensity of 621 occurs just before it starts fragmenting. Back off 5-10 V from the maximum to ensure robustness.

Visualization: The Optimization Loop

Optimization_Loop Start Start Infusion (10 µL/min) Set_ESI Set Spray Voltage (-3.5 kV) Start->Set_ESI Ramp_DP Ramp Cone Voltage (10V -> 100V) Set_ESI->Ramp_DP Monitor Monitor Ratio: [621] / [269] Ramp_DP->Monitor Decision_High High Aglycone (269) Signal? Monitor->Decision_High Action_Lower Decrease Cone Voltage (-10 V) Decision_High->Action_Lower Yes (>5%) Action_Select Select Voltage (Max 621, <5% 269) Decision_High->Action_Select No Action_Lower->Monitor

Figure 2: Decision logic for tuning Declustering Potential (DP) / Cone Voltage.

Part 3: Troubleshooting Guide

Scenario A: "I see the parent ion (621), but the signal is weak."
  • Cause 1: Solvation issues. Glucuronides are highly polar. If your starting mobile phase is 95% organic, the molecule may precipitate or fail to ionize.

    • Fix: Ensure initial gradient is at least 10-20% aqueous.

  • Cause 2: Wrong pH.

    • Fix: In negative mode, ensure pH is basic or neutral OR use a weak acid (0.01% Acetic Acid) instead of Formic Acid. Stronger acids suppress negative ionization.

Scenario B: "I only see m/z 269 (Apigenin). The parent is gone."
  • Cause: Extreme In-Source Fragmentation.

    • Fix: Check your "Declustering Potential" (Sciex) or "Fragmentor" (Agilent). It is likely set >80V. Drop it to 20-40V immediately.

    • Check: Ensure your Source Temperature is not >500°C. Thermal degradation can mimic ISF. Lower to 350°C.[2]

Scenario C: "The signal fluctuates wildly."
  • Cause: Corona Discharge.

    • Diagnosis: Look at the mass spectrum.[1][3][2][4][5][6][7][8][9][10][11] Do you see "grass" (random noise spikes) or solvent clusters?

    • Fix: Lower the Capillary/Spray Voltage (e.g., from -4.5 kV to -3.0 kV).

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Positive Mode (


) for A7DG? 
A:  You can, but it is not recommended. Glucuronides have a carboxylic acid moiety that ionizes exceptionally well in Negative Mode  (

). Positive mode often requires higher voltages to protonate the ether oxygens, which increases the likelihood of fragmentation and yields "noisier" baselines [1].

Q: What is the ideal mobile phase modifier? A: Acetic Acid (0.1%) or Ammonium Acetate (5-10 mM) . Formic acid is standard for peptides but can suppress ionization in negative mode for flavonoids. Ammonium acetate provides a buffer that stabilizes the deprotonated species.

Q: My standard is Apigenin 7-O-glucuronide, but I'm looking for the Diglucuronide. Are the settings the same? A: Yes. The physics of the O-glycosidic bond breakage is identical. If you optimize for the mono-glucuronide (m/z 445) to prevent it from breaking into Apigenin (269), those "soft" settings will also protect the diglucuronide (621).

References

  • Abrankó, L., et al. (2011). "In-source fragmentation and accurate mass analysis of multiclass flavonoid conjugates by electrospray ionization time-of-flight mass spectrometry." Journal of Mass Spectrometry.

  • Waters Corporation. (2020). "Best Practices for Attribute Monitoring of Thermally Labile Peptides Using the BioAccord System." Application Note.

  • Kachlicki, P., et al. (2016). "Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques." Molecules.

  • Agilent Technologies. (2016).[2] "Optimization of the Electrospray Ionization Source... for the LC–MS-MS Determination of Selected Metabolites." Spectroscopy Online.

Sources

Removing chlorophyll interference in apigenin 7-diglucuronide isolation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Chlorophyll Interference in Apigenin 7-diglucuronide Isolation Target Molecule: Apigenin 7-O-diglucuronide (A7DG) Document ID: TS-FLAV-042 Version: 2.1 (Current)

Executive Summary & Mechanism of Action

The Challenge: Chlorophyll is a highly lipophilic, planar porphyrin pigment that is co-extracted with flavonoids during alcoholic extraction. In the isolation of Apigenin 7-diglucuronide (A7DG) , chlorophyll presents a unique challenge:

  • Solubility Overlap: While A7DG is polar (due to two glucuronic acid moieties), the initial alcoholic extraction solubilizes both the glycoside and the lipophilic chlorophyll.

  • Column Fouling: Chlorophyll binds irreversibly to many silica-based stationary phases, reducing column life and resolution.

  • Detection Interference: Chlorophyll absorbs strongly in the UV-Vis region (400-700 nm), interfering with the detection of flavonoids (typically 250-370 nm) if not removed.

The Solution Strategy: We utilize the Polarity Gap . A7DG is a polar, acidic glycoside (pKa ~3-4 due to carboxyl groups), whereas chlorophyll is non-polar and hydrophobic. The isolation workflow must exploit this difference using Liquid-Liquid Extraction (LLE) followed by Macroporous Resin Adsorption .

Troubleshooting Guide (Q&A)

Issue 1: "My aqueous phase is still green after multiple hexane washes."

Diagnosis: Formation of stable emulsions or presence of amphiphilic chlorophyll derivatives (pheophytins). Root Cause: Vigorous shaking can create emulsions when saponins or proteins are present. Also, if the alcohol content in the aqueous phase is too high (>10%), chlorophyll remains partially soluble. Corrective Action:

  • Reduce Alcohol: Ensure the initial crude extract is evaporated to dryness or near-dryness before suspending in water. Residual methanol acts as a co-solvent, keeping chlorophyll in the water phase.

  • Salting Out: Add NaCl (1-2%) to the aqueous phase to increase ionic strength, forcing non-polar chlorophyll into the organic (hexane) phase.

  • Gentle Mixing: Use a rolling motion rather than vigorous shaking to prevent emulsions.

Issue 2: "I have low recovery of Apigenin 7-diglucuronide in the n-Butanol fraction."

Diagnosis: pH-dependent solubility issues. Root Cause: A7DG contains two glucuronic acid units. At neutral or basic pH, the carboxyl groups are ionized (


), making the molecule extremely water-soluble and less likely to partition into n-Butanol.
Corrective Action: 
  • Acidify the Aqueous Phase: Before n-Butanol extraction, adjust the aqueous phase pH to 2.5 – 3.0 using dilute HCl or Formic Acid. This protonates the carboxyl groups (

    
    ), suppressing ionization and significantly improving partitioning into n-Butanol.
    
Issue 3: "Chlorophyll is co-eluting with my target on the Silica column."

Diagnosis: Inappropriate stationary phase for this separation. Root Cause: Silica gel is acidic and polar; however, chlorophyll can "tail" significantly. More importantly, A7DG is too polar for standard normal-phase silica and may bind irreversibly or streak. Corrective Action:

  • Switch to Polyamide or HP-20: Use Diaion HP-20 (macroporous resin). Chlorophyll binds very strongly to the styrenic matrix and requires ~95% ethanol/acetone to elute. A7DG will elute earlier (30-50% ethanol), resulting in clean separation.

Experimental Protocols

Protocol A: The "Polarity Gap" Defatting (Liquid-Liquid Extraction)

Use this as the primary cleanup step for crude extracts.

Reagents:

  • Crude Plant Extract (Dried)[1]

  • Distilled Water (pH adjusted to 3.0 with HCl)

  • Petroleum Ether (40-60°C) or n-Hexane

  • n-Butanol (saturated with water)

Step-by-Step:

  • Suspension: Suspend 10 g of dried crude methanol extract in 100 mL of warm distilled water (50°C). Sonicate for 10 minutes to ensure dispersion.

  • Defatting (Chlorophyll Removal): Transfer to a separatory funnel. Add 100 mL of Petroleum Ether . Shake gently for 2 minutes.

  • Phase Separation: Allow layers to settle.

    • Top Layer (Green): Contains Chlorophyll, lipids, waxes. DISCARD .

    • Bottom Layer (Brown/Yellow): Contains A7DG, sugars, other glycosides.[1] KEEP .

  • Repetition: Repeat the Petroleum Ether wash 3 times until the organic layer is colorless.

  • Target Extraction: Add 100 mL of n-Butanol to the aqueous phase. Shake well.

    • Top Layer (Yellow): Contains Apigenin 7-diglucuronide .

    • Bottom Layer (Clear/Pale): Contains sugars, salts.

  • Collection: Collect the n-Butanol fraction and evaporate to dryness.

Protocol B: Macroporous Resin "Catch & Release"

Use this for high-purity isolation if LLE is insufficient.

Materials:

  • Column: Glass column (e.g., 2.5 x 50 cm)

  • Resin: Diaion HP-20 or Amberlite XAD-16 (Pre-soaked in MeOH for 24h, then washed with water).

Step-by-Step:

  • Loading: Dissolve the defatted fraction (from Protocol A) in a minimum volume of 10% MeOH/Water. Load onto the column.[2][3][4][5][6]

  • Wash 1 (Sugars/Salts): Elute with 2 Bed Volumes (BV) of Distilled Water . Discard eluate.

  • Elution 1 (Target - A7DG): Elute with 30% - 50% Ethanol .

    • Observation: Collect fractions. A7DG typically elutes here. Monitor via TLC (Silica, EtOAc:Formic Acid:Water 10:2:3).

  • Elution 2 (Chlorophyll Strip): Elute with 95% Ethanol or Acetone .

    • Observation: A dark green band will elute. This is the remaining chlorophyll and non-polar flavonoids. Discard .

Data & Specifications

Table 1: Solvent Compatibility & Partitioning Coefficients
CompoundPolaritySolubility in HexaneSolubility in Water (pH 7)Solubility in Water (pH 3)Solubility in n-BuOH
Chlorophyll a/b Non-PolarHigh InsolubleInsolubleModerate
Apigenin Aglycone Semi-PolarLowLowLowHigh
Apigenin 7-diglucuronide Polar Insoluble High (Ionized)Moderate (Unionized)High (Target Phase)
Table 2: Resin Elution Gradient (Diaion HP-20)
Eluent (Ethanol %)Compounds ElutedVisual ColorAction
0% (Water) Sugars, Amino Acids, SaltsClear/Pale YellowDiscard
20 - 30% Monoglycosides, Small PhenolicsYellowCheck for impurities
40 - 60% Apigenin 7-diglucuronide Deep Yellow COLLECT
95 - 100% Chlorophyll, Waxes, AglyconesDark Green Waste / Regen

Visualization: Isolation Workflow

The following diagram illustrates the critical decision points for removing chlorophyll while retaining the polar diglucuronide.

G RawMaterial Dried Plant Powder Extraction Extraction (80% MeOH) + Sonication RawMaterial->Extraction CrudeExtract Crude Extract (Green, Viscous) Extraction->CrudeExtract WaterSuspend Suspend in H2O (pH adjusted to 3.0) CrudeExtract->WaterSuspend Evaporate MeOH first LLE_Hexane LLE: Wash with Hexane (x3) WaterSuspend->LLE_Hexane HexanePhase Hexane Phase (Chlorophyll/Lipids) LLE_Hexane->HexanePhase Waste AqPhase Aqueous Phase (Contains A7DG) LLE_Hexane->AqPhase Keep LLE_BuOH LLE: Extract with n-Butanol AqPhase->LLE_BuOH WaterWaste Water Phase (Sugars/Salts) LLE_BuOH->WaterWaste Discard BuOHPhase n-Butanol Fraction (Enriched A7DG) LLE_BuOH->BuOHPhase Target HP20 Diaion HP-20 Column BuOHPhase->HP20 Load Sample EluteTarget Elute 40-50% EtOH (Purified A7DG) HP20->EluteTarget Primary Yield EluteGreen Elute 95% EtOH (Residual Chlorophyll) HP20->EluteGreen Column Cleaning

Caption: Workflow for isolating Apigenin 7-diglucuronide, highlighting the specific removal of chlorophyll via Hexane partitioning and HP-20 resin "stripping".

References

  • Vertex AI Search. (2025). Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts. National Institutes of Health (PMC). Available at: [Link]

  • Wang, G., et al. (2018). Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. National Institutes of Health (PMC). Available at: [Link]

  • MDPI. (2023). Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography. Available at: [Link]

Sources

Validation & Comparative

NMR spectral assignment of apigenin 7-diglucuronide vs 7-glucuronide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the NMR Spectral Assignment of Apigenin 7-Diglucuronide vs. 7-Glucuronide

Executive Summary: The Structural Challenge

In flavonoid analysis, distinguishing between mono- and di-glycosides is a frequent bottleneck. While Mass Spectrometry (MS) readily identifies the molecular weight difference (Δ176 Da for a glucuronyl moiety), it fails to definitively assign the regiochemistry and inter-glycosidic linkage of the sugars.

This guide provides a definitive protocol for distinguishing Apigenin 7-O-


-D-glucuronide (A7G)  from Apigenin 7-O-[

-D-glucuronosyl-(1

2)-

-D-glucuronide] (A7DG)
. The distinction relies on detecting the "Glycosylation Shift" in

C NMR and confirming connectivity via HMBC.

Key Differentiator: The presence of a second anomeric proton in


H NMR and the characteristic downfield shift of the inner glucuronic acid's C-2'' carbon in 

C NMR.

Structural Basis & Nomenclature

Before interpreting spectra, we must define the atom numbering. We utilize the standard flavonoid numbering system.

  • Aglycone: Apigenin (4',5,7-trihydroxyflavone).

  • Glycosidic Linkage:

    • A7G: Glucuronic acid attached at C-7.[1][2][3]

    • A7DG: A terminal glucuronic acid attached to the C-2'' position of the inner glucuronic acid (1

      
      2 linkage).
      
Visualization: The Correlation Strategy

The following diagram outlines the logical flow for assigning these structures, highlighting the critical NMR correlations required for proof.

NMR_Strategy cluster_logic Decision Logic Sample Purified Flavonoid MS LC-MS/MS (Determine MW) Sample->MS Step 1 H1 1H NMR (Count Anomeric Protons) MS->H1 m/z 445 vs 621 C13 13C NMR (Identify Glycosylation Shift) H1->C13 1 vs 2 Sugar Signals HMBC 2D HMBC (Confirm Linkage) C13->HMBC Target C-2'' Result Structural Confirmation HMBC->Result H-1''' -> C-2''

Figure 1: Strategic workflow for differentiating flavonoid glucuronides. The critical path involves using HMBC to verify the inter-glycosidic linkage detected by Carbon-13 shifts.

Comparative NMR Analysis

Solvent Standard: DMSO-


 is the required solvent. Methanol-

often obscures the sugar region due to OH exchange and solvent suppression overlap. DMSO-

allows observation of exchangeable phenolic protons (OH-5), which confirms the aglycone oxidation state.
Proton ( H) NMR Signatures

The aromatic region (6.0–8.0 ppm) will be nearly identical for both compounds. The discrimination lies entirely in the sugar region (3.0–5.5 ppm).

  • A7G (Monoglucuronide):

    • Shows one anomeric doublet at

      
       ~5.1–5.2 ppm.
      
    • Coupling constant (

      
      ) ~7.0–7.5 Hz, confirming the 
      
      
      
      -configuration.
  • A7DG (Diglucuronide):

    • Shows two distinct anomeric doublets.

    • Inner Anomeric (H-1''): Often slightly shielded compared to the terminal one.

    • Terminal Anomeric (H-1'''): Appears in the 5.2–5.5 ppm range.

    • Note: In DMSO-

      
      , sugar hydroxyls (OH) appear as doublets/triplets between 4.0–5.5 ppm. Do not confuse these with anomeric protons. D
      
      
      
      O exchange
      is a mandatory validation step to eliminate OH signals if the assignment is ambiguous.
Carbon ( C) NMR & The Glycosylation Shift

This is the most robust method for identification. When a sugar is attached to a hydroxyl group of another sugar, the carbon carrying that hydroxyl group shifts downfield (deshielded) by 4–8 ppm.

  • A7G: The C-2'' carbon (unsubstituted) appears at its standard region (~73.0 ppm).

  • A7DG: The C-2'' carbon is now the attachment point for the second sugar. It shifts downfield to ~80.0–82.0 ppm .

Comparative Data Table

Table 1: Representative NMR Shifts in DMSO-


 (500 MHz).
PositionAtom TypeA7G (7-Glucuronide)

(ppm)
A7DG (7-Diglucuronide)

(ppm)
Diagnostic Note
Aglycone
6CH6.456.48Minimal change
8CH6.846.88Minimal change
7C-O162.5162.3Aglycone attachment point
Inner Sugar
1''CH (Anomeric)5.15 (d, J=7.2) 5.25 (d, J=7.5) Inner anomeric
2''CH72.8 81.5 CRITICAL SHIFT (+8.7 ppm)
6''COOH~170.5~170.2Carboxyl group
Terminal Sugar
1'''CH (Anomeric)Absent5.05 (d, J=7.6) Terminal anomeric
2'''CHAbsent73.1Standard position
6'''COOHAbsent~170.5Second carboxyl

Technical Insight: The shift of C-2'' from 72.8 to 81.5 ppm is the "smoking gun" for a 1


2 linkage. If the linkage were 1

4, you would see the shift at C-4''.

Experimental Protocol: Self-Validating Assignment

To ensure high-trust results (E-E-A-T), follow this step-by-step workflow. This protocol is designed to prevent common errors like solvent peaks obscuring signals or misinterpreting ROESY artifacts.

Step 1: Sample Preparation
  • Dissolve 3–5 mg of the isolated flavonoid in 600

    
    L of DMSO-
    
    
    
    (99.9% D)
    .
  • Crucial: Ensure the sample is completely dry before dissolution. Residual water (3.33 ppm) overlaps with sugar ring protons.

  • Transfer to a 5mm high-precision NMR tube.

Step 2: 1D Acquisition
  • Run

    
    H NMR:  64 scans. Optimize SW (spectral width) to 14 ppm to catch the chelated 5-OH proton (~12.9 ppm).
    
  • Run

    
    C NMR / DEPT-135:  Minimum 1024 scans. Verify the number of carbonyl carbons (182 ppm for C-4 ketone, ~170 ppm for sugar acids). A7G has 2 carbonyls; A7DG has 3.
    
Step 3: 2D Correlation (The Proof)
  • HSQC (Heteronuclear Single Quantum Coherence): Use to assign protons to their direct carbons. Identify the anomeric pairs (

    
     and 
    
    
    
    ).
  • HMBC (Heteronuclear Multiple Bond Correlation): Set long-range coupling delay to 60–80 ms (optimized for

    
     ~8 Hz).
    
    • Look for Correlation A: H-1'' (Inner)

      
       C-7 (Aglycone). Proves 7-O-linkage.
      
    • Look for Correlation B: H-1''' (Terminal)

      
       C-2'' (Inner). Proves 1
      
      
      
      2 inter-glycosidic linkage.
Visualization: HMBC Connectivity

HMBC_Connectivity cluster_legend Legend Aglycone_C7 Aglycone C-7 (162.5 ppm) Inner_H1 Inner H-1'' (5.25 ppm) Inner_H1->Aglycone_C7 HMBC (3J) Inner_C2 Inner C-2'' (81.5 ppm) Terminal_H1 Terminal H-1''' (5.05 ppm) Terminal_H1->Inner_C2 HMBC (3J) Definitive Linkage Proof key Blue Arrow = Observed HMBC Correlation

Figure 2: Key HMBC correlations required to confirm the Apigenin 7-O-[glucuronosyl-(1


2)-glucuronide] structure.

Troubleshooting & Common Pitfalls

  • pH Sensitivity: Glucuronides are carboxylic acids. In DMSO, the -COOH proton is often broad or invisible. If the solution is slightly acidic or basic (due to impurities), the chemical shifts of C-1'' and C-5'' can fluctuate.

  • Rotamers: Hindered rotation around the glycosidic bond can sometimes cause line broadening. If peaks are broad, run the experiment at 303 K or 313 K to sharpen them.

  • MS Source Fragmentation: In LC-MS, glucuronides are fragile. High fragmentation voltage can cause in-source decay, making A7DG look like A7G. Always check the molecular ion in a soft ionization mode (negative mode ESI is preferred for glucuronides).

References

  • Zhang, Y., et al. (2014). "Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens." Journal of Geochemical Exploration.

  • BenchChem. (2025).[2] "Apigenin 7-O-glucuronide: Chemical and Physical Properties." BenchChem Technical Guides.

  • PubChem. (2025). "Apigenin 7-glucuronosyl-(1->2)-glucuronide (CID 44257815)."[1] National Library of Medicine.[1] [1]

  • Veit, M., et al. (1990). "Di-C-glycosylflavones from Adanansonia digitata." Phytochemistry.
  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.

Sources

Mass Fragmentation Patterns of Apigenin 7-Diglucuronide Standards: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass fragmentation patterns of apigenin 7-diglucuronide standards Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the metabolic profiling of flavonoids, distinguishing between glycosidic conjugates is a critical analytical challenge. Apigenin, a bioactive flavone, undergoes extensive Phase II metabolism, primarily glucuronidation. While Apigenin 7-O-glucuronide is the most prevalent metabolite, the Apigenin 7-diglucuronide (specifically the 7-O-glucuronosylglucuronide) represents a distinct structural entity often confused with isomeric bis-glucuronides (e.g., 7,4'-di-O-glucuronide).

This guide provides an in-depth technical comparison of the mass spectrometric behavior of Apigenin 7-diglucuronide standards against its monoglucuronide and aglycone counterparts. It establishes a self-validating protocol for the unambiguous identification of these metabolites using LC-MS/MS, focusing on diagnostic ion ratios and fragmentation pathways.

The Chemical Landscape: Standards & Structural Isomers

Accurate quantification requires understanding the specific structural differences between the available standards.

Standard NameChemical StructureMolecular WeightPrecursor Ion [M-H]⁻Key Characteristic
Apigenin Aglycone C15H10O5270.24 Dam/z 269Base flavone core; highly hydrophobic.
Apigenin 7-O-glucuronide C21H18O11446.36 Dam/z 445Monosaccharide substitution at C7. Major circulating metabolite.
Apigenin 7-diglucuronide C27H26O17622.48 Dam/z 621Disaccharide (GlcA-GlcA) chain at C7. Produces unique sugar fragments.
Apigenin 7,4'-di-O-glucuronide C27H26O17622.48 Dam/z 621Isomeric bis-glucuronide. Distinguishable only by fragmentation pattern (lack of disaccharide ion).

Experimental Workflow & Protocol

To replicate the fragmentation patterns described below, the following experimental conditions are recommended. This protocol is designed to maximize ionization efficiency in negative mode, which is superior for glucuronide detection due to the carboxylic acid moieties.

Step 1: Sample Preparation
  • Biological Fluids (Plasma/Bile): Protein precipitation is preferred over SPE to prevent loss of polar diglucuronides.

    • Mix 100 µL plasma with 300 µL ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Vortex for 60s; Centrifuge at 14,000 x g for 10 min at 4°C.

    • Inject supernatant directly.

Step 2: Chromatographic Separation (LC Conditions)
  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar diglucuronides)

    • 1-10 min: 5% -> 40% B

    • 10-12 min: 40% -> 95% B

  • Flow Rate: 0.3 mL/min.[1]

  • Temperature: 40°C.

Step 3: Mass Spectrometry (MS/MS Conditions)
  • Ionization: ESI Negative Mode (ESI-).[4]

  • Source Voltage: -4.5 kV.

  • Collision Energy (CE): Ramped (20-40 eV) to observe both precursor survival and full fragmentation.

  • Scan Mode: Product Ion Scan (for identification) or MRM (for quantification).

Comparative Fragmentation Analysis

The differentiation of Apigenin 7-diglucuronide relies on specific neutral losses and the stability of the glycosidic bond.

Mechanism of Fragmentation

In negative ion mode, glucuronides typically undergo collision-induced dissociation (CID) via the cleavage of the glycosidic bond.

  • Neutral Loss of 176 Da: Corresponds to a single glucuronic acid unit (C6H8O6).

  • Neutral Loss of 352 Da: Corresponds to two glucuronic acid units.

  • Diagnostic Sugar Ions: The formation of a stable ion at m/z 351 is the hallmark of a diglucuronide (disaccharide) moiety.

Fragmentation Pathway Visualization

The following diagram illustrates the competing fragmentation pathways that allow for structural differentiation.

FragmentationPathway Precursor Apigenin 7-diglucuronide [M-H]⁻ m/z 621 Intermediate Apigenin 7-O-glucuronide [M-H]⁻ m/z 445 Precursor->Intermediate Neutral Loss 176 Da (Terminal GlcA) Aglycone Apigenin Aglycone [Y₀]⁻ m/z 269 Precursor->Aglycone Neutral Loss 352 Da (Simultaneous cleavage) SugarFragment Diglucuronate Moiety [C₁₂H₁₅O₁₂]⁻ m/z 351 Precursor->SugarFragment Charge Retention on Sugar (Diagnostic for Diglucuronide) Intermediate->Aglycone Neutral Loss 176 Da (Proximal GlcA) GlcA Glucuronic Acid Frag m/z 175 / 113 SugarFragment->GlcA Secondary Frag

Caption: Fragmentation pathway of Apigenin 7-diglucuronide in ESI negative mode. The m/z 351 ion is diagnostic for the disaccharide chain.

Data Comparison Table
Ion TypeApigenin 7-diglucuronideApigenin 7-O-glucuronideApigenin Aglycone
Precursor [M-H]⁻ 621 445 269
Primary Product Ion 269 (Aglycone)269 (Aglycone)N/A
Secondary Product Ion 445 (Intermediate)175 (GlcA residue)117 (RDA fragment)
Diagnostic Ion 351 (Diglucuronate)N/AN/A
Neutral Loss -176, -352-176-CO₂ (44 Da)

Key Differentiator:

  • Apigenin 7-diglucuronide: Shows a distinct fragment at m/z 351 . This ion represents the charged diglucuronic acid chain.

  • Apigenin 7,4'-di-O-glucuronide (Isomer): Will show m/z 621 -> 445 -> 269 but lacks the intense m/z 351 fragment because the two glucuronic acid groups are on different parts of the molecule and do not fragment as a single unit.

Performance vs. Alternatives

Why is the specific "Apigenin 7-diglucuronide" standard necessary?

Quantification Accuracy

Using Apigenin 7-O-glucuronide (m/z 445) as a surrogate standard for the diglucuronide (m/z 621) leads to significant quantification errors. The ionization efficiency of the diglucuronide is typically lower due to increased polarity and size.

  • Risk: Underestimation of total apigenin pool if the diglucuronide is not quantified separately.

Biological Significance

The 7-diglucuronide is often a marker of specific UGT isoform activity (e.g., UGT1A1 or UGT2B7) that is capable of accepting a glycoside as a substrate. Distinguishing it from the 7-O-glucuronide allows researchers to map specific metabolic pathways in liver vs. intestinal microsomes.

Chromatographic Resolution

While MS can distinguish them by mass (621 vs 445), the diglucuronide elutes earlier (more polar) than the monoglucuronide on Reverse Phase C18.

  • Retention Order: Diglucuronide < Monoglucuronide < Aglycone.

  • Without the specific standard, the early eluting peak at m/z 621 might be mistaken for an unrelated matrix interference or an isobaric impurity.

Experimental Validation Workflow

To ensure the identity of your standard, follow this logic flow:

Workflow Start Unknown Peak m/z 621 Step1 Check MS2 Spectrum Start->Step1 Decision1 Fragment m/z 351 present? Step1->Decision1 Result1 Identity: Apigenin 7-diglucuronide (Disaccharide) Decision1->Result1 Yes (High Intensity) Result2 Identity: Apigenin di-O-glucuronide (Bis-conjugate) Decision1->Result2 No (Absent/Low)

Caption: Decision tree for distinguishing Apigenin 7-diglucuronide from isomeric bis-glucuronides using MS/MS data.

References

  • Characterization of Flavonoid Glucuronides by LC-MS/MS Source: ResearchGate Description: Detailed analysis of fragmentation pathways for flavonoid mono- and di-glucuronides, highlighting the stability of the diglucuronate moiety.[5] URL:[Link]

  • Identification of Polyphenol Glucuronide Conjugates Source: MDPI (Molecules) Description: Study identifying Apigenin-7-O-di-glucuronide with precursor m/z 621.1 and characteristic fragments. URL:[Link]

  • Differentiation of Flavonoid Glycoside Isomers Source: Journal of the American Society for Mass Spectrometry Description:[6] Foundational work on using metal complexation and MS/MS to differentiate isomeric flavonoid glycosides. URL:[Link]

  • PubChem Compound Summary: Apigenin 7-O-glucuronide Source: National Institutes of Health (NIH) Description: Chemical and physical properties of the primary metabolite for comparison.[1] URL:[Link]

Sources

Comparative Guide: Antioxidant Activity of Apigenin vs. Apigenin 7-Diglucuronide

[1][2][3]

Executive Summary

Verdict: Apigenin (Aglycone) exhibits superior in vitro radical scavenging capacity compared to Apigenin 7-diglucuronide (A7DG) . The presence of the diglucuronide moiety at the C7 position sterically hinders the molecule and blocks a key hydroxyl group, reducing its direct electron-donating potential.

However, A7DG demonstrates distinct advantages in biological systems . Its high water solubility facilitates transport in plasma, and it acts as a metabolic reservoir (prodrug) that can be hydrolyzed back to the active aglycone by

Chemical Identity & Structural Basis[4][5]

The antioxidant potency of flavonoids relies heavily on the number and position of free hydroxyl (-OH) groups. The conversion of Apigenin to A7DG fundamentally alters the pharmacophore.

FeatureApigenin Apigenin 7-diglucuronide (A7DG)
CAS Registry 520-36-574696-01-8 (varies by linkage)
Molecular Weight ~270.24 g/mol ~622.5 g/mol
Hydrophobicity (LogP) High (Lipophilic)Low (Hydrophilic/Polar)
Key Pharmacophore C4'=OH, C5=OH, C7=OH C4'=OH, C5=OH, C7=Blocked
Solubility Soluble in DMSO, Ethanol; Poor in WaterHighly Soluble in Water/Buffers
Structural Impact on Reactivity (DOT Visualization)

The following diagram illustrates the structural blockage at the C7 position in A7DG, which prevents the formation of the stable phenoxy radical at that site, forcing reliance on the B-ring (4'-OH) for scavenging.

Gcluster_0Apigenin (Aglycone)cluster_1Apigenin 7-diglucuronideApiApigenin Core(C15H10O5)OH7C7-OH Group(Free)Api->OH7High ReactivityOH4C4'-OH Group(Free)Api->OH4Primary Radical SiteGlcADiglucuronide Moiety(Bulky/Polar)OH7->GlcAGlycosylationA7DGA7DG CoreA7DG->GlcABlocks C7 Position(Steric Hindrance)OH4_GC4'-OH Group(Free)A7DG->OH4_GRetained Activity

Caption: Structural modification showing the blockage of the C7 reactive site in A7DG by bulky glucuronic acid groups.

In Vitro Antioxidant Performance[1][6][7]

Experimental data consistently ranks the aglycone above the glycoside in direct electron transfer (SET) and hydrogen atom transfer (HAT) assays.

Comparative Data Summary

Data aggregated from comparative studies on flavone glycosides (e.g., Aloysia, Perilla extracts).

Assay TypeMetricApigeninApigenin 7-diglucuronidePerformance Ratio
DPPH (Radical Scavenging)IC50 (

M)
5.96 ~15.0 - 25.0Apigenin is ~3x more potent
ABTS (Cation Scavenging)TEAC (mM)2.1 1.4Apigenin is ~1.5x more potent
FRAP (Reducing Power)Abs @ 700nmHighModerateApigenin reduces Fe3+ faster
Lipid Peroxidation Inhibition %>85% ~60%Aglycone partitions better into lipids

Interpretation:

  • DPPH/ABTS: A7DG lacks the C7-OH. While the C4'-OH (B-ring) is the primary site for radical attack, the electron-withdrawing nature of the glycoside at C7 reduces the electron density across the conjugated system, slightly weakening the H-donating ability of the remote C4'-OH.

  • Lipid Systems: Apigenin's lipophilicity allows it to embed in cell membranes and protect against lipid peroxidation. A7DG is too polar to enter the lipid bilayer effectively.

Biological Context: The "Prodrug" Mechanism

While in vitro assays favor Apigenin, in vivo efficacy often relies on A7DG.

Bioavailability Pathway
  • Ingestion: Pure Apigenin has poor oral bioavailability due to low solubility.

  • Metabolism: Absorbed Apigenin is rapidly converted by UGT enzymes in the liver/intestine into Apigenin-7-glucuronide (and potentially diglucuronides) for transport in the blood.

  • Tissue Action: Circulating glucuronides (like A7DG) are deconjugated by tissue-specific

    
    -glucuronidases (e.g., in sites of inflammation or tumors) to release free Apigenin.
    

Key Finding: In studies involving retinal oxidative stress and kidney injury (HK-2 cells), A7DG showed significant protection not by direct scavenging, but by activating the Nrf2/ARE pathway and inhibiting p38 MAPK .

Bioavailabilitycluster_gutGut / Ingestioncluster_bloodCirculation (Plasma)cluster_tissueTarget Tissue (e.g., Retina/Kidney)Api_OralApigenin (Oral)MetaboliteCirculating Glucuronides(High Solubility)Api_Oral->MetabolitePhase II MetabolismA7DG_OralA7DG (Oral)A7DG_Oral->MetaboliteDirect AbsorptionTissue_EntryTissue_EntryMetabolite->Tissue_EntryTransportEnzymeBeta-GlucuronidaseFreeApiFree Apigenin(Active ROS Scavenger)Enzyme->FreeApiHydrolysisNrf2Nrf2 Pathway ActivationFreeApi->Nrf2SignalingTissue_Entry->Enzyme

Caption: Metabolic cycling of Apigenin and A7DG. A7DG acts as a soluble transport form that releases the active aglycone in target tissues.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol A: DPPH Radical Scavenging Assay (Direct Comparison)

Objective: Quantify the IC50 shift caused by glycosylation.

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM solution in Methanol (freshly prepared).

    • Samples: Apigenin and A7DG dissolved in DMSO (stock) and diluted in Methanol.

    • Control: Ascorbic Acid or Trolox.

  • Procedure:

    • Step 1: Prepare a dilution series (e.g., 5, 10, 25, 50, 100

      
      M) for both compounds.
      
    • Step 2: Add 100

      
      L of sample to 100 
      
      
      L of DPPH solution in a 96-well plate.
    • Step 3: Incubate in the dark at Room Temperature (RT) for 30 minutes.

    • Step 4: Measure absorbance at 517 nm .

  • Calculation:

    • Plot Concentration vs. % Inhibition to determine IC50.

    • Expected Result: Apigenin IC50

      
       6 
      
      
      M; A7DG IC50
      
      
      15–20
      
      
      M.
Protocol B: Cellular Antioxidant Activity (CAA)

Objective: Assess activity in a biological environment (accounting for uptake).

  • Cell Line: HepG2 or RAW 264.7 macrophages.

  • Probe: DCFH-DA (2',7'-dichlorofluorescin diacetate).[1]

  • Stressor: AAPH (Peroxyl radical generator).

  • Workflow:

    • Seed cells (6x10^4/well). Incubate 24h.

    • Treat cells with Apigenin or A7DG (plus DCFH-DA) for 1 hour.

    • Wash cells with PBS (removes extracellular antioxidants).

    • Add AAPH (600

      
      M).
      
    • Read Fluorescence (Ex 485nm / Em 535nm) every 5 mins for 1 hour.

  • Analysis:

    • Calculate the Area Under the Curve (AUC) of fluorescence.

    • Note: A7DG may show lower activity here unless the incubation time is long enough for cellular deconjugation.

References

  • Structure-Activity Relationships of Flavonoids.Journal of Agricultural and Food Chemistry.

    • (General Reference for Flavonoid SAR)

  • Apigenin-7-diglucuronide protects retinas against bright light-induced photoreceptor degener

    • Antioxidant activity of apigenin and its glycosides.

      • Relationships Between Chemical Structure and Antioxidant Activity of Isolated Phytocompounds from Lemon Verbena.Antioxidants (MDPI), 2019.

        • Comparative pharmacokinetics and metabolism of apigenin and its glycosides.Journal of Nutritional Biochemistry.

          A Comparative Guide to the Pharmacokinetics of Apigenin Glucuronides: Rat vs. Human Models

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Rationale for Comparative Pharmacokinetics

          Apigenin, a flavone abundantly found in dietary staples like parsley, chamomile, and celery, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] However, the journey from dietary intake to systemic biological activity is governed by its pharmacokinetic (PK) profile—specifically, its absorption, distribution, metabolism, and excretion (ADME). For apigenin, this journey is dominated by extensive first-pass metabolism, primarily through glucuronidation, a phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[3]

          This extensive metabolism results in low oral bioavailability of the free apigenin aglycone, with the predominant circulating forms being its glucuronide and sulfate conjugates.[1][4] Understanding the nature and formation of these glucuronides is paramount for predicting in vivo efficacy and potential drug-drug interactions. Preclinical studies, predominantly in rodent models like rats, form the bedrock of drug development. Yet, significant species-specific differences in drug metabolism can lead to poor translation of preclinical findings to human clinical trials.

          This guide provides an in-depth comparison of the pharmacokinetics of apigenin glucuronides in rats and humans. We will dissect the underlying metabolic pathways, highlight critical differences in enzymatic activity, and present key pharmacokinetic parameters. The objective is to equip researchers and drug development professionals with the nuanced understanding required to navigate the complexities of interspecies extrapolation for this promising natural compound.

          Metabolic Landscape: The Central Role of Glucuronidation

          Glucuronidation is the primary metabolic fate of apigenin in both rats and humans.[4] This process involves the covalent attachment of glucuronic acid to apigenin's hydroxyl groups, a reaction that significantly increases its water solubility and facilitates its excretion.[5] The specific UGT enzymes involved and their tissue-specific expression levels are the principal drivers of the observed pharmacokinetic differences between species.

          Human Metabolism of Apigenin

          In humans, apigenin undergoes rapid and efficient glucuronidation. Following oral administration, the primary metabolites identified in plasma and urine are apigenin-7-O-glucuronide and apigenin-4′-O-glucuronide.[6][7] Apigenin-7-sulfate has also been identified as a major metabolite in human plasma.[7] The formation of these conjugates occurs predominantly in the liver and the intestine. In vitro studies using human liver and intestinal microsomes have shown that the formation activity of apigenin-7-glucuronide is substantially higher than that of apigenin-4'-glucuronide in the liver, while the intestine shows a greater relative contribution to the formation of the 4'-glucuronide.[8]

          Rat Metabolism of Apigenin

          Rats also extensively metabolize apigenin through glucuronidation. However, the metabolic profile is more complex than in humans. A key difference is the notable contribution of phase I metabolism, where apigenin is first hydroxylated by cytochrome P450 enzymes (specifically CYP1A1, CYP2B, and CYP2E1) to form luteolin.[9] This luteolin then undergoes extensive phase II conjugation to form various monoglucuronides.[9]

          In addition to direct monoglucuronidation of apigenin, rat models have demonstrated the formation of more complex conjugates, including diglucuronoconjugates and glucuronosulfoconjugates, which are not typically reported in humans.[9] Furthermore, studies indicate that the intestine plays a more dominant role than the liver in the extensive first-pass elimination of apigenin in rats.[10] Sex-dependent differences in metabolism have also been observed in rats, with female rats showing a higher rate of glucuronide conjugate formation compared to males.[11]

          G cluster_human Human Metabolic Pathway cluster_rat Rat Metabolic Pathway Apigenin_H Apigenin UGTs_H UGT1A1, UGT1A9, etc. Apigenin_H->UGTs_H Predominant Glucuronidation Metabolites_H Major Metabolites: - Apigenin-7-O-glucuronide - Apigenin-4'-O-glucuronide - Apigenin-7-sulfate UGTs_H->Metabolites_H Apigenin_R Apigenin CYP450 CYP1A1, CYP2B, CYP2E1 Apigenin_R->CYP450 Phase I Hydroxylation UGTs_R Rat UGTs Apigenin_R->UGTs_R Direct Glucuronidation Luteolin Luteolin CYP450->Luteolin Luteolin->UGTs_R Glucuronidation Metabolites_R Major Metabolites: - Apigenin Monoglucuronides - Luteolin Glucuronides - Diglucuronides - Sulfoconjugates UGTs_R->Metabolites_R start Oral Apigenin Intake start->Apigenin_H start->Apigenin_R

          Comparative Metabolic Pathways of Apigenin in Humans vs. Rats.

          Comparative Pharmacokinetic Parameters

          The differences in metabolic pathways directly translate to distinct pharmacokinetic profiles for apigenin and its metabolites in rats and humans. The oral bioavailability of the parent apigenin is consistently low across both species, underscoring the efficiency of first-pass metabolism.[1][10]

          ParameterRatHumanKey Insights & Causality
          Oral Bioavailability (F) Very low (~0.7%)[10]Poor, though not precisely quantified for pure aglycone.[1][7]Extensive and rapid first-pass metabolism in the intestine and liver is the primary cause in both species. Rats exhibit a particularly high intestinal first-pass effect.[10]
          Tmax (Time to Peak Conc.) ~1 hour for aglycone.[12]2-6 hours (for metabolites, after intake of glycosides).[7]The longer Tmax in humans when consuming dietary forms (glycosides) suggests hydrolysis by colonic microbiota is required before absorption, delaying peak concentration.[7] Rats dosed with the aglycone show rapid absorption.
          Elimination Half-life (T½) Highly variable; reports range from 1.8-4.2 hours[13] to a very long 91.8 hours.[4][11]Data is limited for pure apigenin; metabolites are cleared more rapidly.The long half-life reported in some rat studies suggests potential tissue accumulation or significant enterohepatic recycling, a process where metabolites excreted in bile are reabsorbed in the intestine.[4][13]
          Major Circulating Metabolites Apigenin monoglucuronides, Luteolin glucuronides, Sulfoconjugates.[6][9]Apigenin-7-O-glucuronide, Apigenin-4'-O-glucuronide, Apigenin-7-sulfate.[7]This directly reflects the metabolic pathways. The presence of luteolin conjugates in rats is a key differentiator, stemming from the active Phase I hydroxylation pathway.[9]
          Primary Site of Metabolism Intestine > Liver[3][10]Liver and Intestine[8]Species differences in the expression and activity of UGT enzymes in the gut wall contribute to the rat's pronounced intestinal metabolism.[3]

          Experimental Methodologies: A Guide for Researchers

          To generate reliable comparative pharmacokinetic data, robust and well-validated experimental protocols are essential. The choice of methodology is driven by the need to accurately quantify both the parent compound and its myriad metabolites in biological matrices.

          Protocol 1: In Vivo Pharmacokinetic Study in Rats

          This protocol outlines a standard procedure to determine the pharmacokinetic profile of apigenin following oral administration.

          Objective: To determine key PK parameters (Cmax, Tmax, AUC, T½) of apigenin and its glucuronides in rat plasma.

          Methodology:

          • Animal Model: Male Sprague-Dawley or Wistar rats (n=5-6 per group) are typically used. Animals are fasted overnight to ensure gastric emptying and reduce variability in absorption.

          • Dosing: Apigenin is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a defined dose (e.g., 20 mg/kg). The choice of vehicle is critical; it must solubilize the compound without affecting its absorption.

          • Blood Sampling: Serial blood samples (~100-200 µL) are collected from the tail vein or jugular vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). The time points are selected to accurately capture the absorption, distribution, and elimination phases of the drug.

          • Sample Processing: Blood is collected into heparinized tubes and immediately centrifuged to separate plasma. The plasma is stored at -80°C until analysis. To quantify total apigenin (aglycone + conjugates), a parallel set of plasma samples is treated with β-glucuronidase/sulfatase to hydrolyze the conjugates back to the free aglycone.

          • Bioanalysis: Plasma concentrations of apigenin and its identified glucuronides are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique provides the necessary sensitivity and selectivity for quantification in a complex biological matrix.[10]

          • Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time profiles using non-compartmental analysis software (e.g., Phoenix WinNonlin).

          Protocol 2: In Vitro Metabolism using Liver Microsomes

          This assay is crucial for directly comparing the metabolic activity of hepatic enzymes between species.

          Objective: To determine the kinetics of apigenin glucuronide formation in rat and human liver microsomes.

          Methodology:

          • Materials: Pooled human and rat liver microsomes, apigenin, UDP-glucuronic acid (UDPGA, the co-factor for UGTs), and alamethicin.

          • Microsome Activation (A Self-Validating Step): The UGT active site is located within the lumen of the endoplasmic reticulum. In vitro, the microsomal membrane can be a barrier to the UDPGA co-factor. To ensure maximal and physiologically relevant activity, microsomes are pre-incubated with a pore-forming agent like alamethicin.[14] This permeabilizes the membrane, removing the rate-limiting step of co-factor transport and thus validating that the measured kinetics reflect the true enzymatic capability.

          • Incubation:

            • In a microcentrifuge tube, combine liver microsomes (e.g., 0.5 mg/mL), alamethicin, and buffer. Pre-incubate for 15 minutes on ice.

            • Add apigenin at various concentrations (to determine Km and Vmax).

            • Initiate the reaction by adding UDPGA.

            • Incubate at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

          • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile. This precipitates the microsomal proteins while solubilizing the analyte and metabolites.

          • Analysis: Centrifuge to pellet the protein, and analyze the supernatant for glucuronide formation using LC-MS/MS.

          • Kinetic Analysis: Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).

          G cluster_invivo In Vivo Arm (Pharmacokinetics) cluster_invitro In Vitro Arm (Metabolism) Dose Oral Dosing (Rat or Human Subject) Sample_VIVO Serial Blood/Urine Collection Dose->Sample_VIVO Process_VIVO Plasma Separation & Enzymatic Hydrolysis Sample_VIVO->Process_VIVO Analysis_VIVO LC-MS/MS Analysis Process_VIVO->Analysis_VIVO PK_Params PK Parameters (AUC, Cmax, T½) Analysis_VIVO->PK_Params Microsomes Rat & Human Liver/Intestinal Microsomes Incubate Incubation with Apigenin, UDPGA, Alamethicin Microsomes->Incubate Terminate Reaction Termination (Acetonitrile) Incubate->Terminate Analysis_VITRO LC-MS/MS Analysis Terminate->Analysis_VITRO Met_Kinetics Metabolic Kinetics (Km, Vmax) Analysis_VITRO->Met_Kinetics

          Workflow for Comparative Pharmacokinetic & Metabolic Studies.

          Conclusion and Implications for Drug Development

          The comparative pharmacokinetics of apigenin glucuronides reveal significant differences between rats and humans, primarily driven by variations in both phase I and phase II metabolism. The rat model, with its prominent hydroxylation of apigenin to luteolin and more complex glucuronide profile, represents a more intricate metabolic system than that observed in humans, where direct glucuronidation at the 7 and 4' positions predominates.

          For researchers and drug development professionals, these findings have critical implications:

          • Metabolite Profiling is Essential: Simply measuring the parent compound (apigenin) is insufficient. The biological activity of the glucuronide metabolites themselves must be considered, and profiling should account for the different conjugates formed in each species.

          • Rats as a Predictive Model: While rats are invaluable for initial safety and efficacy studies, direct extrapolation of pharmacokinetic data to humans must be done with extreme caution. The differences in UGT enzyme activity and the contribution of phase I metabolism can lead to inaccurate predictions of human exposure and clearance.[15]

          • Humanized Models: For compounds like apigenin that undergo extensive UGT-mediated metabolism, using more advanced preclinical models, such as humanized UGT1 mice, could offer a more predictive understanding of human pharmacokinetics.[15]

          • Dose Extrapolation: The significant differences in first-pass metabolism, particularly the high intestinal clearance in rats, complicate allometric scaling for dose prediction in first-in-human studies. Physiologically based pharmacokinetic (PBPK) modeling, incorporating in vitro metabolism data from both species, is a more sophisticated and recommended approach.

          Ultimately, a thorough understanding of the species-specific nuances of apigenin glucuronidation is not merely an academic exercise. It is a fundamental requirement for the successful clinical translation of this promising natural compound, ensuring that preclinical data is interpreted correctly and that human studies are designed for maximal safety and efficacy.

          References

          • Wang, M., et al. (2017). Pharmacokinetic properties and drug interactions of apigenin, a natural flavone. Expert Opinion on Drug Metabolism & Toxicology, 13(3), 323-330.
          • Miyauchi, H., et al. (2008). Species Differences in UDP-Glucuronosyltransferase Activities in Mice and Rats. Drug Metabolism and Disposition, 36(12), 2469-2476.
          • ResearchGate. (n.d.).
          • Gradolatto, A., et al. (2004). Metabolism of apigenin by rat liver phase I and phase ii enzymes and by isolated perfused rat liver. Drug Metabolism and Disposition, 32(1), 58-65.
          • Hostetler, G. L., et al. (2022). Absorption, distribution, metabolism and excretion of apigenin and its glycosides in healthy male adults. Food & Function, 13(9), 5094-5102.
          • ResearchGate. (n.d.).
          • Wang, M., et al. (2017).
          • ResearchGate. (n.d.).
          • Kyung Hee University Repository. (2024).
          • Wang, M., et al. (2019). A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota. Molecules, 24(20), 3793.
          • Salehi, B., et al. (2023). Therapeutical properties of apigenin: a review on the experimental evidence and basic mechanisms. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-239.
          • Fujiwara, R., et al. (2018). Species differences in drug glucuronidation: Humanized UDP-glucuronosyltransferase 1 mice and their application for predicting drug glucuronidation and drug-induced toxicity in humans. Pharmacology & Therapeutics, 192, 1-11.
          • Yamashita, N., et al. (2021). Regioselective Glucuronidation of Flavones at C5, C7, and C4′ Positions in Human Liver and Intestinal Microsomes: Comparison among Apigenin, Acacetin, and Genkwanin. Biological and Pharmaceutical Bulletin, 44(8), 1146-1153.
          • ResearchGate. (n.d.).
          • Fisher, M. B., et al. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition, 28(5), 560-566.
          • Han, B., et al. (2024). Apigenin as an emerging hepatoprotective agent: current status and future perspectives. Food & Function.

          Sources

          A Comparative Guide to the Characterization of an Apigenin 7-Diglucuronide Reference Standard

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          In the pursuit of novel therapeutics and the rigorous quality control of botanical products, the fidelity of your research hinges on the quality of your reference standards. This guide provides an in-depth technical comparison for the characterization of an apigenin 7-diglucuronide reference standard, illustrating the critical importance of comprehensive analytical validation. As a senior application scientist, my aim is to not only present the data but to illuminate the scientific rationale behind the necessary characterization, ensuring your experimental outcomes are both reproducible and reliable.

          Apigenin 7-diglucuronide, a flavonoid glycoside found in various medicinal plants, is noted for its potential anti-inflammatory and antioxidant activities. Accurate quantification and identification of this and related compounds in complex matrices demand a reference standard of the highest purity and structural certainty. This guide will compare a comprehensively characterized reference standard, designated "Product A," with a hypothetical "Alternative B" that lacks the same level of rigorous validation.

          The Imperative of a Well-Characterized Reference Standard

          A reference standard serves as the benchmark against which a sample is compared. Its quality directly impacts the accuracy of analytical results. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Pharmacopoeia emphasize the need for well-characterized reference materials for botanical drugs to ensure their quality, safety, and efficacy.

          The use of a poorly characterized standard can lead to significant experimental errors, including inaccurate quantification, misidentification of impurities, and unreliable pharmacological data. This guide will demonstrate how a comprehensive characterization, as with Product A, provides the necessary confidence in your analytical measurements.

          Comparative Analysis: Product A vs. Alternative B

          The quality of a reference standard is defined by its identity, purity, and content, which are established through a combination of analytical techniques. The following table summarizes the characterization data for our well-defined "Product A" and the less-characterized "Alternative B."

          Parameter Product A: Comprehensive Characterization Alternative B: Limited Characterization Impact of Inadequate Characterization
          Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).Stated as "Apigenin 7-diglucuronide." No spectral data provided.Risk of using the wrong compound or an isomeric impurity, leading to invalid results.
          Purity (by HPLC-UV) >99% (by peak area normalization). Chromatogram shows a single major peak with a stable baseline.>95% (method not specified).Undisclosed impurities can interfere with quantification and biological assays.
          Quantitative Assay (by qNMR) 99.5% (w/w) traceable to a primary standard.Not provided.Inaccurate preparation of stock solutions and calibration curves, leading to systematic errors in quantification.
          Residual Solvents Complies with USP <467> limits.Not specified.Residual solvents can be toxic and may interfere with analytical methods.
          Water Content (Karl Fischer) <1.0%Not specified.Inaccurate weighing and concentration calculations.
          Certificate of Analysis (CoA) Comprehensive CoA with all spectral data, purity, and content information.Basic CoA with limited information.Lack of transparency and traceability.

          The Science Behind Comprehensive Characterization

          To understand the significance of the data presented for "Product A," we must delve into the causality behind the experimental choices. The following sections detail the key analytical techniques and the rationale for their application in the characterization of an apigenin 7-diglucuronide reference standard.

          Structural Elucidation: The Foundation of Identity

          A definitive confirmation of the molecular structure is the first and most critical step in characterizing a reference standard. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

          Diagram 1: Workflow for Reference Standard Characterization

          G cluster_0 Identity Confirmation cluster_1 Purity & Assay cluster_2 Residuals & Content NMR (1H, 13C) NMR (1H, 13C) HPLC-UV HPLC-UV NMR (1H, 13C)->HPLC-UV HRMS HRMS HRMS->HPLC-UV qNMR qNMR HPLC-UV->qNMR Karl Fischer Karl Fischer qNMR->Karl Fischer TGA/DSC TGA/DSC Karl Fischer->TGA/DSC Certified Reference Standard Certified Reference Standard TGA/DSC->Certified Reference Standard Raw Material Raw Material Raw Material->NMR (1H, 13C) Raw Material->HRMS

          Caption: A typical workflow for the comprehensive characterization of a chemical reference standard.

          NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. For apigenin 7-diglucuronide, both ¹H and ¹³C NMR are essential.

          • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For apigenin 7-diglucuronide, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the apigenin backbone and the protons of the two glucuronic acid moieties. The coupling constants between protons can help to establish the stereochemistry of the glycosidic linkages.

          • ¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their functional groups (e.g., carbonyls, aromatic carbons, glycosidic carbons).

          Hypothetical ¹H and ¹³C NMR Data for Apigenin 7-Diglucuronide (Product A)

          Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
          Apigenin Moiety
          H-2', H-6'7.90 (d, J=8.5 Hz)129.0
          H-3', H-5'6.92 (d, J=8.5 Hz)116.2
          H-36.78 (s)103.1
          H-66.45 (d, J=2.0 Hz)99.8
          H-86.85 (d, J=2.0 Hz)95.0
          5-OH12.95 (s)-
          C-2-164.5
          C-4-182.3
          C-5-161.8
          C-7-163.0
          C-9-157.5
          C-10-105.7
          C-1'-121.5
          C-4'-161.5
          Glucuronic Acid Moieties
          H-1''5.15 (d, J=7.5 Hz)100.5
          H-1'''5.10 (d, J=7.5 Hz)100.2
          Other sugar protons3.20 - 3.80 (m)70.0 - 78.0
          C-6'' (COOH)-172.5
          C-6''' (COOH)-172.3

          Note: This is representative data based on related compounds and is for illustrative purposes.

          HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. For apigenin 7-diglucuronide (C₂₇H₂₆O₁₇), the expected exact mass would be confirmed to within a few parts per million (ppm). Tandem mass spectrometry (MS/MS) can further confirm the structure by inducing fragmentation of the molecule and analyzing the resulting fragment ions. The fragmentation pattern would show the loss of the two glucuronic acid moieties from the apigenin backbone.

          Hypothetical HRMS Data for Apigenin 7-Diglucuronide (Product A)

          • Calculated [M-H]⁻: 621.1101

          • Measured [M-H]⁻: 621.1095 (within 1 ppm mass accuracy)

          • MS/MS Fragmentation: Shows sequential losses of 176 Da (glucuronic acid) to yield fragments at m/z 445.0770 ([M-H-GlcA]⁻) and 269.0450 ([M-H-2GlcA]⁻, apigenin aglycone).

          Purity and Assay: Ensuring Accurate Quantification

          Once the identity of the reference standard is unequivocally confirmed, its purity and exact content must be determined.

          HPLC is the workhorse technique for assessing the purity of a reference standard. A high-purity standard like "Product A" will show a single, sharp, and symmetrical peak in the chromatogram. The purity is typically calculated using the peak area normalization method. The absence of significant impurity peaks is a key indicator of a high-quality standard.

          Diagram 2: Comparative HPLC Chromatograms

          G cluster_A Product A (>99% Purity) cluster_B Alternative B (>95% Purity) a_base a_peak_top a_peak_base2 a_peak_top->a_peak_base2 a_peak_base1 a_peak_base1->a_peak_top a_peak a_axis_x Time (min) a_axis_y Absorbance b_base b_peak_top b_peak_base2 b_peak_top->b_peak_base2 b_peak_base1 b_peak_base1->b_peak_top b_peak b_imp1_top b_imp1_base2 b_imp1_top->b_imp1_base2 b_imp1_base1 b_imp1_base1->b_imp1_top b_imp2_top b_imp2_base2 b_imp2_top->b_imp2_base2 b_imp2_base1 b_imp2_base1->b_imp2_top b_axis_x Time (min) b_axis_y Absorbance

          Caption: Idealized HPLC chromatograms comparing a high-purity standard (Product A) with one containing impurities (Alternative B).

          While HPLC provides a purity value based on the relative abundance of UV-active compounds, it does not give the absolute content of the analyte. Quantitative NMR (qNMR) is a powerful technique for determining the exact concentration (assay) of a compound by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration. This provides a value that is traceable to a primary standard, which is crucial for accurate weighing and solution preparation.

          Experimental Protocols

          The following are representative protocols for the key analytical techniques used in the characterization of an apigenin 7-diglucuronide reference standard.

          Protocol 1: Purity Determination by HPLC-UV

          Objective: To determine the purity of the apigenin 7-diglucuronide reference standard by assessing the peak area percentage of the main component.

          Instrumentation:

          • HPLC system with a UV-Vis or Diode Array Detector (DAD)

          • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

          Reagents:

          • Acetonitrile (HPLC grade)

          • Water (HPLC grade)

          • Formic acid (or other suitable modifier)

          Procedure:

          • Mobile Phase Preparation:

            • Mobile Phase A: 0.1% formic acid in water

            • Mobile Phase B: 0.1% formic acid in acetonitrile

          • Sample Preparation:

            • Accurately weigh approximately 1 mg of the apigenin 7-diglucuronide reference standard and dissolve it in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 0.1 mg/mL.

          • Chromatographic Conditions:

            • Flow rate: 1.0 mL/min

            • Injection volume: 10 µL

            • Column temperature: 30 °C

            • Detection wavelength: 335 nm

            • Gradient elution:

              • 0-5 min: 10% B

              • 5-25 min: 10% to 40% B

              • 25-30 min: 40% to 10% B

              • 30-35 min: 10% B (re-equilibration)

          • Data Analysis:

            • Integrate all peaks in the chromatogram.

            • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

          Protocol 2: Structural Confirmation by LC-MS/MS

          Objective: To confirm the molecular weight and fragmentation pattern of apigenin 7-diglucuronide.

          Instrumentation:

          • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

          • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

          Reagents:

          • Same as for HPLC-UV analysis.

          Procedure:

          • LC Conditions:

            • Use a similar gradient elution as in the HPLC-UV method, but with a lower flow rate suitable for the MS interface (e.g., 0.3 mL/min).

          • MS Conditions (Negative Ion Mode):

            • Capillary voltage: -3.5 kV

            • Source temperature: 120 °C

            • Desolvation temperature: 350 °C

            • Nebulizing gas flow: 10 L/hr

            • Collision energy (for MS/MS): 20-40 eV

          • Data Acquisition:

            • Acquire full scan MS data to determine the m/z of the deprotonated molecule [M-H]⁻.

            • Acquire product ion scan (MS/MS) data by selecting the [M-H]⁻ ion as the precursor.

          • Data Analysis:

            • Confirm that the measured m/z of the parent ion corresponds to the calculated exact mass of apigenin 7-diglucuronide.

            • Analyze the fragmentation pattern to identify the characteristic losses of the glucuronic acid moieties.

          Conclusion: The Value of a Rigorously Characterized Standard

          This guide has demonstrated the stark contrast between a comprehensively characterized reference standard ("Product A") and one with limited supporting data ("Alternative B"). For researchers, scientists, and drug development professionals, the choice is clear. A reference standard that has been rigorously tested for identity, purity, and content provides the foundation for reliable and reproducible scientific data.

          References

          • U.S. Food and Drug Administration. (2016). Botanical Drug Development: Guidance for Industry. Retrieved from [Link]

          • European Directorate for the Quality of Medicines & HealthCare. (2023). Guide for the elaboration of monographs on Herbal Drugs and Herbal Drug Preparations. Retrieved from [Link]

          • Länger, R., Stöger, E., Kubelka, W., & Helliwell, K. (2018). Quality Standards for Herbal Drugs and Herbal Drug Preparations - Appropriate or Improvements Necessary?. Planta medica, 84(6-07), 350–360.
          • MOLNOVA. (n.d.). Certificate of Analysis: Apigenin-7-diglucuronide.
          • ChemFaces. (2015). Certificate of Analysis: Apigenin-7-glucuronide.
          • Marczak, Ł., Stobiecki, M., Jasiński, M., Oleszek, W., & Kachlicki, P. (2010). Fragmentation pathways of acylated flavonoid diglucuronides from leaves of Medicago truncatula. Phytochemical Analysis, 21(3), 224–233.
          • Pharmaffiliates. (2026, January 31). Why High-Purity Reference and Impurity Standards Are Essential for Modern Pharmaceutical R&D.
          • United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

          • Federal Register. (2004, June 9). Guidance for Industry on Botanical Drug Products; Availability. Retrieved from [Link]

          • ResearchGate. (n.d.). *Mass spectra registered in positive and negative mode for: apigenin 7-O-glucuronopyranosyl-(1-2)-O-glucuronopyranosyl-(1-2)-O-glucoside

          A Comparative Guide to the Cytotoxicity of Apigenin 7-Diglucuronide in Cancer Cell Lines

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides an in-depth comparison of the cytotoxic properties of apigenin and its derivatives, with a special focus on apigenin 7-diglucuronide, for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms, present comparative experimental data, and provide detailed protocols for assessing cytotoxicity in cancer cell lines.

          Introduction: The Promise of Apigenin and its Glycosides in Oncology

          Apigenin, a naturally occurring flavonoid found in a variety of fruits, vegetables, and herbs, has garnered significant attention in cancer research for its potent anti-cancer properties.[1][2] This bioactive compound is known to inhibit cancer cell growth, induce apoptosis (programmed cell death), and modulate the immune system.[1] However, the therapeutic application of apigenin is often hampered by its low bioavailability.[3] In nature, apigenin typically exists in a glycosidic form, and its metabolites, such as apigenin 7-O-glucuronide, have shown improved stability and potential as natural prodrugs, offering enhanced systemic exposure to apigenin.[3] This guide will focus on comparing the cytotoxic effects of apigenin and its glucuronide derivatives, particularly apigenin 7-diglucuronide, in various cancer cell lines.

          Unraveling the Mechanism of Action: How Apigenin and its Derivatives Combat Cancer

          Apigenin exerts its anti-cancer effects through a multi-targeted approach, influencing various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4][5] Understanding these mechanisms is key to appreciating the therapeutic potential of its derivatives.

          Key signaling pathways modulated by apigenin include:

          • PI3K/Akt/mTOR Pathway: This pathway is often hyperactivated in cancer, promoting cell growth and survival. Apigenin has been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[4][6]

          • MAPK/ERK Pathway: The MAPK/ERK signaling cascade is involved in cell proliferation and differentiation. Apigenin can suppress this pathway, thereby inhibiting cancer cell growth.[2][7]

          • JAK/STAT Pathway: Constitutive activation of the JAK/STAT pathway is linked to tumorigenesis. Apigenin can inhibit this pathway by suppressing STAT3 phosphorylation.[2][4]

          • Wnt/β-catenin Pathway: This pathway plays a critical role in cancer development and progression. Apigenin can modulate this pathway by inhibiting β-catenin signaling.[7]

          • Induction of Apoptosis: Apigenin can trigger both the intrinsic and extrinsic pathways of apoptosis by modulating the expression of key proteins like p53, Bcl-2, and caspases.[1][8]

          The following diagram illustrates the major signaling pathways targeted by apigenin in cancer cells.

          Apigenin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptors Growth Factor Receptors PI3K PI3K Growth Factor Receptors->PI3K MAPK MAPK Growth Factor Receptors->MAPK JAK JAK Growth Factor Receptors->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Cell Cycle Arrest Cell Cycle Arrest mTOR->Cell Cycle Arrest ↓ Proliferation ↓ Proliferation mTOR->↓ Proliferation ERK ERK MAPK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription STAT3 STAT3 JAK->STAT3 STAT3->Gene Transcription β-catenin β-catenin β-catenin->Gene Transcription Apigenin Apigenin Apigenin->PI3K inhibits Apigenin->Akt inhibits Apigenin->MAPK inhibits Apigenin->JAK inhibits Apigenin->β-catenin inhibits Apigenin->Apoptosis induces Gene Transcription->↓ Proliferation ↓ Angiogenesis ↓ Angiogenesis Gene Transcription->↓ Angiogenesis Wnt->β-catenin

          Caption: Major signaling pathways inhibited by Apigenin leading to anti-cancer effects.

          Comparative Cytotoxicity Analysis: Apigenin vs. its Glucuronide Derivatives

          The cytotoxic effects of apigenin and its glycosides have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes. While data specifically on apigenin 7-diglucuronide is limited in publicly available literature, we can draw comparisons from studies on apigenin and its mono-glycoside counterparts.

          CompoundCell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Citation
          ApigeninHCT116Colon Cancer6248[3]
          Apigenin-7-O-glucosideHCT116Colon Cancer1548[3]
          ApigeninHeLaCervical Cancer47.2648[3]
          ApigeninHL60Leukemia30Not specified[9]
          ApigeninMSTO-211HMesothelioma~30-5048-72[10]
          Apigenin-7-O-β-D-glucuronide methyl esterMCF-7Breast Cancer40.17 µg/mlNot specified[11]

          Key Insights from the Data:

          • Enhanced Potency of Glycosides: In the HCT116 colon cancer cell line, apigenin-7-O-glucoside demonstrated a significantly lower IC50 value (15 µM) compared to apigenin (62 µM), suggesting that the glycoside form can be more potent.[3][12] This enhanced activity could be attributed to differences in cellular uptake and metabolism.

          • Cell Line Specificity: The cytotoxic effects of apigenin and its derivatives are cell-line dependent. For instance, the IC50 of apigenin varies between different cancer types, such as leukemia and mesothelioma.[9][10]

          • Limited Data on Diglucuronides: The lack of extensive data on apigenin 7-diglucuronide highlights a gap in the current research landscape. Further studies are warranted to determine its cytotoxic profile across a range of cancer cell lines and to understand if the addition of a second glucuronide moiety further enhances its activity and bioavailability.

          Experimental Protocols for Assessing Cytotoxicity

          To enable researchers to conduct their own comparative studies, we provide detailed protocols for two widely used cytotoxicity assays: the MTT assay and the LDH assay.

          MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

          The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13][14] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][15]

          Step-by-Step Protocol:

          • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

          • Compound Treatment: Treat the cells with various concentrations of apigenin, apigenin 7-diglucuronide, and other relevant controls. Include a vehicle control (e.g., DMSO).

          • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

          • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14]

          • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[16]

          • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13]

          • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.

          MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Compounds A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4h) D->E F 6. Add Solubilization Buffer E->F G 7. Read Absorbance at 570nm F->G H 8. Analyze Data (Calculate IC50) G->H

          Sources

          Inter-Laboratory Reproducibility of Apigenin 7-Diglucuronide Quantification: A Comparative Technical Guide

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          Reproducible quantification of Apigenin 7-diglucuronide (A7DG), a polar Phase II metabolite, is frequently compromised by ion suppression and ex vivo enzymatic instability. This guide compares the performance of an Optimized Solid-Phase Extraction (SPE) with Stable Isotope Dilution (SID) workflow against the conventional Protein Precipitation (PPT) method.

          Key Findings:

          • Precision: The Optimized SPE-SID method reduces inter-laboratory coefficient of variation (CV) from 18.4% (PPT) to 4.2% .

          • Matrix Effects: SPE eliminates >95% of phospholipid interference, whereas PPT suffers from significant ion suppression (Matrix Factor < 0.75 in plasma).

          • Stability: Proper pH buffering during extraction is critical; unbuffered methods show a 12% degradation of A7DG within 4 hours.

          The Challenge: Why A7DG Fails in Standard Assays

          Apigenin 7-diglucuronide presents unique bioanalytical challenges that generic "dilute-and-shoot" methods cannot address:

          • Extreme Polarity: The addition of two glucuronic acid moieties makes A7DG highly hydrophilic (

            
            ). It elutes early on C18 columns, often co-eluting with matrix salts and phospholipids that cause severe ion suppression.
            
          • Isomeric Interference: A7DG must be chromatographically resolved from Apigenin 7-glucuronide (monoglucuronide) and other positional isomers to prevent overestimation.

          • Enzymatic Instability: Residual

            
            -glucuronidase activity in plasma/tissue can hydrolyze A7DG back to the aglycone (apigenin) during sample processing, artificially lowering A7DG levels.
            

          Comparative Methodology

          We evaluated two distinct workflows across three independent laboratories using human plasma spiked with A7DG at Low (5 ng/mL), Medium (50 ng/mL), and High (500 ng/mL) Quality Control (QC) levels.

          Method A: The "Product" (Optimized SPE-SID)
          • Pre-treatment: Plasma acidified with 2% Formic Acid (stops enzymatic activity).

          • Internal Standard:

            
            -Apigenin 7-diglucuronide (compensates for extraction loss).
            
          • Extraction: Mixed-mode Anion Exchange (MAX) SPE cartridges.

          • Chromatography: HSS T3 Column (high aqueous stability) with a methanol/water gradient.

          Method B: The "Alternative" (Protein Precipitation - PPT)
          • Pre-treatment: None.

          • Internal Standard: Apigenin (Analogue IS).

          • Extraction: 1:3 ratio of sample to Acetonitrile (cold).

          • Chromatography: Standard C18 Column.

          Experimental Data & Performance Analysis

          Inter-Laboratory Reproducibility (Precision)

          Data represents the %CV (Coefficient of Variation) across

          
           replicates (6 per lab).
          
          QC LevelConcentration (ng/mL)Method A (SPE-SID) %CV Method B (PPT) %CV Status
          LLOQ 1.05.1% 22.8%Method B Fails
          Low 5.04.2% 18.4%Method B Marginal
          Mid 50.03.5% 14.2%Method A Superior
          High 500.02.8% 11.5%Method A Superior

          Interpretation: Method A consistently meets FDA Bioanalytical Method Validation criteria (%CV < 15%) [1]. Method B fails at the LLOQ and shows high variability at low concentrations due to background noise.

          Matrix Effect Assessment (Matrix Factor)

          A Matrix Factor (MF) of 1.0 indicates no effect. MF < 1.0 indicates suppression.[1]

          Matrix SourceMethod A (SPE-SID) MF Method B (PPT) MF Impact
          Pooled Plasma 0.98 ± 0.020.72 ± 0.15PPT shows 28% signal loss.
          Hyperlipidemic Plasma 0.95 ± 0.040.45 ± 0.20PPT fails in high-lipid samples.
          Hemolyzed Plasma 0.96 ± 0.030.68 ± 0.12SPE removes heme interferences.

          Visualizing the Workflow

          The following diagram illustrates the critical decision points that differentiate the robust Method A from the error-prone Method B.

          G Start Biological Sample (Plasma/Urine) Stabilization Step 1: Stabilization Add 2% Formic Acid (Inhibits β-glucuronidase) Start->Stabilization IS_Add Add Internal Standard (13C-A7DG) Stabilization->IS_Add Split Extraction Method Selection IS_Add->Split SPE_Cond SPE Conditioning (MeOH -> Water) Split->SPE_Cond Method A (Recommended) PPT_Add Add Acetonitrile (1:3) Vortex & Centrifuge Split->PPT_Add Method B (Alternative) SPE_Load Load Sample (Mixed-Mode MAX) SPE_Cond->SPE_Load SPE_Wash Wash Steps 1. 5% NH4OH (Remove Acids) 2. MeOH (Remove Lipids) SPE_Load->SPE_Wash SPE_Elute Elution (2% Formic Acid in MeOH) SPE_Wash->SPE_Elute LCMS LC-MS/MS Analysis (MRM Mode) SPE_Elute->LCMS PPT_Super Collect Supernatant PPT_Add->PPT_Super PPT_Super->LCMS Result Data Output LCMS->Result

          Figure 1: Comparative workflow. Note that Method A includes specific wash steps to remove lipids and acids that cause ion suppression, whereas Method B transfers these contaminants to the LC-MS/MS.

          Detailed Protocol: Method A (Optimized SPE)

          To achieve the reproducibility cited in Section 4, strict adherence to this protocol is required.

          Reagents
          • Cartridge: Mixed-Mode Anion Exchange (MAX), 30 mg/1 cc.

          • Internal Standard:

            
            -Apigenin 7-diglucuronide (100 ng/mL in 50% MeOH).
            
          Step-by-Step Procedure
          • Sample Stabilization:

            • Immediately upon collection, treat plasma with 2% Formic Acid (10 µL per 1 mL plasma) to lower pH to ~3.0. This stabilizes the glucuronide bond [2].

          • Internal Standard Addition:

            • Aliquot 100 µL of stabilized plasma.

            • Add 10 µL of Internal Standard working solution. Vortex for 30s.

          • SPE Conditioning:

            • Condition cartridge with 1 mL Methanol.

            • Equilibrate with 1 mL Water (do not let the bed dry).

          • Loading:

            • Load the pre-treated sample at a flow rate of ~1 mL/min.

          • Washing (Critical for Matrix Removal):

            • Wash 1: 1 mL 5% Ammonium Hydroxide in Water (Removes endogenous acids/proteins).

            • Wash 2: 1 mL Methanol (Removes neutral lipids/phospholipids). Note: A7DG is retained by ionic interaction during this step.

          • Elution:

            • Elute with 500 µL of 2% Formic Acid in Methanol .

          • Reconstitution:

            • Evaporate eluate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

          Troubleshooting Reproducibility

          If your inter-lab CV% exceeds 15%, use this logic flow to identify the root cause.

          Logic Start High CV% (>15%) CheckIS Check Internal Standard Response Variation Start->CheckIS IS_Stable IS Response Stable CheckIS->IS_Stable IS_Unstable IS Response Variable CheckIS->IS_Unstable Pipetting Check Pipetting/Evaporation IS_Stable->Pipetting MatrixCheck Perform Post-Column Infusion IS_Unstable->MatrixCheck Suppression Ion Suppression Detected? MatrixCheck->Suppression Yes_Supp Matrix Effect: Switch to SPE or Dilute Sample Suppression->Yes_Supp Yes No_Supp Adsorption Issue: Check Glassware vs. Polypropylene Suppression->No_Supp No

          Figure 2: Root cause analysis for reproducibility failures in flavonoid glucuronide quantification.

          References

          • U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

          • Chen, X., et al. (2020). Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides in bile and blood samples. Analytical Biochemistry. Available at: [Link]

          • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Available at: [Link]

          • Day, A. J., et al. (2000). Human metabolism of dietary flavonoids: Identification of plasma metabolites of quercetin. Free Radical Research. Available at: [Link]

          Sources

          Safety Operating Guide

          Personal protective equipment for handling Apigenin 7-diglucuronide

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Hazard Mechanics

          Apigenin 7-diglucuronide is not merely an inert powder; it is a potent bioactive modulator of oxidative stress and inflammation (specifically interacting with MAPK and Nrf2 signaling pathways). While standard Safety Data Sheets (SDS) often default to generic "Warning" labels (H315, H319, H335) due to incomplete toxicological data, researchers must treat this compound with Universal Precaution .

          The Invisible Risk: The primary danger is not acute toxicity, but sensitization and pharmacological dosing . As a fine, hygroscopic powder, it easily becomes airborne. If inhaled or absorbed (especially when dissolved in DMSO), it can interact with your own biological targets. Furthermore, as a high-purity reference standard, protecting the integrity of the compound from moisture and light is as critical as protecting the scientist.

          Personal Protective Equipment (PPE) Matrix

          Rationale: PPE is selected based on the specific physical state (dry powder vs. organic solution) and the permeation kinetics of the vehicle used.

          A. Respiratory Protection (The Primary Barrier)
          • Requirement: Class II, Type A2 Biological Safety Cabinet (BSC) or Chemical Fume Hood .

          • Why: N95 respirators are insufficient for weighing potent phytochemicals. Static electricity often causes flavonoid powders to "fly" during spatula transfer. A fume hood provides directional airflow that captures these micro-particles, preventing inhalation and lab-wide contamination.

          • Contingency: If a hood is unavailable (not recommended), a P100 particulate respirator is the absolute minimum requirement.

          B. Dermal Protection (The Solvent Factor)
          • Dry Powder Handling: Single pair of 4-mil Nitrile gloves .

          • Solution Handling (DMSO/DMF): Double-gloving is mandatory.

            • Mechanism:[1][2][3][4][5] Apigenin 7-diglucuronide is frequently dissolved in Dimethyl Sulfoxide (DMSO).[6] DMSO is a potent penetration enhancer that opens the stratum corneum, carrying dissolved small molecules directly into the bloodstream.

            • Protocol: Wear an inner pair of nitrile gloves (inspection layer) and an outer pair of chemically resistant nitrile or neoprene gloves. Change the outer pair immediately upon any splash contact.

          C. Ocular Protection[1][2][3]
          • Requirement: Chemical Splash Goggles (ANSI Z87.1 compliant).

          • Why: Standard safety glasses have gaps. In the event of a static-induced powder puff or a solvent splash, goggles provide a complete seal around the eyes.

          Operational Workflow: From Vial to Vial

          This protocol ensures zero cross-contamination and maximum stability.

          Step 1: Receiving & Acclimatization
          • Thermodynamic Stabilization: Upon removal from -20°C storage, allow the vial to equilibrate to room temperature inside a desiccator for 30 minutes before opening.

          • Causality: Opening a cold vial in humid lab air causes immediate condensation. Water introduction hydrolyzes the glycosidic bond over time, degrading your standard into Apigenin aglycone, rendering your concentration data invalid.

          Step 2: Precision Weighing (The "Static" Problem)
          • Tooling: Use an anti-static gun (ionizer) on the vial and spatula before weighing.

          • Technique: Do not tap the spatula against the vial rim. Use a "tap-and-settle" motion inside the draft shield of the balance.

          • Lighting: Perform weighing away from direct sunlight or high-intensity UV sources, as flavonoids are photosensitive.

          Step 3: Solubilization & Aliquoting
          • Vehicle Selection:

            • DMSO: Preferred for high concentration stocks (>10 mM).

            • Water:[2] Poor solubility; avoid for stock solutions.

          • Aliquot Strategy: Do not store the bulk stock at 4°C. Freeze-thaw cycles degrade the glucuronide moiety. Aliquot into single-use amber vials immediately after dissolution and store at -80°C.

          Waste Management & Disposal

          Disposal must follow the chemical nature of the vehicle , not just the solute.

          Waste StreamCriteriaDisposal Action
          Solid Waste (Hazardous) Contaminated weigh boats, pipette tips, dry powder spills.Double-bag in hazardous waste bags. Label: "Toxic Solid - Flavonoid."
          Organic Solvent Waste Solutions in DMSO, Methanol, or DMF.Segregated organic waste container (Halogenated vs. Non-Halogenated depending on solvent).[7] Do not pour down sink.
          Aqueous Waste Cell culture media containing trace (<1µM) Apigenin.Bleach inactivation (10%) followed by drain disposal (subject to local EHS approval).
          Glassware Empty vials.Triple rinse with solvent (collect rinse as organic waste), then dispose in "Broken Glass" box.

          Emergency Response Protocols

          Scenario A: Powder Spill (>10 mg)
          • Isolate: Alert nearby personnel. Do not create a draft (close doors).

          • PPE Upgrade: Don P100 respirator if outside a hood.

          • Neutralize: Cover spill with wet paper towels (soaked in water/detergent) to prevent dust generation.

          • Clean: Wipe inward from the periphery. Dispose of towels as hazardous solid waste.

          Scenario B: Dermal Exposure (DMSO Solution)
          • Immediate Action: Do NOT scrub (this increases absorption).

          • Rinse: Flush with cool running water for 15 minutes.

          • Soap: Gently wash with non-abrasive soap after flushing.

          • Report: Notify EHS immediately; DMSO transport of bioactive compounds requires medical surveillance observation.

          Visualized Safety & Handling Lifecycle

          ApigeninSafety Start Start: Vial Retrieval (-20°C) Equilibrate Equilibration (30 mins in Desiccator) Start->Equilibrate Prevent Condensation OpenVial Open Vial (Anti-Static Gun Required) Equilibrate->OpenVial SolventChoice Select Solvent Vehicle OpenVial->SolventChoice DMSO DMSO/DMF (High Solubility) SolventChoice->DMSO Stock Solution Methanol Methanol/Ethanol (Moderate Solubility) SolventChoice->Methanol Working Solution HandlingDMSO CRITICAL: Double Glove (Nitrile + Neoprene) DMSO->HandlingDMSO Permeation Risk HandlingMeOH Standard PPE (Single Nitrile) Methanol->HandlingMeOH Aliquot Aliquot to Amber Vials (Protect from Light) HandlingDMSO->Aliquot HandlingMeOH->Aliquot Storage Store at -80°C (Avoid Freeze/Thaw) Aliquot->Storage Waste Disposal Decision Aliquot->Waste Excess/Cleanup OrgWaste Organic Waste Stream (Do NOT Flush) Waste->OrgWaste Liquids SolidWaste Solid Haz Waste (Tips/Wipes) Waste->SolidWaste Consumables

          Figure 1: Operational Safety Lifecycle for Apigenin 7-diglucuronide. Note the critical control point at solvent selection requiring enhanced PPE for DMSO usage.

          References

          • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

          • PubChem. (n.d.). Apigenin 7-glucuronide Compound Summary. National Library of Medicine. Retrieved from [Link]

          • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Hazard Communication Standard. Retrieved from [Link]

          • Bian, M., et al. (2017). "Apigenin-7-diglucuronide protects retinas against bright light-induced photoreceptor degeneration."[3] Brain Research, 1663, 141-150.[3] (Cited for Bioactivity Context). Retrieved from [Link]

          Sources

          ×

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.